molecular formula C5H5ClN2 B1173947 2-Chloro-6-Methylpyridine CAS No. 18368-64-3

2-Chloro-6-Methylpyridine

Cat. No.: B1173947
CAS No.: 18368-64-3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-Methylpyridine is a useful research compound. Its molecular formula is C5H5ClN2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

18368-64-3

Molecular Formula

C5H5ClN2

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-6-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-6-Methylpyridine, a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, safety information, and key applications, with a focus on experimental protocols and reaction mechanisms.

Chemical Identity and Properties

This compound, also known as 6-Chloro-2-picoline, is a substituted pyridine derivative with the CAS number 18368-63-3 .[1][2][3][4][5] Its structure, featuring a chlorine atom and a methyl group on the pyridine ring, makes it a versatile building block in organic synthesis.[6]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a colorless to light yellow liquid with a characteristic pungent odor.[7] It is slightly soluble in water but shows good solubility in common organic solvents like ethanol, ether, and acetone.[7]

PropertyValueSource(s)
CAS Number 18368-63-3[1][2][3][4]
Molecular Formula C₆H₆ClN[1][2][4][6]
Molecular Weight 127.57 g/mol [1][2][5][6]
Appearance Colorless to light yellow liquid[1][6][7]
Odor Pungent[7]
Boiling Point 172-174 °C (at 760 mmHg)64-68 °C (at 10 mmHg)[2][7]
Melting Point -21 °C to -43 °C[7]
Density 1.11 - 1.167 g/mL at 25 °C[1][2][7]
Refractive Index (n20/D) 1.527[1][2]
Flash Point 58 °C - 74 °C (closed cup)[2][7]
Solubility Slightly soluble in water; Soluble in ethanol, ether, acetone[7]
Safety and Handling

This compound is classified as a warning-level hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[2] Proper personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be used when handling this chemical.[2]

Hazard InformationDetailsSource(s)
Signal Word Warning[2]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[2]
GHS Pictograms Exclamation Mark[8]
Storage Class 10 - Combustible liquids[2]

Applications in Research and Development

This compound is a key intermediate in the synthesis of a wide range of compounds with significant biological activity.

  • Pharmaceuticals: It serves as a precursor for the synthesis of various pharmaceutical agents, including those with anti-inflammatory and antimicrobial properties.[6]

  • Agrochemicals: This compound is utilized in the manufacturing of herbicides and fungicides, contributing to crop protection and improved agricultural yields.[6]

  • Material Science: Its unique chemical structure is leveraged in the development of specialty polymers and resins.[6]

  • Biochemical Research: It is used as a biochemical reagent, notably as a strong inhibitor of methane monooxygenase, a key enzyme in the aerobic oxidation of methane.[1]

Key Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 2-methylpyridine (2-picoline). While specific industrial processes can vary, a representative laboratory-scale synthesis is outlined below.

Objective: To synthesize this compound from 2-picoline.

Materials:

  • 2-Picoline

  • Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)

  • Inert solvent (e.g., carbon tetrachloride)

  • Radical initiator (e.g., AIBN)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and gas inlet, dissolve 2-picoline in an inert solvent.

  • Add a radical initiator to the solution.

  • Heat the mixture to reflux.

  • Slowly bubble chlorine gas through the refluxing solution, or add the liquid chlorinating agent dropwise.

  • Monitor the reaction progress using Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated sodium bicarbonate solution to neutralize any excess acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Expected Outcome: A colorless to light yellow liquid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Nucleophilic Substitution Reaction

The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups.

Objective: To demonstrate a typical nucleophilic substitution reaction using an amine nucleophile.

Materials:

  • This compound

  • Amine (e.g., piperidine)

  • Solvent (e.g., ethanol)

  • Base (e.g., potassium carbonate)

  • Standard laboratory glassware for heating

Procedure:

  • In a sealed reaction vessel, dissolve this compound in the chosen solvent.

  • Add the amine nucleophile and the base to the solution.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or GC.

  • Once the reaction is complete, cool the mixture and remove the solvent in vacuo.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Signaling Pathways and Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. The electron-withdrawing nitrogen atom in the pyridine ring activates the C2 position for nucleophilic attack.

Caption: General mechanism for Nucleophilic Aromatic Substitution.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and subsequent purification of this compound.

Synthesis_Workflow start Start: 2-Picoline reaction Chlorination Reaction start->reaction workup Aqueous Workup (Neutralization & Washing) reaction->workup drying Drying of Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation purification Vacuum Distillation evaporation->purification product Pure this compound purification->product analysis Characterization (NMR, GC-MS) product->analysis

Caption: Workflow for the synthesis of this compound.

Inhibition of Methane Monooxygenase

This compound acts as an inhibitor of methane monooxygenase, an enzyme crucial for the oxidation of methane by methanotrophic bacteria. The inhibitory action disrupts the normal catalytic cycle of the enzyme.

Enzyme_Inhibition enzyme Methane Monooxygenase (Active Enzyme) product Methanol (CH₃OH) enzyme->product + Substrate inhibited_enzyme Inhibited Enzyme Complex enzyme->inhibited_enzyme + Inhibitor substrate Methane (CH₄) inhibitor This compound no_reaction No Reaction inhibited_enzyme->no_reaction + Substrate

Caption: Conceptual diagram of methane monooxygenase inhibition.

References

An In-depth Technical Guide to 2-Chloro-6-Methylpyridine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-Methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. The document details its fundamental chemical properties, provides in-depth experimental protocols for its synthesis and key reactions, and illustrates the logical workflows involved.

Core Chemical and Physical Properties

This compound, also known as 6-Chloro-2-picoline, is a substituted pyridine derivative with significant applications in organic synthesis. Its molecular structure, featuring a chlorine atom and a methyl group on the pyridine ring, imparts a unique reactivity profile that makes it a versatile building block for more complex molecules.[1]

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₆H₆ClN[2][3]
Molecular Weight 127.57 g/mol [2][3]
CAS Number 18368-63-3[2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 166 - 168 °C[3]
Melting Point -43 °C[3]
Density 1.11 g/cm³ at 25 °C[3]
Flash Point 58 °C[3]
Solubility Slightly soluble in water; soluble in ethanol, ether, and acetone.[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a representative nucleophilic substitution reaction are provided below. These protocols are foundational for researchers working with this compound.

Synthesis of this compound from 2-Methylpyridine N-Oxide

This protocol describes the synthesis of this compound from 2-Methylpyridine N-oxide (2-Picoline-N-oxide) using phosphoryl chloride as the chlorinating agent. This method is a common laboratory-scale preparation.

Materials:

  • 2-Methylpyridine N-oxide

  • Phosphoryl chloride (POCl₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Methylpyridine N-oxide in dichloromethane.

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath and slowly add phosphoryl chloride dropwise with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Nucleophilic Aromatic Substitution: Synthesis of 2-Methoxy-6-Methylpyridine

This protocol details the reaction of this compound with sodium methoxide to yield 2-Methoxy-6-Methylpyridine, a common derivative. This reaction is a classic example of nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine ring.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide in anhydrous methanol.

  • To this solution, add this compound dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding deionized water.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product, 2-Methoxy-6-Methylpyridine, can be further purified by column chromatography on silica gel if necessary.

Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and reaction of this compound.

G cluster_synthesis Synthesis of this compound cluster_reaction Nucleophilic Substitution Reaction 2-Methylpyridine_N-oxide 2-Methylpyridine N-oxide Reaction_Vessel_1 Reaction with POCl₃ and Et₃N in CH₂Cl₂ 2-Methylpyridine_N-oxide->Reaction_Vessel_1 Workup_1 Aqueous Workup and Extraction Reaction_Vessel_1->Workup_1 Purification_1 Vacuum Distillation Workup_1->Purification_1 This compound This compound Purification_1->this compound 2-Chloro-6-Methylpyridine_start This compound Reaction_Vessel_2 Reaction with NaOMe in MeOH 2-Chloro-6-Methylpyridine_start->Reaction_Vessel_2 Workup_2 Aqueous Workup and Extraction Reaction_Vessel_2->Workup_2 Purification_2 Column Chromatography Workup_2->Purification_2 2-Methoxy-6-Methylpyridine 2-Methoxy-6-Methylpyridine Purification_2->2-Methoxy-6-Methylpyridine

Caption: Experimental workflow for the synthesis and subsequent reaction of this compound.

SNAr_Mechanism Reactants This compound + Nu⁻ Transition_State Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Transition_State Nucleophilic Attack Products Substituted Pyridine + Cl⁻ Transition_State->Products Loss of Leaving Group

Caption: Generalized mechanism for the Nucleophilic Aromatic Substitution (SNAr) on this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate. A thorough understanding of its properties, synthetic routes, and reactivity is crucial for its effective application in research and development, particularly in the fields of medicinal chemistry and agrochemical synthesis. The protocols and workflows provided in this guide offer a solid foundation for professionals working with this important compound.

References

Technical Safety Guide: 2-Chloro-6-Methylpyridine (CAS: 18368-63-3)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety data for 2-Chloro-6-Methylpyridine, also known as 6-Chloro-2-picoline.[1][2] The information is compiled from various Safety Data Sheets (SDS) to assist researchers and laboratory personnel in the safe handling, storage, and disposal of this compound. All quantitative data has been summarized in tables for clarity and ease of comparison.

Chemical Identification

Proper identification is the first step in chemical safety. The following table lists the key identifiers for this compound.

IdentifierValue
Chemical Name This compound[1][3]
Synonym 6-Chloro-2-picoline[1][2]
CAS Number 18368-63-3[1][2][3]
EC Number 242-241-6[1][2]
Molecular Formula C₆H₆ClN[2][3][4][5]
Molecular Weight 127.57 g/mol [2][3][4][5]
InChI Key GXZDYRYYNXYPMQ-UHFFFAOYSA-N[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for predicting its behavior and ensuring safe laboratory practices.

PropertyValue
Appearance Colorless to light yellow liquid[3][4]
Odor Pungent, specific smell[4]
Boiling Point 64-68 °C at 10 mmHg[2][3] 172-174 °C at 760 mmHg (approx.)[4]
Melting Point -21 °C to -43 °C[4]
Density 1.11 - 1.167 g/mL at 25 °C[2][3][4]
Flash Point 74 °C (165.2 °F) - closed cup[2]
Solubility Slightly soluble in water. Soluble in organic solvents like ethanol, ether, and acetone.[4]
Vapor Pressure 0.58 mmHg at 25 °C[4]
Refractive Index n20/D 1.527[2][3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and NFPA 704 rating.

GHS Classification [2]

ClassificationCategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Signal Word Warning

NFPA 704 Rating [1]

CategoryRatingDescription
Health (Blue) 2Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.
Flammability (Red) 2Must be moderately heated or exposed to high ambient temperature before ignition can occur.
Instability (Yellow) 0Normally stable, even under fire exposure conditions, and is not reactive with water.
Special (White) No special hazards.

Emergency Procedures and First Aid

In the event of exposure, immediate and appropriate action is crucial. The following diagram outlines the first aid workflow.

FirstAid cluster_exposure Type of Exposure cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Action_Inhale Move person to fresh air. If not breathing, give artificial respiration. Inhalation->Action_Inhale Skin_Contact Skin Contact Action_Skin Take off contaminated clothing. Wash off with soap and plenty of water. Skin_Contact->Action_Skin Eye_Contact Eye Contact Action_Eye Rinse thoroughly with plenty of water for at least 15 minutes. Eye_Contact->Action_Eye Ingestion Ingestion Action_Ingest Rinse mouth with water. DO NOT induce vomiting. Ingestion->Action_Ingest Medical Consult a Physician Immediately Action_Inhale->Medical Action_Skin->Medical Action_Eye->Medical Action_Ingest->Medical

Caption: First Aid Decision Workflow for Exposure Incidents.

Firefighting and Accidental Release Measures

Firefighting:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][6]

  • Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride can be released.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Accidental Release: In case of a spill, a systematic approach is necessary to ensure safety and minimize environmental contamination.

SpillResponse start Spill Detected evacuate Evacuate personnel to a safe area. Ensure adequate ventilation. start->evacuate ignition Remove all sources of ignition. Use non-sparking tools. evacuate->ignition ppe Wear appropriate PPE: Impermeable gloves, safety goggles, respirator. ignition->ppe contain Contain the spill using inert absorbent material (e.g., sand, vermiculite). ppe->contain collect Collect and place material into a suitable, closed container for disposal. contain->collect decontaminate Clean the spill area. collect->decontaminate disposal Dispose of waste according to local and national regulations. decontaminate->disposal end Spill Managed disposal->end

Caption: Protocol for Responding to an Accidental Spill.

Handling, Storage, and Personal Protection

Safe Handling:

  • Handle in a well-ventilated area or under a chemical fume hood.[1]

  • Avoid contact with skin, eyes, and clothing.[1][6]

  • Avoid breathing vapors or mist.[1]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

  • Wash hands thoroughly after handling.[6]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep containers tightly closed when not in use.[1]

  • Store away from incompatible materials and foodstuff containers.[1]

Personal Protective Equipment (PPE):

ProtectionSpecification
Eye/Face Tightly fitting safety goggles with side-shields or a face shield (EN 166 or NIOSH approved).[1][6]
Skin Chemical-impermeable gloves (e.g., nitrile rubber) and protective clothing.[1]
Respiratory Use a full-face respirator with an appropriate filter (e.g., type ABEK, EN 14387) if exposure limits are exceeded or ventilation is inadequate.[2]
Other An emergency eyewash station and safety shower should be readily accessible.[7]

Toxicological and Ecological Information

  • Acute Toxicity: While GHS classifications indicate hazards upon exposure, specific quantitative data such as LD50 (oral, dermal) or LC50 (inhalation) values for this compound are not consistently provided in the reviewed safety data sheets.

  • Skin and Eye Irritation: The substance is confirmed to cause skin irritation and serious eye irritation.[2]

  • Respiratory Irritation: May cause irritation to the respiratory system.[2]

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Ecological Information: This substance is classified under Water Hazard Class 3 (WGK 3) in Germany, indicating it is severely hazardous to water.[2] Discharge into the environment must be avoided.[1]

Experimental Protocols

The safety data presented in this guide is derived from standardized tests. While the specific experimental reports are not publicly available within the SDS, the methodologies typically adhere to internationally recognized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) or the International Organization for Standardization (ISO). The following diagram illustrates a generalized workflow for chemical safety assessment.

SafetyAssessment cluster_tox Toxicological Assessment substance Substance Identification (Purity, Structure) physchem Physicochemical Properties (e.g., Boiling Point, Flash Point, Density) substance->physchem acute Acute Toxicity (Oral, Dermal, Inhalation) physchem->acute irritation Skin/Eye Irritation & Corrosion physchem->irritation repeated Repeated Dose Toxicity acute->repeated ecotox Ecotoxicological Assessment (Aquatic Toxicity, Biodegradability) sensitization Skin Sensitization irritation->sensitization classification Data Evaluation & GHS Classification ecotox->classification sds Safety Data Sheet (SDS) Authoring classification->sds

Caption: Generalized Workflow for Chemical Hazard and Risk Assessment.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-6-Methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-6-Methylpyridine, a key intermediate in various chemical syntheses. Understanding the solubility of this compound in different organic solvents is crucial for process optimization, formulation development, and ensuring reaction efficiency. This document compiles available solubility data, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Topic: Solubility Profile of this compound

This compound is a colorless to light yellow liquid. Its solubility is a critical parameter for its application in organic synthesis and pharmaceutical manufacturing. Generally, it is slightly soluble in water but demonstrates good solubility in common organic solvents.[1]

Quantitative Solubility Data
SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Solubility
This compound C₆H₆ClN 127.57 172-174 1.125 -
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.131891.100200 mg/mL[2]
EthanolC₂H₆O46.0778.370.789Soluble[1]
Diethyl EtherC₄H₁₀O74.1234.60.713Soluble[1]
AcetoneC₃H₆O58.08560.791Soluble[1]
WaterH₂O18.021001.000Slightly Soluble[1]

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.

Objective

To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Centrifuge (optional)

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure that the solution is saturated.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the constant temperature to allow the excess solid to settle.

    • Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

    • Dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

    • A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation:

    • From the concentration of the diluted sample determined by HPLC/GC, calculate the concentration of the original, undiluted saturated solution.

    • The solubility is typically expressed in mg/mL or g/100mL.

Visualizing the Workflow

The following diagrams illustrate the logical steps involved in determining the solubility of an organic compound.

G A Start: Obtain Pure Compound and Solvent B Add Excess Compound to Solvent in a Vial A->B C Equilibrate at Constant Temperature with Agitation (24-48h) B->C D Allow Excess Solid to Settle C->D E Withdraw and Filter Supernatant D->E F Prepare Dilutions of the Saturated Solution E->F G Analyze Concentration via HPLC/GC F->G H Calculate Solubility G->H I End: Report Solubility Data H->I

Caption: Experimental workflow for solubility determination.

G cluster_0 Solubility Determination Logic A {Is the compound soluble in water?|{Yes|No}} B Test with litmus paper: - Red: Acidic - Blue: Basic - Neutral: General water-soluble A:yes->B C Test with 5% NaOH: - Soluble: Weak Acid (e.g., Phenol) A:no->C D Test with 5% NaHCO3: - Soluble: Strong Acid (e.g., Carboxylic Acid) C->D E Test with 5% HCl: - Soluble: Organic Base (e.g., Amine) D->E F Test with conc. H2SO4: - Soluble: Neutral Compound - Insoluble: Inert Compound E->F

Caption: Logical flow for qualitative solubility testing.

References

Spectroscopic Profile of 2-Chloro-6-Methylpyridine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for 2-chloro-6-methylpyridine. The information is curated to support research, development, and quality control activities involving this compound. This document presents a summary of available spectral data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available ¹H NMR, ¹³C NMR, and FTIR spectral data for this compound.

¹H NMR Data

Publicly available, fully assigned ¹H NMR data with chemical shifts and coupling constants for this compound is limited in readily accessible literature. However, based on spectral data for similar compounds, such as 2-chloro-5-methylpyridine and 2-chloro-6-methylaniline, the following proton assignments and approximate chemical shifts can be anticipated.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-37.10 - 7.30Doublet of doubletsJ(H3,H4) ≈ 7.5, J(H3,H5) ≈ 1.0
H-47.50 - 7.70TripletJ(H4,H3) ≈ 7.5, J(H4,H5) ≈ 7.5
H-57.00 - 7.20Doublet of doubletsJ(H5,H4) ≈ 7.5, J(H5,H3) ≈ 1.0
-CH₃2.40 - 2.60Singlet-

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3120 - 125
C-4138 - 142
C-5120 - 125
C-6158 - 162
-CH₃20 - 25

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

FTIR Spectroscopy Data

A study by Yadav et al. (2006) analyzed the Fourier Transform Infrared (FTIR) spectrum of this compound in the 4000-400 cm⁻¹ range and assigned the fundamental vibrational frequencies.[1] While the full dataset from the original publication is not widely accessible, some key vibrational modes can be assigned based on general principles and data from related molecules.

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretching
~2970 - 2850Medium-CH₃ stretching (asymmetric and symmetric)
~1580 - 1560StrongC=C/C=N ring stretching
~1465Medium-CH₃ asymmetric bending
~1420MediumC=C/C=N ring stretching
~1375Medium-CH₃ symmetric bending
~1150StrongC-H in-plane bending
~1050StrongC-H in-plane bending
~800StrongC-H out-of-plane bending
~750StrongC-Cl stretching

Experimental Protocols

The following sections detail standardized procedures for acquiring NMR and FTIR spectra of this compound.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Internal Standard: If quantitative analysis is required, add a suitable internal standard (e.g., tetramethylsilane (TMS) at 0 ppm).

2.1.2. Data Acquisition

  • Spectrometer Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range of approximately 10-12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range of approximately 200-220 ppm.

2.1.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum to the residual solvent peak or the internal standard.

  • Analysis: Integrate the peaks to determine relative proton ratios and measure chemical shifts (ppm) and coupling constants (Hz).

FTIR Spectroscopy Protocol

2.2.1. Sample Preparation (KBr Pellet Method)

  • Grinding: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

2.2.2. Data Acquisition

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FTIR spectrum.

  • Spectral Range: Scan the mid-infrared region, typically from 4000 to 400 cm⁻¹.

  • Resolution and Scans: Use a resolution of 4 cm⁻¹ and co-add 16-32 scans to improve the signal-to-noise ratio.

2.2.3. Data Processing and Analysis

  • Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Peak Picking: Identify and label the wavenumbers (cm⁻¹) of the major absorption bands.

  • Interpretation: Assign the observed absorption bands to the corresponding molecular vibrations based on established correlation tables and literature data.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample handling to final data interpretation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Prepare KBr Pellet Sample->FTIR_Prep NMR_Acq ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq FTIR_Acq FTIR Spectroscopy FTIR_Prep->FTIR_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc FTIR_Proc Background Subtraction, Peak Picking FTIR_Acq->FTIR_Proc NMR_Interp Assign Chemical Shifts & Coupling Constants NMR_Proc->NMR_Interp FTIR_Interp Assign Vibrational Frequencies FTIR_Proc->FTIR_Interp Final_Report Comprehensive Spectroscopic Report NMR_Interp->Final_Report FTIR_Interp->Final_Report

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-6-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Chloro-6-Methylpyridine (CAS No: 18368-63-3), a key intermediate in various pharmaceutical and agrochemical syntheses. Understanding its mass spectrometric behavior is crucial for reaction monitoring, impurity profiling, and metabolite identification.[1] This document details the compound's fragmentation pattern under electron ionization, provides standardized experimental protocols for its analysis, and presents key data in a clear, accessible format.

Compound Information

PropertyValue
Chemical Formula C₆H₆ClN
Molecular Weight 127.57 g/mol [2]
Synonyms 6-Chloro-2-picoline, 2-Chloro-6-picoline[2]
Structure (See diagram below)

Electron Ionization Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions. The presence of a chlorine atom results in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl).

Quantitative Data Summary

The following table summarizes the major ions observed in the electron ionization (EI) mass spectrum of this compound.

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Ion Identity (Proposed)
127/129100[M]⁺˙ (Molecular Ion)
9285[M - Cl]⁺
6530[C₅H₅]⁺

Data sourced from the NIST WebBook.[2]

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion [M]⁺˙. Subsequent fragmentation is driven by the stability of the resulting ions and neutral species. The primary fragmentation event is the loss of a chlorine radical.

fragmentation_pathway M This compound [M]⁺˙ m/z = 127/129 F1 [M - Cl]⁺ m/z = 92 M->F1 - Cl• F2 [C₅H₅]⁺ m/z = 65 F1->F2 - HCN

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the mass spectrometric analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to prepare working standards (e.g., 1, 5, 10, 25, 50 µg/mL).[3]

2. Instrumentation:

  • A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

3. GC Method Parameters:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[3]

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[3]

4. Mass Spectrometer Parameters:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV[1]

  • Source Temperature: 230°C[1][3]

  • Mass Range: m/z 40-400

  • Scan Mode: Full scan

5. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the identified peak to confirm the molecular ion and characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS can be employed for the analysis of this compound, particularly in complex matrices or when derivatization is not desirable.

1. Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with the LC mobile phase, such as methanol or acetonitrile.[4]

  • Ensure the solution is free of particulates by filtering if necessary.[4]

2. Instrumentation:

  • A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

3. LC Method Parameters:

  • LC Column: A C18 reversed-phase column is suitable for this compound.

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. Mass Spectrometer Parameters:

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 50-500

5. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity by observing the protonated molecular ion [M+H]⁺.

Experimental Workflow

The following diagram illustrates a general workflow for the mass spectrometry analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_report Reporting Prep Prepare Stock & Working Solutions GCMS GC-MS Analysis Prep->GCMS LCMS LC-MS Analysis Prep->LCMS Process Chromatogram & Spectrum Analysis GCMS->Process LCMS->Process Identify Compound Identification Process->Identify Quantify Quantification (if required) Identify->Quantify Report Generate Report Quantify->Report

Caption: General workflow for MS analysis of this compound.

References

An In-depth Technical Guide to 2-Chloro-6-Methylpyridine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methylpyridine is a versatile heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research. Its unique electronic and steric properties, arising from the presence of a chlorine atom and a methyl group on the pyridine ring, make it a valuable intermediate for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its spectroscopic characteristics.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1] It is sparingly soluble in water but readily soluble in common organic solvents such as ethanol, ether, and acetone.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₆ClN[2][3]
Molecular Weight 127.57 g/mol [2][3]
Appearance Colorless to light yellow liquid[1]
Odor Pungent[1]
Boiling Point 172-174 °C[1]
64-68 °C at 10 mmHg[4]
Melting Point -21 °C[1]
Density 1.167 g/mL at 25 °C
Refractive Index (n20/D) 1.527
Flash Point 74 °C (closed cup)
Solubility Slightly soluble in water; soluble in ethanol, ether, acetone[1]

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show three signals in the aromatic region corresponding to the protons at positions 3, 4, and 5 of the pyridine ring, and a singlet in the aliphatic region for the methyl protons.

  • ¹³C NMR: The spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbons attached to the chlorine and methyl groups, as well as the other ring carbons, will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The analysis of the FTIR spectrum in the 400-4000 cm⁻¹ region reveals key vibrational frequencies.[2] For instance, bands around 1456 cm⁻¹ are attributed to -CH deformation vibrations, while those near 1371 cm⁻¹ correspond to the -CH₃ in-plane bending vibration.[1]

Chemical Reactivity and Synthesis

This compound is a valuable building block in organic synthesis due to the reactivity of the chlorine atom, which can be displaced through various nucleophilic substitution and cross-coupling reactions.

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 2,6-lutidine N-oxide. While a detailed, step-by-step protocol specifically for this transformation was not found in the immediate search results, a general procedure can be outlined based on known chemical principles.

dot

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2,6-Lutidine (General Procedure)

  • Oxidation: 2,6-Lutidine is oxidized to 2,6-lutidine N-oxide. This is typically achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in a suitable solvent like dichloromethane or acetic acid. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation of N-oxide: The reaction mixture is then worked up to remove the oxidant and byproducts. This may involve washing with a basic solution (e.g., sodium bicarbonate) and extraction with an organic solvent. The solvent is then removed under reduced pressure to yield the crude 2,6-lutidine N-oxide.

  • Chlorination: The crude N-oxide is then subjected to chlorination. A common chlorinating agent for this transformation is phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The N-oxide is typically heated with the chlorinating agent, often in a solvent or neat, to effect the conversion to this compound.

  • Purification: The reaction mixture is carefully quenched (e.g., with ice water) and neutralized. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. The crude this compound is purified by vacuum distillation to obtain the final product.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic attack, particularly due to the electron-withdrawing effect of the ring nitrogen. This allows for the introduction of various nucleophiles, such as alkoxides, amines, and thiols, to generate a diverse range of substituted pyridines.

dot

Nucleophilic_Substitution Start This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Nucleophile Nucleophile (Nu⁻) (e.g., RO⁻, R₂NH, RS⁻) Nucleophile->Reaction Product 2-Substituted-6-methylpyridine Reaction->Product Formation of C-Nu bond

Caption: Generalized nucleophilic aromatic substitution.

Experimental Protocol: Reaction with Piperidine (Representative Procedure)

  • Reaction Setup: In a sealed reaction vessel, this compound (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Nucleophile and Base: Piperidine (1.2 eq) and a base such as potassium carbonate (2.0 eq) are added to the solution.

  • Reaction Conditions: The mixture is heated to a temperature between 80-120 °C and stirred for several hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-(piperidin-1-yl)-6-methylpyridine.

Suzuki-Miyaura Cross-Coupling

This compound can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids to form C-C bonds. This is a powerful method for the synthesis of biaryl and heteroaryl-aryl compounds.

dot

Suzuki_Coupling Reactants This compound + Arylboronic Acid Reaction Suzuki-Miyaura Coupling Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product 2-Aryl-6-methylpyridine Reaction->Product C-C bond formation

Caption: Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling with 4-Methoxyphenylboronic Acid (Representative Procedure)

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent, such as a mixture of toluene and water or dioxane and water, is then added via syringe.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-110 °C) with vigorous stirring for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography to yield the desired 2-(4-methoxyphenyl)-6-methylpyridine.

Applications in Research and Development

The reactivity of this compound makes it a key intermediate in the synthesis of a variety of target molecules with potential biological activity. Its derivatives have been explored in the development of pharmaceuticals and agrochemicals. For instance, the pyridine scaffold is a common feature in many bioactive compounds, and the ability to functionalize the 2-position of the 6-methylpyridine core allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its physical and chemical properties, coupled with its reactivity in nucleophilic substitution and cross-coupling reactions, provide a robust platform for the synthesis of a wide array of functionalized pyridine derivatives. The experimental protocols outlined in this guide serve as a practical resource for researchers and scientists in the fields of medicinal chemistry, agrochemistry, and materials science. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel molecules with important applications.

References

Commercial Suppliers and Technical Profile of High-Purity 2-Chloro-6-Methylpyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of high-purity 2-Chloro-6-Methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. Aimed at researchers, scientists, and professionals in drug development, this document outlines commercial suppliers, key chemical properties, and detailed experimental protocols for its application in organic synthesis.

Introduction to this compound

This compound (CAS No. 18368-63-3), also known as 6-Chloro-2-picoline, is a substituted pyridine derivative widely utilized as a versatile building block in the synthesis of complex organic molecules. Its unique structure, featuring a chlorine atom at the 2-position and a methyl group at the 6-position of the pyridine ring, imparts specific reactivity that is leveraged in the creation of a variety of bioactive compounds. This guide offers a technical resource for sourcing high-purity this compound and employing it effectively in a laboratory setting.

Commercial Availability

A range of chemical suppliers offer this compound in various purities and quantities. Researchers can source this compound from the following reputable vendors:

SupplierPurityAvailable Quantities
Sigma-Aldrich99%Gram to Kilogram
Chem-Impex≥ 99% (GC)Gram to Kilogram
Oakwood Chemical97%Gram to Kilogram
TCI America98.0+%Gram to Kilogram
Pipzine ChemicalsHigh-PurityBulk Orders
Amerigo ScientificResearch GradeInquire for details
Lab Pro IncMin. 98.0% (GC)Gram Scale
Alkali Metals Ltd.---Inquire for details

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₆H₆ClN
Molecular Weight 127.57 g/mol
CAS Number 18368-63-3
Appearance Colorless to light yellow liquid
Boiling Point 172-174 °C (at 760 mmHg)[1], 64-68 °C (at 10 mmHg)
Density 1.167 g/mL at 25 °C
Refractive Index n20/D 1.527

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide array of chemical entities, particularly in the development of pharmaceuticals and agrochemicals.[1] Its primary application lies in its utility as a versatile building block in cross-coupling reactions and as a precursor for the synthesis of more complex heterocyclic systems.

Suzuki-Miyaura Cross-Coupling Reactions

The chlorine atom in this compound can be readily displaced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of a carbon-carbon bond, enabling the synthesis of various biaryl and heteroaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a 2-chloropyridine derivative. This protocol can be adapted for this compound with appropriate modifications based on substrate reactivity and solubility.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product R1 This compound Product 2-Aryl-6-methylpyridine R1->Product + R2 Arylboronic Acid R2->Product + Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Toluene/H2O) Solvent->Product

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.03 mmol, 3 mol%)

  • Base (e.g., Potassium carbonate, 2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene and Water in a 4:1 ratio, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Application in Pharmaceutical Synthesis: Synthesis of Nevirapine Precursor

Chloromethylpyridine derivatives are crucial intermediates in the synthesis of various pharmaceuticals. For instance, a structurally related compound, 2-chloro-3-amino-4-picoline, is a key starting material in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS. The synthesis involves the coupling of two substituted pyridine rings.

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Coupling Reaction cluster_3 Final Product A 2-Chloro-3-amino-4-picoline C Amide Intermediate A->C B 2-Chloronicotinoyl chloride B->C D N-(2-chloro-4-methyl-3-pyridinyl)- 2-(cyclopropylamino)-3-pyridinecarboxamide C->D + Cyclopropylamine E Nevirapine D->E Cyclization

Caption: Simplified synthetic pathway of Nevirapine.

Signaling and Metabolic Pathways

Currently, there is no direct evidence in the public domain of this compound being involved in specific biological signaling pathways. As a synthetic intermediate, its biological effects are primarily related to the properties of the final molecules synthesized from it. The metabolic fate of compounds derived from this compound would be specific to each individual compound and would require dedicated ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Conclusion

High-purity this compound is a readily available and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. The provided information on its commercial suppliers, physicochemical properties, and a representative experimental protocol for its use in Suzuki-Miyaura coupling reactions serves as a valuable resource for researchers in organic synthesis and drug discovery. The adaptability of this building block ensures its continued importance in the development of novel and complex molecules.

References

2-Chloro-6-Methylpyridine: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-6-Methylpyridine, a versatile heterocyclic intermediate crucial for the synthesis of a wide range of pharmaceutical and agrochemical compounds. This document outlines its commercial availability and pricing for research purposes, details key synthetic transformations, and provides experimental protocols for its application in common cross-coupling reactions.

Commercial Availability and Pricing

This compound is readily available from various chemical suppliers in research-grade quantities. The pricing is competitive and varies depending on the supplier and the quantity ordered. Below is a summary of representative pricing and availability from selected vendors.

SupplierQuantityPurityAvailabilityPrice (USD)
Supplier A5 g>98%In Stock~$25
25 g>98%In Stock~$70
100 g>98%In Stock~$200
Supplier B10 g>99%In Stock~$30
50 g>99%In Stock~$100
250 g>99%In Stock~$350
Supplier C5 g>97%In Stock~$20
25 g>97%In Stock~$60
100 g>97%In Stock~$180

Note: Prices are approximate and subject to change. Please consult the respective supplier's website for the most current pricing and availability.

Physicochemical Properties

PropertyValue
CAS Number18368-63-3
Molecular FormulaC₆H₆ClN
Molecular Weight127.57 g/mol
AppearanceColorless to light yellow liquid
Boiling Point177-178 °C
Melting Point-23 °C
Density1.167 g/mL at 25 °C

Key Synthetic Applications and Experimental Protocols

This compound serves as a key building block in organic synthesis, primarily due to the reactivity of the chloro substituent which can be readily displaced or participate in cross-coupling reactions. Its utility is particularly notable in the construction of complex molecules, including kinase inhibitors and other biologically active compounds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with various boronic acids or their esters to introduce aryl, heteroaryl, or vinyl substituents at the 2-position of the pyridine ring.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: To the flask, add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) or a combination of Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and a phosphine ligand like SPhos (0.04 equiv.).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent such as 1,4-dioxane or toluene and an aqueous solution of the base.

  • Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Suzuki_Coupling start This compound + Arylboronic Acid reaction Suzuki-Miyaura Coupling start->reaction reagents Pd Catalyst Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reagents->reaction product 2-Aryl-6-methylpyridine reaction->product

Caption: Workflow for Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines to synthesize 2-amino-6-methylpyridine derivatives, which are common scaffolds in medicinal chemistry.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.) or lithium bis(trimethylsilyl)amide (LiHMDS, 1.4 equiv.).

  • Catalyst Addition: Add a palladium catalyst system. A common choice is a combination of a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 equiv.) and a bulky, electron-rich phosphine ligand such as XPhos or RuPhos (0.02-0.10 equiv.).

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the Schlenk tube and heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by flash column chromatography.

Buchwald_Hartwig_Amination start This compound + Amine (R₂NH) reaction Buchwald-Hartwig Amination start->reaction reagents Pd Catalyst Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) reagents->reaction product 2-Amino-6-methylpyridine Derivative reaction->product

Caption: Workflow for Buchwald-Hartwig amination of this compound.

Cyanation Reaction

The chloro group of this compound can be displaced by a cyanide nucleophile to yield 2-cyano-6-methylpyridine, a valuable intermediate for the synthesis of carboxylic acids, amides, and other nitrogen-containing heterocycles.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add a cyanide source, for example, sodium cyanide (NaCN, 1.5 equiv.) or potassium cyanide (KCN, 1.5 equiv.). The use of a palladium or nickel catalyst, such as Pd(PPh₃)₄ or NiCl₂(dppe), can facilitate the reaction, particularly for less reactive substrates, though for activated pyridines, thermal conditions may suffice.

  • Reaction Execution: Heat the reaction mixture to a high temperature, typically between 100 and 150 °C. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The product can be purified by distillation or flash column chromatography.

Cyanation_Reaction start This compound reaction Nucleophilic Aromatic Substitution (Cyanation) start->reaction reagents Cyanide Source (e.g., NaCN) Solvent (e.g., DMF) reagents->reaction product 6-Methylpicolinonitrile reaction->product

Caption: Workflow for the cyanation of this compound.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for the development of novel pharmaceuticals and agrochemicals. Its utility in key carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, makes it an indispensable tool for medicinal and process chemists. The experimental protocols provided herein serve as a guide for researchers to effectively utilize this versatile intermediate in their synthetic endeavors.

An In-depth Technical Guide to the Fundamental Reactions of 2-Chloro-6-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-6-methylpyridine, also known as 6-chloro-2-picoline, is a pivotal heterocyclic organic compound with the chemical formula C₆H₆ClN. It presents as a colorless to light yellow liquid and serves as a versatile and highly reactive intermediate in the synthesis of a wide array of complex molecules.[1][2] Its utility is most pronounced in the pharmaceutical and agrochemical industries, where it functions as a critical building block for creating anti-inflammatory agents, antimicrobial compounds, pesticides, and herbicides.[2][3] The compound's reactivity is primarily dictated by the presence of a chlorine atom at the 2-position of the pyridine ring. The electron-withdrawing nature of the ring nitrogen atom significantly activates this position, making the chlorine atom a good leaving group and rendering the molecule susceptible to a variety of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[1][4][5] This guide provides a detailed exploration of these fundamental reactions, complete with experimental protocols, quantitative data, and mechanistic diagrams to serve as a comprehensive resource for researchers and professionals in chemical and drug development.

Core Reactions and Mechanisms

The chemical behavior of this compound is dominated by two principal types of reactions: Nucleophilic Aromatic Substitution (SₙAr) and Palladium-Catalyzed Cross-Coupling. These pathways allow for the introduction of a diverse range of functional groups, enabling the construction of complex molecular architectures.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution is a fundamental reaction for functionalizing the pyridine ring. The electron-deficient nature of the pyridine ring, exacerbated by the nitrogen heteroatom, facilitates the attack of nucleophiles at the ortho (C2, C6) and para (C4) positions.[4] In this compound, the chlorine atom at the C2 position serves as an excellent leaving group, making this site highly susceptible to nucleophilic attack.[1]

The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored.[6]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Common Nucleophiles and Products:

  • Hydroxides (e.g., NaOH): Reaction with sodium hydroxide yields 2-hydroxy-6-methylpyridine.[1]

  • Amines (e.g., Piperidine): Forms N-substituted 6-methylpyridin-2-amines.

  • Alkoxides (e.g., NaOMe): Produces 2-methoxy-6-methylpyridine.

  • Thiolates (e.g., NaSPh): Results in the formation of 2-(phenylthio)-6-methylpyridine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling amines with aryl halides.[7][8] This reaction has broad substrate scope and functional group tolerance, making it highly valuable in pharmaceutical synthesis.[9] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[9][10]

Buchwald_Hartwig_Cycle pd0 Pd(0)Lₙ oa_complex R-Pd(II)(X)Lₙ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition amine_complex [R-Pd(II)(NHR')Lₙ]⁺X⁻ oa_complex->amine_complex Ligand Exchange amide_complex R-Pd(II)(NR')Lₙ amine_complex->amide_complex Deprotonation hx_base [Base-H]⁺X⁻ amine_complex->hx_base amide_complex->pd0 Reductive Elimination product Ar-NR'₂ amide_complex->product aryl_halide Ar-X (this compound) aryl_halide->oa_complex amine R'₂NH amine->amine_complex base Base base->amide_complex

Caption: Catalytic cycle for the Buchwald-Hartwig Amination.

The Negishi coupling facilitates the formation of carbon-carbon bonds by reacting organozinc compounds with organic halides or triflates, catalyzed by a nickel or palladium complex.[11][12] This reaction is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms.[11][13] The mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organozinc reagent, and subsequent reductive elimination to form the C-C bond.[14]

Negishi_Coupling_Cycle pd0 Pd(0)Lₙ oa_complex R¹-Pd(II)(X)Lₙ (Oxidative Addition) pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)(R²)Lₙ (Transmetalation) oa_complex->tm_complex Transmetalation znx ZnXX' oa_complex->znx tm_complex->pd0 Reductive Elimination product R¹-R² tm_complex->product tm_complex->znx r1x R¹-X (this compound) r1x->oa_complex r2znx R²-ZnX' r2znx->tm_complex

Caption: Catalytic cycle for the Negishi Cross-Coupling reaction.

The Stille coupling is a versatile reaction that forms C-C bonds by coupling an organotin compound (organostannane) with an sp²-hybridized organic halide in the presence of a palladium catalyst.[15][16] Organostannanes are advantageous due to their stability to air and moisture.[16] The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.[17][18]

Stille_Coupling_Cycle pd0 Pd(0)Lₙ oa_complex R¹-Pd(II)(X)Lₙ (Oxidative Addition) pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)(R²)Lₙ (Transmetalation) oa_complex->tm_complex Transmetalation xsnr3 X-SnR₃ oa_complex->xsnr3 tm_complex->pd0 Reductive Elimination product R¹-R² tm_complex->product tm_complex->xsnr3 r1x R¹-X (this compound) r1x->oa_complex r2snr3 R²-SnR₃ r2snr3->tm_complex

Caption: Catalytic cycle for the Stille Cross-Coupling reaction.

Quantitative Data Summary

The following tables summarize typical conditions and outcomes for the fundamental reactions of this compound and related aryl chlorides.

Table 1: Nucleophilic Aromatic Substitution (SₙAr) Reactions

Nucleophile Reagent Solvent Temperature (°C) Product Yield (%)
Hydroxide NaOH (aq) Water Reflux 2-Hydroxy-6-methylpyridine High
Amine Piperidine Methanol Ambient N-(6-methylpyridin-2-yl)piperidine -

| Phenoxide | Guaiacol | 1,2-Dichloroethane | 130 | 2-(2-Methoxyphenoxy)-6-methylpyridine | 89* |

*Data for the analogous 2-Chloro-3-nitro-6-methylpyridine substrate.[19]

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst (mol%) Ligand Base Solvent Temp (°C) Yield (%)
Buchwald-Hartwig Primary/Secondary Amines Pd₂(dba)₃ (1-2) Biarylphosphine NaOt-Bu, K₃PO₄ Toluene, Dioxane 80-110 70-95
Negishi Aryl/Alkyl Zinc Halides Pd(PPh₃)₄ (2-5) PPh₃ - THF, Dioxane 25-80 80-95

| Stille | Organostannanes | Pd(PPh₃)₄ (1-5) | PPh₃, AsPh₃ | - | THF, DMF, Toluene | 80-120 | 75-98 |

Note: Data in Table 2 represents general conditions for aryl chlorides and may vary for this compound specifically.

Experimental Protocols

The following sections provide generalized, representative protocols for the key reactions discussed. Researchers should optimize conditions for their specific substrates and desired outcomes.

Protocol 1: General Procedure for Negishi Coupling

This protocol is adapted from established procedures for the Negishi coupling of aryl halides.[14][20]

Negishi_Workflow cluster_prep Organozinc Reagent Preparation (In Situ) cluster_coupling Cross-Coupling Reaction cluster_workup Workup and Purification p1 Dissolve aryl halide (R²-X) in anhydrous THF p2 Cool to -78 °C p1->p2 p3 Add n-BuLi or t-BuLi dropwise p2->p3 p4 Stir for 30 min p3->p4 p5 Add anhydrous ZnCl₂ solution p4->p5 p6 Warm to room temperature p5->p6 c1 To the organozinc reagent, add This compound p6->c1 c2 Add Pd(PPh₃)₄ catalyst c1->c2 c3 Heat mixture to reflux (e.g., 70-80 °C) c2->c3 c4 Monitor reaction by TLC/GC-MS c3->c4 w1 Cool and quench with sat. NH₄Cl (aq) c4->w1 w2 Extract with an organic solvent (e.g., EtOAc) w1->w2 w3 Dry organic layer (Na₂SO₄ or MgSO₄) w2->w3 w4 Concentrate under reduced pressure w3->w4 w5 Purify by column chromatography w4->w5

Caption: Experimental workflow for a typical Negishi cross-coupling reaction.

  • Apparatus: All glassware must be oven-dried and the reaction conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Organozinc Formation (In Situ): In a flame-dried flask, dissolve the aryl halide precursor to the organozinc reagent in anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of n-butyllithium (1.1 eq) and stir for 30-60 minutes. To this mixture, add a solution of anhydrous zinc chloride (1.2 eq) in THF and allow the reaction to warm to room temperature over 1-2 hours.[14]

  • Coupling Reaction: To the freshly prepared organozinc reagent, add this compound (1.0 eq) followed by the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor its progress using TLC or GC-MS until the starting material is consumed.[20]

  • Workup: Cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of ammonium chloride or EDTA.[20] Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[14]

Protocol 2: General Procedure for Stille Coupling

This protocol is adapted from established procedures for the Stille coupling of aryl halides.[17]

  • Apparatus: The reaction should be performed in a flame-dried flask under an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup: To the flask, add this compound (1.0 eq), the organostannane reagent (1.1-1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a co-catalyst or additive if required (e.g., CuI, LiCl).[17]

  • Solvent and Heating: Add an anhydrous, degassed solvent such as DMF, toluene, or THF. Heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Filter the mixture through celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash chromatography.[17]

Conclusion

This compound is a cornerstone intermediate whose reactivity profile enables a vast range of synthetic possibilities. The activated chlorine atom readily participates in both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig, Negishi, and Stille reactions. This dual reactivity allows for the strategic introduction of diverse nitrogen, carbon, and other heteroatom-based functional groups. A thorough understanding of these fundamental transformations, their mechanisms, and the practical aspects of their execution is essential for chemists aiming to leverage this versatile building block in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and Synthesis of 2-Chloro-6-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and historical evolution of synthetic methodologies for 2-Chloro-6-Methylpyridine, a pivotal building block in the pharmaceutical and agrochemical industries. We will explore the core synthetic strategies, providing detailed experimental protocols and quantitative data to offer a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Historical Perspective and Key Synthetic Strategies

The synthesis of chloropyridines has been a subject of extensive research due to their utility as versatile intermediates. Early methods often involved direct chlorination of pyridine and its derivatives at high temperatures, which typically resulted in a mixture of products with low selectivity. A significant advancement in the field was the use of pyridine-N-oxides, which allows for more controlled and selective introduction of chlorine atoms onto the pyridine ring.

For this compound, the primary synthetic routes that have been developed and refined over time start from readily available precursors such as 2,6-lutidine and 2-picoline. These methods include multi-step transformations involving oxidation, chlorination, and functional group interconversions.

Synthesis from 2,6-Lutidine

One of the prominent methods for the synthesis of this compound's precursors involves the oxidation of 2,6-lutidine. This multi-step process provides a controlled pathway to the target molecule.

A typical synthetic pathway starting from 2,6-lutidine is outlined below:

G Lutidine 2,6-Lutidine DicarboxylicAcid 2,6-Pyridinedicarboxylic Acid Lutidine->DicarboxylicAcid Oxidation (e.g., KMnO4) Diester Dimethyl 2,6-Pyridinedicarboxylate DicarboxylicAcid->Diester Esterification (e.g., CH3OH, H2SO4) Diol 2,6-Bis(hydroxymethyl)pyridine Diester->Diol Reduction Dichloride 2,6-Bis(chloromethyl)pyridine Diol->Dichloride Chlorination (e.g., SOCl2)

Diagram 1: Synthesis Pathway from 2,6-Lutidine.
Quantitative Data for Synthesis from 2,6-Lutidine

The following table summarizes the quantitative data for a typical synthesis of 2,6-bis(chloromethyl)pyridine hydrochloride, a closely related compound, starting from 2,6-lutidine, as described in patent literature[1].

StepReactantsReagents & SolventsTemperature (°C)Time (min)Yield
1. Oxidation2,6-LutidinePotassium permanganate, Water75-8035-
2. Esterification2,6-Pyridinedicarboxylic acidMethanol, Sulfuric acid---
3. ReductionDimethyl 2,6-pyridinedicarboxylate----
4. Chlorination2,6-PyridinedimethanolThionyl chloride--High
Experimental Protocol: Synthesis of 2,6-Pyridinedicarboxylic Acid from 2,6-Lutidine[1]
  • Reaction Setup: In a 250 ml flask, add 21.4 g (0.2 mol) of 2,6-lutidine and 150 ml of water.

  • Heating: Heat the mixture to 80°C.

  • Oxidation: Add 126.4 g (0.8 mol) of potassium permanganate in batches while maintaining the temperature at 75-80°C with stirring for 35 minutes.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography.

  • Acidification: Once the reaction is complete, adjust the pH of the reaction solution to 3 with 2 mol/l hydrochloric acid.

  • Isolation: Cool the reaction mixture to 20°C to precipitate the 2,6-pyridinedicarboxylic acid.

Synthesis from 2-Picoline (2-Methylpyridine)

The synthesis of chlorinated methylpyridines from 2-picoline can be achieved through several routes, most notably via direct vapor-phase chlorination or through the formation of a pyridine-N-oxide intermediate.

Vapor-Phase Chlorination of 2-Picoline

Direct chlorination of 2-picoline in the vapor phase is a common industrial method. This process often requires high temperatures and a catalyst and can lead to a mixture of chlorinated products, including the highly chlorinated 2-chloro-6-(trichloromethyl)pyridine.

G Picoline 2-Picoline ChlorinatedPicoline Mixture of Chlorinated Pyridines (including this compound and 2-Chloro-6-(trichloromethyl)pyridine) Picoline->ChlorinatedPicoline Vapor-Phase Chlorination (Cl2, high temp., catalyst)

Diagram 2: Vapor-Phase Chlorination of 2-Picoline.
ParameterValueReference
Starting Materialalpha-Picoline[2]
Chlorinating AgentChlorine gas[2]
CatalystSilicates (e.g., pyrophyllite)[2]
Temperature200-500°C[2]
Residence Time1-30 seconds[2]
Mole Ratio (Cl₂:alpha-picoline)3:1 to 10:1[2]
Weight Ratio (alpha-picoline:water)1:1 to 1:20[2]

  • Vaporization: A 50% solution of alpha-picoline in water is pumped into an evaporator at a rate of 22 g per hour. Nitrogen gas is used as a carrier at a rate of 40 g per hour.

  • Reaction: The gaseous picoline is fed into a tubular glass reactor containing a pyrophyllite catalyst. Simultaneously, chlorine gas is introduced at a rate of 80 g per hour.

  • Temperature Control: The reactor is maintained at 450°C.

  • Reaction Time: The reaction is run for six hours.

  • Product Collection: The product stream is cooled to condense the chlorinated pyridines.

Synthesis via 2-Picoline-N-Oxide

A more selective method for the synthesis of 2-chlorinated methylpyridines involves the initial oxidation of 2-picoline to 2-picoline-N-oxide. The N-oxide can then be reacted with a chlorinating agent to introduce a chlorine atom at the 2-position. This can be followed by chlorination of the methyl group.

G Picoline 2-Picoline PicolineOxide 2-Picoline-N-oxide Picoline->PicolineOxide Oxidation (e.g., H2O2, Acetic Acid) Chloromethylpyridine 2-Chloromethylpyridine PicolineOxide->Chloromethylpyridine Chlorination (e.g., POCl3, Triethylamine) FinalProduct This compound Chloromethylpyridine->FinalProduct Further transformation

Diagram 3: Synthesis from 2-Picoline via N-Oxide Intermediate.
StepReactantsReagents & SolventsTemperature (°C)Time (h)Molar RatioYieldReference
1. Oxidation2-MethylpyridineHydrogen peroxide, Acetic acid70-8010-141:1.3-1.5:1-1.1-[3]
2. Rearrangement/Hydrolysis2-Picoline-N-oxideGlacial acetic acid, NaOH(aq)----[3]
3. Chlorination2-PyridinemethanolThionyl chloride--1:1.1-1.3-[3]
2. (Alternative)2-Picoline-N-oxidePhosphoryl chloride, Triethylamine---90% conversion[4]

  • Oxidation: 2-Methylpyridine is reacted with hydrogen peroxide in the presence of acetic acid at 70-80°C for 10-14 hours to form 2-picoline-N-oxide.

  • Acetoxylation: The resulting 2-picoline-N-oxide is reacted with glacial acetic acid to yield 2-picolyl acetate.

  • Hydrolysis: The 2-picolyl acetate is hydrolyzed under alkaline conditions (e.g., 25% sodium hydroxide solution) to produce 2-pyridinemethanol.

  • Chlorination: The 2-pyridinemethanol is then reacted with thionyl chloride to afford the final product, 2-chloromethylpyridine hydrochloride.

Conclusion

The synthesis of this compound has evolved from early, less selective methods to more controlled and efficient multi-step processes. The choice of starting material, either 2,6-lutidine or 2-picoline, dictates the synthetic strategy. While vapor-phase chlorination offers a direct route, it often suffers from a lack of selectivity. In contrast, pathways involving the oxidation of the starting material to form intermediates like pyridinedicarboxylic acids or pyridine-N-oxides allow for more precise control over the introduction of the chloro substituent. The detailed protocols and quantitative data provided in this guide offer a valuable resource for chemists engaged in the synthesis of this important pharmaceutical intermediate. Further research into more sustainable and atom-economical routes continues to be an active area of investigation.

References

Theoretical Exploration of 2-Chloro-6-Methylpyridine: A Technical Guide to its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure and electronic properties of 2-Chloro-6-Methylpyridine (2C6MP), a significant pyridine derivative. The document synthesizes findings from theoretical studies, offering a comprehensive overview of its conformational analysis, vibrational frequencies, and electronic characteristics. This information is crucial for understanding its reactivity and potential applications in medicinal chemistry and materials science.

Molecular Structure and Conformational Analysis

The structural parameters of this compound have been extensively investigated using computational methods. Density Functional Theory (DFT) calculations, particularly with the B3LYP and B3PW91 functionals combined with basis sets such as 6-311++G** and cc-pVTZ, have been employed to determine the optimized molecular geometry.

Conformational analysis of 2C6MP focuses on the orientation of the methyl group relative to the pyridine ring. Theoretical calculations indicate that the molecule adopts a stable conformation with the methyl group positioned to minimize steric hindrance with the adjacent chlorine atom.

Table 1: Optimized Geometrical Parameters of this compound (Theoretical) (Note: The following data is based on typical results from DFT calculations for similar pyridine derivatives, as the full dataset from the primary study on 2C6MP was not publicly available.)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-Cl1.745
C6-C7 (methyl)1.510
N1-C21.338C6-N1-C2117.5
C2-C31.385N1-C2-C3123.0
C3-C41.390C2-C3-C4118.8
C4-C51.388C3-C4-C5119.5
C5-C61.392C4-C5-C6118.7
N1-C61.340C5-C6-N1122.5
N1-C6-C7116.0
C5-C6-C7121.5
H-C7-C6-N1

Vibrational Spectroscopy Analysis

Vibrational analysis is a cornerstone of understanding the molecular dynamics of 2C6MP. Theoretical calculations of vibrational frequencies, when compared with experimental data from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, provide a detailed assignment of the fundamental vibrational modes. These assignments are critical for identifying the molecule and understanding its bonding characteristics. A detailed quantum chemical calculation has been carried out using B3LYP and B3PW91 methods with 6-311++G** and cc-pVTZ basis sets.[1]

Table 2: Selected Vibrational Frequencies of this compound (cm⁻¹) (Theoretical) (Note: The following data is based on typical results from DFT/B3LYP calculations for substituted pyridines.)

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H stretch (aromatic)3050 - 3100
C-H stretch (methyl)2950 - 3000
C=N stretch1580 - 1620
C=C stretch1450 - 1580
C-Cl stretch700 - 800
Ring breathing990 - 1050

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of 2C6MP, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is also employed to investigate charge delocalization and electronic exchange interactions within the molecule.[1]

Table 3: Electronic Properties of this compound (Theoretical) (Note: The following data is based on typical results from DFT/B3LYP calculations.)

PropertyValue (eV)
HOMO Energy-6.85
LUMO Energy-0.95
HOMO-LUMO Gap5.90

Experimental and Computational Methodologies

Computational Protocol

A standard computational workflow for the theoretical study of this compound involves the following steps:

  • Molecular Structure Optimization: The initial molecular geometry is optimized using DFT methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p). This process finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to simulate the infrared and Raman spectra.

  • Electronic Property Analysis: Single-point energy calculations are performed to determine electronic properties, including HOMO and LUMO energies and the molecular electrostatic potential.

  • NBO Analysis: Natural Bond Orbital analysis is conducted to understand charge distribution and intramolecular interactions.

Computational_Workflow A Initial Molecular Structure B Geometry Optimization (DFT/B3LYP) A->B C Frequency Calculation B->C D Optimized Structure (Local Minimum) C->D E Vibrational Spectra (IR/Raman) D->E F Electronic Properties (HOMO, LUMO, MEP) D->F G NBO Analysis D->G H Charge Distribution & Intramolecular Interactions G->H

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-6-Methylpyridine in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-chloro-6-methylpyridine as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutical compounds. Due to the lower reactivity of chloro-heteroarenes compared to their bromo or iodo counterparts, careful optimization of reaction conditions is crucial for achieving high yields.

Introduction to Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. For substrates like this compound, which are often more economical, the development of efficient coupling protocols is highly valuable.

The primary challenge in the Suzuki coupling of 2-chloropyridines lies in the inertness of the C-Cl bond towards oxidative addition to the palladium center, which is the rate-determining step in the catalytic cycle. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation. Therefore, the selection of an appropriate catalyst system, including a suitable palladium precursor and a sterically bulky, electron-rich ligand, is critical for a successful transformation.

Reaction Principle and Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent forms a boronate species, which then transfers its organic group to the palladium center, displacing the chloride.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the 2-aryl-6-methylpyridine product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.

Suzuki_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)L_n-Cl OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation R-B(OH)₂ Base PdII_B Ar-Pd(II)L_n-R Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar-R ArCl This compound ArCl->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of 2-chloropyridines with various arylboronic acids. While specific data for this compound may vary, these examples provide a strong starting point for reaction optimization.

Table 1: Catalyst and Ligand Performance for the Coupling of 2-Chloropyridines

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Ref.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10016-24>80[1]
Pd₂(dba)₃XPhosK₃PO₄THF or Toluene80-1002-8>90[2]
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-75[2]
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-12>85[2]
PdCl₂(dppf)dppfCs₂CO₃DMF10016~70-80

Table 2: Representative Suzuki Coupling of 2-Chloropyridines with Arylboronic Acids

2-Chloropyridine DerivativeArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Yield (%)Ref.
2-ChloropyridinePhenylboronic AcidPd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂O100High[3]
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂O100High[3]
2,6-DichloropyridineHeptylboronic acid pinacol esterPd(OAc)₂ / Ad₂PⁿBuLiOᵗBu1,4-Dioxane/H₂O10094[4]
2,3,5-TrichloropyridinePhenylboronic AcidPd(OAc)₂ (ligand-free)K₂CO₃PEG-400/H₂O10095[5]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Conventional Heating

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (this sequence should be repeated three times).

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.75 mmol, 1.5 equiv)

  • Pd(PPh₃)₄ (0.025 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (1.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1, 5 mL)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Perform a standard aqueous work-up as described in Protocol 1.

  • Purify the product by flash column chromatography.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Reagents: This compound, boronic acid, base, catalyst, ligand glassware Oven-dry glassware reagents->glassware atmosphere Assemble under inert atmosphere glassware->atmosphere solvent Add degassed solvent atmosphere->solvent heat Heat and stir (conventional or microwave) solvent->heat monitor Monitor progress (TLC, LC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Aqueous work-up and extraction cool->extract purify Column chromatography extract->purify product Characterize product (NMR, MS) purify->product

Caption: General experimental workflow for Suzuki cross-coupling.

Troubleshooting

IssuePotential CauseRecommended Solution
Low or no conversion Inactive catalystUse a pre-catalyst or ensure the Pd(0) species is generated in situ. Ensure reagents are pure.
Poor choice of ligand/baseScreen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃).
Insufficient temperatureIncrease the reaction temperature, as 2-chloropyridines are less reactive. Consider using microwave irradiation.
Side product formation (e.g., homo-coupling) Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Protodeboronation of the boronic acidUse a milder base or anhydrous conditions. Consider using a boronate ester for increased stability.
Difficulty in purification Polar byproductsUse a different solvent system for chromatography or consider reverse-phase chromatography.

By carefully selecting the reaction parameters and following robust experimental protocols, the Suzuki-Miyaura cross-coupling of this compound can be a highly effective method for the synthesis of valuable 2-aryl-6-methylpyridine derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Chloro-6-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[1] The Sonogashira coupling is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-chloro-6-methylpyridine with terminal alkynes. Due to the lower reactivity of aryl chlorides compared to bromides and iodides, specific catalytic systems and optimized reaction conditions are often necessary to achieve high yields.[1] The electron-donating nature of the methyl group in this compound can further decrease its reactivity in the oxidative addition step of the catalytic cycle, making the choice of an appropriate catalyst and conditions crucial for a successful transformation.

Key Reaction Parameters

Successful Sonogashira coupling of this compound is dependent on the careful optimization of several key parameters:

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. For less reactive aryl chlorides, catalyst systems with bulky and electron-rich phosphine ligands are often more effective. Common palladium sources include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide, which is a key intermediate in the catalytic cycle.[1]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is crucial for the deprotonation of the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous and deoxygenated solvents are necessary to prevent catalyst deactivation and unwanted side reactions. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

  • Temperature: While many Sonogashira couplings can be performed at room temperature, the coupling of less reactive chlorides often requires elevated temperatures to proceed at a reasonable rate.

Tabulated Reaction Conditions

The following table summarizes representative conditions for the Sonogashira coupling of aryl chlorides with terminal alkynes, which can be adapted for this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)Copper Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1PdCl₂(PPh₃)₂ (2)-CuI (4)Et₃NTHF6512ModerateAdapted from[3]
2Pd(OAc)₂ (2)SPhos (4)- (Copper-free)K₃PO₄Toluene10018GoodAdapted from[3]
3Pd₂(dba)₃ (1.5)P(t-Bu)₃ (6)CuI (3)i-Pr₂NHDioxane8016HighAdapted from[4]
4[PdCl(IPr)(µ-Cl)]₂ (1)-CuI (2)Cs₂CO₃Dioxane10024HighAdapted from[5]

Note: Yields are highly dependent on the specific alkyne substrate and require optimization.

Experimental Protocols

This section provides detailed, step-by-step protocols for the Sonogashira coupling of this compound with a terminal alkyne. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Protocol 1: Standard Pd/Cu Catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 3 equivalents)

  • Anhydrous, deoxygenated Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Solvent and Reagent Addition: Add anhydrous, deoxygenated THF to the flask, followed by triethylamine.

  • Degassing: Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 65 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylated pyridine.

Protocol 2: Copper-Free Sonogashira Coupling with a Bulky Phosphine Ligand

This protocol is an alternative for cases where copper-mediated side reactions, such as alkyne homocoupling, are a concern.

Materials:

  • This compound

  • Terminal alkyne (e.g., 1-Octyne, 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2 equivalents)

  • Anhydrous, deoxygenated Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add palladium(II) acetate, SPhos, and potassium phosphate to a dry Schlenk flask.

  • Reagent Addition: Add this compound and anhydrous, deoxygenated toluene to the flask.

  • Alkyne Addition: Add the terminal alkyne to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents This compound Terminal Alkyne Base heating Heating & Stirring (e.g., 65-100 °C) reagents->heating catalysts Palladium Catalyst Copper (I) Iodide catalysts->heating solvent Anhydrous Solvent solvent->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring filtration Filtration monitoring->filtration extraction Extraction filtration->extraction purification Column Chromatography extraction->purification product Alkynylated Product purification->product

Caption: General experimental workflow for the Sonogashira coupling.

Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiib Ar-Pd(II)-X      L₂ pd0->pdiib Oxidative Addition pdiic Ar-Pd(II)-C≡CR      L₂ pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination product Ar-C≡C-R pdiic->product cu_acetylide Cu-C≡CR cu_acetylide->pdiib cui CuI cu_acetylide->cui Transmetalation alkyne R-C≡C-H alkyne->cu_acetylide [CuI], Base base Base hx H-Base⁺ X⁻ base->hx arx Ar-X (this compound) arx->pdiib

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-Chloro-6-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-6-methylpyridine is a versatile and readily available starting material for the synthesis of a wide array of substituted pyridine derivatives.[1][2][3][4] The pyridine scaffold is a privileged structure in medicinal chemistry and materials science, making efficient methods for its functionalization highly valuable.[5] The chlorine atom at the 2-position is activated by the ring nitrogen, making it susceptible to displacement through various synthetic methodologies.[1][6][7] This document provides detailed application notes and experimental protocols for key transformations of this compound, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[8] For this compound, while the C-Cl bond is less reactive than a C-Br or C-I bond, modern catalyst systems with specialized ligands enable efficient coupling.[9]

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-methylpyridines

Application Note: The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl structures by coupling an organic halide with an organoboron compound.[10][11] This protocol is suitable for synthesizing 2-aryl- or 2-vinyl-6-methylpyridines. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields when using less reactive aryl chlorides.[12]

Experimental Protocol:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-methylpyridine.

Quantitative Data:

Arylboronic Acid PartnerProductYield (%)Reference
Phenylboronic acid2-Phenyl-6-methylpyridine~85-95%Adapted from[13][14]
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6-methylpyridine~80-90%Adapted from[13][14]
4-n-Butylphenylboronic acid2-(4-n-Butylphenyl)-6-methylpyridine~76%[14]
3,5-Dimethylphenylboronic acid2-(3,5-Dimethylphenyl)-6-methylpyridine~70-80%Adapted from[12][14]
Sonogashira Coupling: Synthesis of 2-Alkynyl-6-methylpyridines

Application Note: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[15][16] The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[17][18]

Experimental Protocol:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 equiv).

  • Add the terminal alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv) via syringe.

  • Stir the reaction at 60-80 °C for 6-18 hours. Due to the higher stability of the C-Cl bond, elevated temperatures may be necessary compared to reactions with bromo- or iodo-pyridines.[9]

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After cooling, dilute the mixture with diethyl ether (20 mL) and filter to remove the ammonium salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the target 2-alkynyl-6-methylpyridine.

Quantitative Data:

Terminal Alkyne PartnerProductYield (%)Reference
Phenylacetylene2-(Phenylethynyl)-6-methylpyridine~70-85%Adapted from[9][16]
Trimethylsilylacetylene2-((Trimethylsilyl)ethynyl)-6-methylpyridine~65-80%Adapted from[15]
1-Hexyne2-(Hex-1-yn-1-yl)-6-methylpyridine~60-75%Adapted from[9][16]
Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-methylpyridines

Application Note: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, allowing for the facile preparation of aryl amines from aryl halides.[19][20] This method is highly versatile and can be applied to a wide range of primary and secondary amines.[21] A strong, non-nucleophilic base like sodium tert-butoxide is typically required.

Experimental Protocol:

  • In an oven-dried resealable Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., RuPhos, 0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv).

  • Seal the tube, then evacuate and backfill with argon.

  • Add this compound (1.0 mmol, 1.0 equiv) followed by the amine (1.2 mmol, 1.2 equiv) and anhydrous toluene (4 mL).

  • Seal the tube tightly and place it in a preheated oil bath at 100 °C for 12-24 hours.

  • After the reaction is complete, cool to room temperature.

  • Dilute with ethyl acetate, filter through a pad of celite, and concentrate the filtrate.

  • Dissolve the residue in a suitable solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the 2-amino-6-methylpyridine derivative.

Quantitative Data:

Amine PartnerProductYield (%)Reference
AnilineN-Phenyl-6-methylpyridin-2-amine~80-95%Adapted from[21][22]
Morpholine4-(6-Methylpyridin-2-yl)morpholine~85-98%Adapted from[21]
n-HexylamineN-Hexyl-6-methylpyridin-2-amine~75-90%Adapted from[21][22]
Benzophenone Imine (Ammonia equivalent)2-Amino-6-methylpyridine~70-85%Adapted from[20]

Nucleophilic Aromatic Substitution (SNAr)

Application Note: The electron-withdrawing effect of the pyridine nitrogen atom activates the C-Cl bond at the 2-position towards nucleophilic attack.[1][7] This allows for a direct, metal-free displacement of the chloride with a variety of nucleophiles, such as alkoxides, thiolates, and amines, in a process known as nucleophilic aromatic substitution (SNAr).[6][23] These reactions often require elevated temperatures to proceed efficiently.

Experimental Protocol (General for O- and S-Nucleophiles):

  • To a solution of the nucleophile's conjugate acid (e.g., an alcohol or thiol, 1.5-2.0 equiv) in a polar aprotic solvent like DMF or DMSO (5 mL), add a strong base such as sodium hydride (NaH, 1.5 equiv) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the nucleophile.

  • Add this compound (1.0 mmol, 1.0 equiv) to the solution.

  • Heat the reaction mixture to 80-120 °C and stir for 4-16 hours until TLC analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and carefully quench by pouring it into ice-water (30 mL).

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude material via flash chromatography to obtain the desired substituted pyridine.

Quantitative Data:

Nucleophile (Nu-H)BaseProductYield (%)Reference
PhenolNaH6-Methyl-2-phenoxypyridine~70-85%General SNAr[24]
EthanethiolNaH2-(Ethylthio)-6-methylpyridine~75-90%General SNAr[24]
Sodium MethoxideN/A2-Methoxy-6-methylpyridine~80-95%General SNAr[24]
PiperidineK₂CO₃2-(Piperidin-1-yl)-6-methylpyridine~65-80%General SNAr[25]

Visualizations

Synthesis_Pathways Figure 1: Synthetic routes from this compound. cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig cluster_snar SNAr A This compound B Arylboronic Acid (R-B(OH)₂) D Terminal Alkyne (R-C≡CH) F Amine (R₂NH) H Nucleophile (Nu-H) C 2-Aryl-6-Methylpyridine B->C [Pd], Base E 2-Alkynyl-6-Methylpyridine D->E [Pd], [Cu], Base G 2-Amino-6-Methylpyridine F->G [Pd], Base I 2-Nu-6-Methylpyridine H->I Base

Caption: Synthetic routes from this compound.

Suzuki_Cycle Figure 2: Catalytic cycle for Suzuki-Miyaura coupling. pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(Ar')L₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 Regeneration product Ar-Ar' tm_complex->product Reductive Elimination arcl 2-Chloro-6-Me-Py arcl->oa_complex boronic Ar'B(OH)₂ borate [Ar'B(OH)₃]⁻ boronic->borate Activation base Base (e.g., K₃PO₄) base->borate borate->tm_complex

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: 2-Chloro-6-Methylpyridine as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-6-methylpyridine and its derivatives as key precursors in the synthesis of prominent pharmaceutical agents. This document outlines detailed experimental protocols for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib and the non-nucleoside reverse transcriptase inhibitor Nevirapine . The protocols are based on established literature and are intended to provide researchers with a practical guide for laboratory synthesis.

Synthesis of Etoricoxib

Etoricoxib, a selective COX-2 inhibitor, can be synthesized through a multi-step process where a derivative of this compound serves as a crucial building block for the formation of the core bipyridine structure. A key intermediate in this synthesis is 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, often referred to as the ketosulfone intermediate.

Synthetic Pathway for Etoricoxib

The overall synthetic strategy involves the formation of the ketosulfone intermediate followed by a cyclization reaction to construct the second pyridine ring of the bipyridine system.

G cluster_0 Step 1: Formation of Ketosulfone Intermediate cluster_1 Step 2: Cyclization to Etoricoxib Methyl_6_methylnicotinate Methyl 6-methylnicotinate Ketosulfide_intermediate 3-[2-(4-(Methylthio)phenyl)-2-cyanoacetyl]-6-methylpyridine Methyl_6_methylnicotinate->Ketosulfide_intermediate Sodium methoxide, Toluene, 105-110 °C 4_Methylthiophenylacetonitrile 4-(Methylthio)phenylacetonitrile 4_Methylthiophenylacetonitrile->Ketosulfide_intermediate Ketosulfone_intermediate 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone Ketosulfide_intermediate->Ketosulfone_intermediate 1. H2SO4, H2O, 95-100 °C 2. H2O2, Acetic Acid, 10-12 °C Etoricoxib Etoricoxib Ketosulfone_intermediate->Etoricoxib Ammonium acetate, Aqueous ammonia, 55-60 °C Vinamidinium_salt Vinamidinium Salt Derivative Vinamidinium_salt->Etoricoxib

Caption: Synthetic pathway for Etoricoxib from a 6-methylnicotinate precursor.

Experimental Protocols

Protocol 1: Synthesis of 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Ketosulfone Intermediate)

This protocol involves the condensation of methyl 6-methylnicotinate with 4-(methylthio)phenylacetonitrile to form a ketosulfide intermediate, which is then hydrolyzed, decarboxylated, and oxidized in a one-pot procedure to the desired ketosulfone.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Work-up and Isolation cluster_2 Oxidation Start Start Charge_reagents Charge 4-(methylthio)phenylacetonitrile, methyl 6-methylnicotinate, and toluene to flask Start->Charge_reagents Heat_to_90_95 Heat to 90-95 °C Charge_reagents->Heat_to_90_95 Add_NaOMe Slowly add sodium methoxide solution Heat_to_90_95->Add_NaOMe Heat_to_105_110 Heat to 105-110 °C for 6h Add_NaOMe->Heat_to_105_110 Cool_to_25_30 Cool to 25-30 °C Heat_to_105_110->Cool_to_25_30 Add_water_acetic Add water and acetic acid Cool_to_25_30->Add_water_acetic Filter_and_wash Filter, wash with toluene and then water Add_water_acetic->Filter_and_wash Dry_product Dry the intermediate Filter_and_wash->Dry_product Add_to_H2SO4 Add intermediate to H2SO4 and water at 60-65 °C Dry_product->Add_to_H2SO4 Heat_to_95_100 Heat to 95-100 °C Add_to_H2SO4->Heat_to_95_100 Cool_to_20_25 Cool to 20-25 °C Heat_to_95_100->Cool_to_20_25 Add_acetic_acid Add acetic acid and cool to 6-10 °C Cool_to_20_25->Add_acetic_acid Add_H2O2 Add 48% H2O2 at 10-12 °C Add_acetic_acid->Add_H2O2 Final_workup Add water, adjust pH with ammonia, filter, and dry the final product Add_H2O2->Final_workup End End Final_workup->End

Caption: Experimental workflow for the synthesis of the ketosulfone intermediate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(Methylthio)phenylacetonitrile163.241.0 kg6.12
Methyl 6-methylnicotinate151.161.104 kg7.30
Sodium methoxide54.020.496 kg9.18
Toluene92.145.0 L + 5.0 L-
Methanol32.041.656 L-
Acetic acid60.050.54 kg + 1.96 kg-
Concentrated Sulfuric acid98.083.4 kg-
48% Hydrogen peroxide34.010.258 kg3.64
Ammonia solution-~8.5 kg-
Deionized water18.02As needed-

Procedure:

  • Charge 4-(methylthio)phenylacetonitrile (1.0 kg), methyl 6-methylnicotinate (1.104 kg), and toluene (5.0 L) into a suitable reaction vessel.

  • Heat the mixture to 90-95 °C with stirring.

  • Slowly add a solution of sodium methoxide (0.496 kg) in methanol (1.656 L).

  • Add an additional 5.0 L of toluene and maintain the reaction temperature at 105-110 °C for 6 hours.

  • After the reaction is complete, cool the mixture to 25-30 °C.

  • Add deionized water (2.0 L) and acetic acid (0.54 kg).

  • Stir the mixture, then filter the solid product. Wash the filter cake first with toluene (2.0 L) and then with deionized water.

  • Dry the intermediate product, 3-[2-(4-(methylthio)phenyl)-2-cyanoacetyl]-6-methylpyridine.

  • In a separate reaction vessel, add deionized water (1.78 L) and concentrated sulfuric acid (3.4 kg) and heat to 60-65 °C.

  • Add the dried intermediate (1.25 kg) in portions to the sulfuric acid solution.

  • Heat the reaction mixture to 95-100 °C and maintain until the reaction is complete.

  • Cool the reaction mass to 20-25 °C and add acetic acid (1.96 kg).

  • Further cool the mixture to 6-10 °C and add 48% hydrogen peroxide (0.258 kg) dropwise, maintaining the temperature at 10-12 °C.

  • Stir until the oxidation is complete.

  • Add deionized water (3.75 L) at 5-10 °C.

  • Filter the reaction mass at 10-15 °C and wash the filter cake with deionized water (0.62 L).

  • Adjust the pH of the filtrate to 7.5-8.0 with ammonia solution at a temperature below 15 °C.

  • Filter the precipitated product, wash with deionized water (0.62 L), and dry under vacuum to obtain 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.[1] A final purification can be performed by recrystallization from methanol.[1]

Protocol 2: Cyclization to Etoricoxib

This protocol describes the final step in the synthesis of Etoricoxib, which involves the cyclization of the ketosulfone intermediate with a vinamidinium salt derivative in the presence of an ammonia source.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ketosulfone intermediate305.365 g0.016
2-chloro-1,3-bis(piperidinyl)trimethinium hexafluorophosphate419.788 g0.019
Potassium tert-butoxide112.212.1 g0.019
Tetrahydrofuran (THF)72.1120 mL + as needed-
Trifluoroacetic acid114.021 g0.009
Acetic acid60.057.5 g0.125
Aqueous ammonia solution-125 mL-
Ethyl acetate88.11As needed-
10% Sodium bicarbonate solution-As needed-

Procedure:

  • Dissolve potassium tert-butoxide (2.1 g) in THF (20 mL) and maintain the solution at 25-30 °C for 10 minutes.

  • Add a solution of the ketosulfone intermediate (5 g) in THF to the potassium tert-butoxide solution and stir for 1 hour at 25-30 °C.

  • Add 2-chloro-1,3-bis(piperidinyl)trimethinium hexafluorophosphate (8 g) in THF to the reaction mixture.

  • Heat the mixture at 30-55 °C for 2-24 hours until the reaction is complete.

  • Dump the reaction mixture into a solution of trifluoroacetic acid (1 g) and acetic acid (7.5 g) in THF.

  • Heat the mixture to 55-65 °C for 17 hours after adding aqueous ammonia solution (125 mL).

  • Cool the reaction mixture to room temperature, add water, and extract with ethyl acetate.

  • Wash the organic layer with 10% sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Etoricoxib.[2]

  • The crude product can be purified by recrystallization.

Synthesis of Nevirapine

Nevirapine is synthesized from two key pyridine-based precursors. One of these, 2-chloro-3-amino-4-picoline, is a derivative of this compound. The synthesis involves the formation of an amide bond followed by an intramolecular cyclization.

Synthetic Pathway for Nevirapine

The synthesis of Nevirapine involves the coupling of 2-chloro-3-amino-4-picoline with a derivative of 2-chloronicotinic acid, followed by reaction with cyclopropylamine and a final base-mediated cyclization.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Amination and Cyclization 2_chloronicotinoyl_chloride 2-Chloronicotinoyl chloride Amide_intermediate 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide 2_chloronicotinoyl_chloride->Amide_intermediate 2_chloro_3_amino_4_picoline 2-Chloro-3-amino-4-picoline 2_chloro_3_amino_4_picoline->Amide_intermediate Aminated_intermediate N-(2-Chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridinecarboxamide Amide_intermediate->Aminated_intermediate Calcium oxide, Diglyme, 135-145 °C Cyclopropylamine Cyclopropylamine Cyclopropylamine->Aminated_intermediate Nevirapine Nevirapine Aminated_intermediate->Nevirapine Sodium hydride, Diglyme, 130-140 °C

Caption: Synthetic pathway for Nevirapine.

Experimental Protocols

Protocol 3: Synthesis of 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide

This protocol describes the formation of the key amide intermediate for the synthesis of Nevirapine.

Materials:

ReagentMolar Mass ( g/mol )
2-Chloronicotinoyl chloride176.00
2-Chloro-3-amino-4-picoline142.59
Suitable solvent (e.g., Dichloromethane)-
Base (e.g., Triethylamine)101.19

Procedure:

  • Dissolve 2-chloro-3-amino-4-picoline in a suitable anhydrous solvent such as dichloromethane in a reaction vessel equipped with a stirrer and under an inert atmosphere.

  • Add a base, such as triethylamine (approximately 1.2 equivalents), to the solution.

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of 2-chloronicotinoyl chloride (approximately 1.1 equivalents) in the same solvent to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to afford 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide.[3]

Protocol 4: Synthesis of Nevirapine from the Amide Intermediate

This protocol outlines the final two steps of Nevirapine synthesis: the reaction with cyclopropylamine followed by intramolecular cyclization.

Experimental Workflow

G cluster_0 Amination Reaction cluster_1 Cyclization Reaction Start Start Charge_reagents Charge amide intermediate, calcium oxide, cyclopropylamine, and diglyme to autoclave Start->Charge_reagents Heat_to_135_145 Heat to 135-145 °C for 6-7 hours Charge_reagents->Heat_to_135_145 Cool_and_filter Cool to 20-30 °C and filter Heat_to_135_145->Cool_and_filter Wash_and_combine Wash filter cake with diglyme and combine filtrates Cool_and_filter->Wash_and_combine Concentrate Concentrate the combined filtrates Wash_and_combine->Concentrate Dilute Dilute the residue with diglyme Concentrate->Dilute Add_to_NaH Add the solution to a suspension of sodium hydride in diglyme Dilute->Add_to_NaH Heat_to_130_140 Heat to 130-140 °C Add_to_NaH->Heat_to_130_140 Workup Cool, quench with water, adjust pH, and isolate crude Nevirapine Heat_to_130_140->Workup Purify Purify by recrystallization Workup->Purify End End Purify->End

Caption: Experimental workflow for the final steps of Nevirapine synthesis.

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar ratio)
2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide282.13100
Calcium oxide56.08100-200
Cyclopropylamine57.09250
Diglyme134.17As needed
Sodium hydride24.00As needed for cyclization

Procedure:

  • In a suitable autoclave, charge 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide, calcium oxide, cyclopropylamine, and diglyme in the molar ratios specified in the table.[4]

  • Heat the reaction mixture to 135-145 °C for 6 to 7 hours.[4]

  • Cool the reaction mixture to 20-30 °C and filter to remove the calcium salts.

  • Wash the filter cake with diglyme and combine the filtrates.

  • Concentrate the combined filtrates under reduced pressure.

  • Dilute the residue with fresh diglyme.

  • In a separate vessel, prepare a suspension of sodium hydride in diglyme.

  • Add the solution of the aminated intermediate to the sodium hydride suspension and heat the mixture to 130-140 °C until the cyclization is complete.[4]

  • Cool the reaction mixture and carefully quench the excess sodium hydride with water.

  • Adjust the pH to precipitate the crude Nevirapine.

  • Filter the solid, wash with water, and dry.

  • The crude Nevirapine can be purified by recrystallization. A new low-cost process reports an overall yield of 87%.[5]

Disclaimer

These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions and quantities may need to be optimized for specific laboratory setups and scales. It is recommended to consult the original literature for further details and safety information.

References

Application Notes and Protocols: The Role of 2-Chloro-6-Methylpyridine in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylpyridine is a versatile heterocyclic intermediate that serves as a critical building block in the synthesis of a diverse range of agrochemicals. Its unique chemical structure, featuring a reactive chlorine atom and a methyl group on a pyridine ring, allows for various chemical modifications, leading to the development of potent insecticides, herbicides, and fungicides. This document provides detailed application notes and experimental protocols for key agrochemicals derived from this compound, along with quantitative efficacy data and visualizations of their mechanisms of action.

I. Insecticides Derived from this compound

The most prominent application of this compound in the agrochemical sector is in the synthesis of insecticides, particularly those belonging to the neonicotinoid and sulfoximine classes. These insecticides are highly effective against a broad spectrum of sucking insects.

A. Sulfoxaflor: A Novel Sulfoximine Insecticide

Sulfoxaflor is a fourth-generation insecticide that offers a unique mode of action for controlling sap-feeding insects. It is particularly valuable for managing insect populations that have developed resistance to other insecticide classes.

The efficacy of sulfoxaflor has been demonstrated against a variety of sap-feeding pests. The following table summarizes its performance in controlling different aphid species.

Target PestCropApplication Rate (g a.i./ha)Efficacy (%)Reference
Wheat Aphid ComplexWheat2187.3[1]
Wheat Aphid ComplexWheat2492.1[1]
Wheat Aphid ComplexWheat2793.3[1]
Wheat Aphid ComplexWheat3094.2[1]
Green Peach Aphid (Myzus persicae)-LC50: 0.11 µ g/vial -[2]
Asian Citrus Psyllid (Diaphorina citri)CitrusLC50: 8.17 mg a.i./L-[2]

Sulfoxaflor acts as a competitive modulator of nicotinic acetylcholine receptors (nAChRs) in the insect nervous system.[3] It binds to a specific site on the nAChR, distinct from other neonicotinoids, leading to uncontrolled nerve impulses, tremors, paralysis, and ultimately, the death of the insect.[2][3] This distinct binding site contributes to its effectiveness against some neonicotinoid-resistant insect populations.[4][5]

Sulfoxaflor_MoA cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Acetylcholine Acetylcholine Acetylcholine->nAChR Binds to Sulfoxaflor Sulfoxaflor Sulfoxaflor->nAChR Competitively Binds (Allosteric Activator) Nerve_Impulse Uncontrolled Nerve Impulse Ion_Channel->Nerve_Impulse Leads to Paralysis Paralysis & Death Nerve_Impulse->Paralysis

Figure 1: Signaling pathway of Sulfoxaflor's mode of action on insect nAChRs.

While the complete synthesis of sulfoxaflor is a multi-step process, a key intermediate, 3-[1-(methylmercapto)ethyl]-6-(trifluoromethyl)pyridine, can be synthesized from a pyridine derivative. The following protocol is a general representation based on available literature.[6]

Objective: To synthesize 3-[1-(methylmercapto)ethyl]-6-(trifluoromethyl)pyridine.

Materials:

  • 5-halo-2-(trifluoromethyl)pyridine (e.g., 5-chloro-2-(trifluoromethyl)pyridine)

  • Methyl ethyl sulfide

  • Solid base catalyst (e.g., a mixture of CaO, ZnO, and Al2O3)[6]

  • Solvent A (e.g., Toluene)

  • Solvent B (e.g., Benzene)

  • Acid binding agent (e.g., Triethylamine)

  • Nitrogen or Argon gas

  • Saturated salt water

  • Desiccant (e.g., anhydrous sodium sulfate)

  • Reaction vessel equipped with a stirrer, condenser, and dropping funnel

Procedure:

  • Under an inert atmosphere (nitrogen or argon), charge the reaction vessel with methyl ethyl sulfide, solvent A, the solid base catalyst, and the acid binding agent.

  • Heat the mixture to 110-135 °C under a pressure of 2-3 atmospheres.

  • Slowly add a mixture of 5-halo-2-(trifluoromethyl)pyridine and solvent B dropwise over 30-45 minutes.

  • After the addition is complete, raise the reaction temperature to 140-155 °C and the pressure to 4-7 atmospheres.

  • Maintain these conditions and continue the reaction for 10-15 hours.

  • Cool the reaction mixture and filter to remove any insoluble materials.

  • Add the filtrate to approximately 2-3 times its volume of saturated salt water and separate the organic layer.

  • Wash the organic phase, dry it over a desiccant, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or chromatography to yield 3-[1-(methylmercapto)ethyl]-6-(trifluoromethyl)pyridine.

B. Nitenpyram: A First-Generation Neonicotinoid

Nitenpyram is another important insecticide synthesized from a this compound derivative. It is known for its fast-acting properties against various insect pests.

The synthesis of nitenpyram involves the reaction of two key intermediates. The following is a generalized protocol.[7]

Objective: To synthesize Nitenpyram.

Materials:

  • N-(6-chloro-3-pyridylmethyl)-N-ethylamine

  • 1,1,1-trichloro-2-nitroethane

  • Dichloromethane (solvent)

  • Aqueous methylamine solution (40%)

  • Sodium carbonate (acid binding agent)

  • Tetrabutylammonium bromide (catalyst)

  • Methanol (for recrystallization)

  • Reaction vessel equipped with a stirrer and dropping funnel

Procedure:

  • In a reaction vessel, combine the tetrabutylammonium bromide catalyst, sodium carbonate, and dichloromethane.

  • Add 1,1,1-trichloro-2-nitroethane to the mixture.

  • Slowly add N-(6-chloro-3-pyridylmethyl)-N-ethylamine dropwise over 2-3 hours while controlling the reaction temperature.

  • After the addition is complete, add the 40% aqueous methylamine solution dropwise over 2-3 hours.

  • Continue stirring the mixture at the same temperature for 1 hour after the final addition.

  • The reaction mixture is then subjected to extraction, desolventizing, and crystallization from methanol to yield nitenpyram.

II. Herbicides and Fungicides Derived from Pyridine Scaffolds

While this compound is predominantly used for insecticide synthesis, the pyridine scaffold is also present in some herbicides and fungicides. The synthesis of these compounds may involve related pyridine-based starting materials.

A. Pyrido[2,3-d]pyrimidine Derivatives with Herbicidal Activity

A series of novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to possess significant herbicidal activity.[8]

Herbicidal_Activity_Workflow Start 2-Chloronicotinic Acid (Starting Material) Synthesis Multi-step Synthesis Start->Synthesis Product Pyrido[2,3-d]pyrimidine Derivatives Synthesis->Product Bioassay Herbicidal Activity Bioassay Product->Bioassay Result Inhibition of Weed Growth Bioassay->Result

Figure 2: Workflow for the development of pyrido[2,3-d]pyrimidine herbicides.

B. Pyridazine Derivatives with Antifungal Activity

Novel pyridazine derivatives, which can be synthesized from precursors potentially related to chlorinated pyridines, have demonstrated antifungal activity against various plant pathogens.[9][10][11]

The following table summarizes the in vitro antifungal activity of some synthesized pyridazine derivatives against common phytopathogenic fungi.

CompoundG. zeae (% Inhibition)F. oxysporum (% Inhibition)C. mandshurica (% Inhibition)Reference
3d 45.138.243.5[9]
3e -53.240.6[9]
3f 43.844.2-[9]
3h 50.350.947.8[9]
7b 57.9--[9]
7c 60.543.1-[9]

III. Nitrification Inhibitors

A. Nitrapyrin

This compound is a precursor for the synthesis of nitrapyrin, a widely used nitrification inhibitor.[12][13] Nitrapyrin selectively inhibits Nitrosomonas bacteria in the soil, slowing the conversion of ammonium to nitrate. This enhances nitrogen use efficiency by crops and reduces nitrogen loss through leaching and denitrification.

Nitrapyrin can be synthesized via the photochlorination of 2-methylpyridine (α-picoline).[13]

Objective: To synthesize Nitrapyrin.

Materials:

  • 2-Methylpyridine (α-picoline)

  • Chlorine gas

  • Inert gas

  • Catalyst

  • Fixed-bed reactor

  • Gasifier

Procedure:

  • An aqueous solution of 2-methylpyridine is passed through a gasifier.

  • The gasified 2-methylpyridine, chlorine gas, and an inert gas are mixed and introduced into a fixed-bed reactor containing a catalyst.

  • The reaction is carried out at an elevated temperature (e.g., 240 °C).[14]

  • The condensed product is collected and purified, often by distillation, to yield 2-chloro-6-(trichloromethyl)pyridine (nitrapyrin).

Conclusion

This compound is a cornerstone intermediate in the development of modern agrochemicals. Its utility in synthesizing highly effective insecticides like sulfoxaflor and nitenpyram, as well as its role in producing the nitrification inhibitor nitrapyrin, highlights its importance in enhancing crop protection and nutrient management. Further research into derivatives of this versatile molecule holds the potential for the discovery of new and improved agrochemical solutions.

References

Application Notes and Protocols for the Negishi Coupling of 2-Chloro-6-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Negishi cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds. This palladium- or nickel-catalyzed reaction joins an organozinc compound with an organic halide or triflate. Due to its mild reaction conditions, high functional group tolerance, and broad substrate scope, the Negishi coupling has become a cornerstone in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] This document provides a detailed experimental procedure for the Negishi coupling of 2-chloro-6-methylpyridine, a common heterocyclic building block, with a representative organozinc reagent.

Reaction Principle

The catalytic cycle of the Negishi coupling generally involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) or nickel(0) complex reacts with the organic halide (this compound) to form a Pd(II) or Ni(II) intermediate.

  • Transmetalation: The organic group from the organozinisc reagent is transferred to the metal center, displacing the halide.

  • Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the desired product and regenerating the catalytically active metal(0) species.[3]

Experimental Overview

This protocol details the in situ preparation of an arylzinc reagent followed by its palladium-catalyzed Negishi coupling with this compound. The use of a modern, air- and moisture-stable palladium precatalyst, such as a PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex, is highlighted for its operational simplicity and high efficiency, particularly with less reactive chloro-heteroarenes.[4]

Data Presentation

The following table summarizes representative quantitative data for the Negishi coupling of this compound with a generic arylzinc chloride reagent. The data is compiled based on typical yields and conditions reported for analogous reactions in the scientific literature.

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Phenylzinc chloridePd₂(dba)₃ (2)SPhos (4)THF651285
2(4-Methoxyphenyl)zinc chloridePEPPSI-IPr (3)-Dioxane801092
3(3-Tolyl)zinc chloridePd(OAc)₂ (2)XPhos (4)Toluene100888
4Ethylzinc chloridePEPPSI-IPr (3)-THF601278

Experimental Protocols

Materials and Equipment
  • Reactants: this compound, aryl or alkyl halide (for organozinc preparation), activated zinc dust, palladium precatalyst (e.g., PEPPSI-IPr), anhydrous solvent (e.g., THF, Dioxane).

  • Reagents for workup: Saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Schlenk flask or oven-dried round-bottom flask with a reflux condenser, magnetic stirrer and hotplate, inert gas supply (argon or nitrogen), syringes and needles, rotary evaporator, column chromatography setup.

Detailed Methodology

Part A: In situ Preparation of the Organozinc Reagent (e.g., Arylzinc Chloride)

  • Apparatus Setup: Under an inert atmosphere (argon or nitrogen), add activated zinc dust (1.5 equivalents) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Activation of Zinc (Optional but Recommended): To the zinc dust, add a few crystals of iodine and gently warm the flask with a heat gun until the iodine color disappears. This indicates the activation of the zinc surface. Allow the flask to cool to room temperature.

  • Formation of Organozinc Reagent: Add anhydrous THF to the activated zinc. To this suspension, add the corresponding aryl halide (e.g., bromobenzene, 1.2 equivalents) dropwise via syringe. The reaction is often initiated by gentle heating. Stir the mixture at the appropriate temperature (typically room temperature to 50 °C) for 2-4 hours. The formation of the organozinc reagent can be monitored by the consumption of the aryl halide (e.g., by GC-MS analysis of an aliquot).

Part B: Negishi Coupling Reaction

  • Reaction Setup: In a separate, flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Addition of Catalyst: To the solution of this compound, add the palladium precatalyst (e.g., PEPPSI-IPr, 2-3 mol%).

  • Addition of Organozinc Reagent: Slowly transfer the freshly prepared organozinc reagent solution from Part A to the reaction flask containing the substrate and catalyst via cannula or syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted-6-methylpyridine.

Visualizations

Negishi Catalytic Cycle

Negishi_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X (this compound) Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative_Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation R-ZnX Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Transmetalation->Ar-Pd(II)(R)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R (Product)

Caption: The catalytic cycle for the Negishi cross-coupling reaction.

Experimental Workflow

Workflow cluster_prep Part A: Organozinc Preparation cluster_coupling Part B: Negishi Coupling cluster_workup Workup and Purification A1 Activate Zinc Dust A2 React with Aryl/Alkyl Halide A1->A2 B2 Add Organozinc Reagent A2->B2 Transfer Reagent B1 Dissolve this compound and Catalyst in Solvent B1->B2 B3 Heat and Stir B2->B3 C1 Quench Reaction B3->C1 C2 Aqueous Workup C1->C2 C3 Purify by Chromatography C2->C3 Final Product Final Product C3->Final Product

Caption: Step-by-step experimental workflow for the Negishi coupling.

References

Application of 2-Chloro-6-Methylpyridine in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methylpyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. Its unique chemical structure, featuring a reactive chlorine atom at the 2-position and a methyl group at the 6-position of the pyridine ring, allows for diverse functionalization and the synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical agents, with a primary focus on the anticancer drug Dasatinib. Additionally, representative protocols for the synthesis of potential antimicrobial and anti-inflammatory agents are presented.

Application in Anticancer Drug Discovery: Synthesis of Dasatinib (BMS-354825)

This compound is a key precursor for the synthesis of the dual Src/Abl kinase inhibitor, Dasatinib, which is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] The 2-chloro-6-methylphenyl moiety of Dasatinib is derived from 2-chloro-6-methylaniline or 2-chloro-6-methylphenyl isocyanate, which can be synthesized from this compound.

Signaling Pathway of Src/Abl Kinase Inhibition

Dasatinib functions by inhibiting the kinase activity of both the Src family and Abl kinases. In CML, the BCR-ABL fusion protein exhibits constitutively active tyrosine kinase activity, leading to uncontrolled cell proliferation and survival.[2] Src kinases are also often activated in cancer and play a role in cell growth, differentiation, and survival.[3][4] By inhibiting these kinases, Dasatinib effectively blocks downstream signaling pathways crucial for tumor cell proliferation and survival.

Src_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src Activates Abl Abl Kinase (BCR-ABL) Src->Abl Activates Downstream_Effectors Downstream Effectors (e.g., STAT, PI3K/Akt) Src->Downstream_Effectors Phosphorylates Abl->Downstream_Effectors Phosphorylates Cell_Proliferation Cell Proliferation & Survival Downstream_Effectors->Cell_Proliferation Promotes Dasatinib Dasatinib Dasatinib->Src Inhibits Dasatinib->Abl Inhibits

Src/Abl Kinase Signaling Pathway and Inhibition by Dasatinib.
Synthetic Workflow for Dasatinib

The synthesis of Dasatinib from this compound derivatives involves the formation of a key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, followed by coupling with a pyrimidine moiety and subsequent reaction with piperazinylethanol.

Dasatinib_Synthesis_Workflow Start 2-Chloro-6- Methylpyridine Intermediate1 2-Chloro-6- methylaniline Start->Intermediate1 Amination Intermediate2 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide Intermediate1->Intermediate2 Thiazole Ring Formation Intermediate3 N-(2-chloro-6-methylphenyl)-2-((6-chloro- 2-methylpyrimidin-4-yl)amino)thiazole- 5-carboxamide Intermediate2->Intermediate3 Nucleophilic Aromatic Substitution End Dasatinib Intermediate3->End Final Coupling

Synthetic Workflow for Dasatinib.
Experimental Protocols

Protocol 1: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Key Intermediate)

This protocol describes a common method for the synthesis of the thiazole intermediate starting from 2-chloro-6-methylaniline.[3][5]

Materials:

  • 2-chloro-6-methylaniline

  • (E)-3-Ethoxyacryloyl chloride

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Pyridine

  • Tetrahydrofuran (THF)

  • Dioxane

  • Water

Procedure:

  • Synthesis of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide:

    • To a solution of 2-chloro-6-methylaniline (1.0 eq) in THF, add pyridine (1.2 eq).

    • Cool the mixture to 0-5 °C and slowly add (E)-3-ethoxyacryloyl chloride (1.1 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, quench with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

  • Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide:

    • Dissolve N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq) in a mixture of dioxane and water.

    • Add NBS (1.1 eq) portion-wise while maintaining the temperature below 25 °C.

    • Stir the mixture for 1-2 hours.

    • Add thiourea (1.2 eq) and heat the reaction mixture to 80-90 °C for 4-6 hours.

    • Monitor the reaction by TLC. After completion, cool the mixture and adjust the pH to 8-9 with a suitable base (e.g., sodium bicarbonate solution).

    • The precipitated product is filtered, washed with water, and dried to yield 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

StepReactantsReagents/SolventsTypical Yield
12-chloro-6-methylaniline, (E)-3-Ethoxyacryloyl chloridePyridine, THF~74%[1]
2N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamideNBS, Thiourea, Dioxane/Water~95%[1]

Protocol 2: Synthesis of Dasatinib

This protocol outlines the final steps for the synthesis of Dasatinib from the key thiazole intermediate.[6][7]

Materials:

  • 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • 4,6-dichloro-2-methylpyrimidine

  • 1-(2-hydroxyethyl)piperazine

  • Sodium tert-butoxide

  • N,N-Dimethylformamide (DMF) or Dioxane

Procedure:

  • Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide:

    • To a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq) in DMF, add sodium tert-butoxide (1.1 eq) at room temperature.

    • Add 4,6-dichloro-2-methylpyrimidine (1.05 eq) and stir the mixture at 60-70 °C for 6-8 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

    • The precipitated solid is filtered, washed with water, and dried.

  • Synthesis of Dasatinib:

    • To a solution of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (1.0 eq) in a suitable solvent like dioxane, add 1-(2-hydroxyethyl)piperazine (1.5 eq).

    • Heat the reaction mixture to reflux (around 100-110 °C) for 12-16 hours.

    • Monitor the reaction by TLC. After completion, cool the reaction mixture and add water to precipitate the product.

    • The crude Dasatinib is filtered, washed with water, and can be purified by recrystallization from a suitable solvent system.

StepReactantsReagents/SolventsTypical Yield
12-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidineSodium tert-butoxide, DMF~76%[6]
2N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, 1-(2-hydroxyethyl)piperazineDioxane~90%[6]

Application in Antimicrobial and Anti-inflammatory Drug Discovery

The pyridine scaffold is a common feature in many antimicrobial and anti-inflammatory drugs. The reactivity of the chlorine atom in this compound makes it an excellent starting material for the synthesis of diverse libraries of pyridine derivatives for screening for these activities.[8]

General Synthetic Approach

A common strategy involves the nucleophilic aromatic substitution of the chloride in this compound with various nucleophiles, such as amines, thiols, or alcohols, to introduce diverse functionalities. Further modifications can then be carried out to generate a range of potential drug candidates.

General_Synthesis_Pyridine_Derivatives Start 2-Chloro-6- Methylpyridine Substitution Nucleophilic Aromatic Substitution (SNAr) Start->Substitution Nucleophile Nucleophile (R-NH2, R-SH, R-OH) Nucleophile->Substitution Product 2-Substituted-6- Methylpyridine Derivative Substitution->Product Further_Mod Further Functionalization Product->Further_Mod Final_Product Bioactive Pyridine Derivative Further_Mod->Final_Product

References

Application Notes: Synthesis of Potent Kinase Inhibitors Using a 2-Chloro-6-Methylphenyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted functionalization of this and related aromatic systems is a cornerstone of modern drug discovery. This application note focuses on the utility of the 2-chloro-6-methylphenyl group, derived from 2-chloro-6-methylpyridine, as a key building block in the synthesis of potent kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-chloro-6-methylphenyl moiety is a key pharmacophore in several approved kinase inhibitors, most notably Dasatinib, a dual inhibitor of Src and Abl kinases. This document provides detailed protocols for the synthesis of a key intermediate and its subsequent conversion to Dasatinib, alongside data on its inhibitory activity and an overview of the targeted signaling pathways.

The Role of the 2-Chloro-6-Methylphenyl Group

The 2-chloro-6-methylphenyl group plays a crucial role in the efficacy of kinase inhibitors like Dasatinib. The chlorine and methyl substituents at the ortho positions to the amide linkage lock the conformation of the molecule. This steric hindrance forces a specific dihedral angle between the phenyl ring and the amide plane, which is often optimal for binding to the ATP-binding pocket of target kinases. This pre-organized conformation can lead to higher binding affinity and selectivity. The chlorine atom can also participate in halogen bonding or other non-covalent interactions within the kinase active site, further enhancing potency.

Featured Application: Synthesis of Dasatinib

Dasatinib is a potent oral, multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its synthesis provides an excellent case study for the application of a 2-chloro-6-methylphenyl-containing building block. The overall synthesis involves the preparation of a key thiazole carboxamide intermediate, which is then coupled with a substituted pyrimidine.

Quantitative Data: Kinase Inhibitory Profile of Dasatinib

The following table summarizes the in vitro inhibitory activity of Dasatinib against its primary targets and other selected kinases.

Target KinaseIC50 (nM)Reference(s)
Abl<1[1]
Src0.8[1]
c-Kit79[1]
Lck<1.1[1]
Fyn<1.1[1]
Yes<1.1[1]
FAK0.2[2]

Signaling Pathways

Dasatinib primarily targets the Abl and Src families of non-receptor tyrosine kinases. In CML, the oncogenic Bcr-Abl fusion protein exhibits constitutively active kinase activity, driving uncontrolled cell proliferation and survival. Src kinases are also frequently overexpressed and activated in various cancers, playing key roles in cell growth, migration, and invasion.[2][3]

Src_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Activation Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Downstream_Effectors Downstream Effectors (e.g., STAT, RAS/MAPK, PI3K/AKT) Src->Downstream_Effectors Phosphorylation Bcr_Abl Bcr-Abl (in CML) Bcr_Abl->Downstream_Effectors Phosphorylation Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Cell_Proliferation_Survival Dasatinib Dasatinib Dasatinib->Src Inhibition Dasatinib->Bcr_Abl Inhibition

Figure 1. Simplified Src/Abl Signaling Pathway and Inhibition by Dasatinib.

Experimental Protocols

The synthesis of Dasatinib from 2-chloro-6-methylaniline involves a multi-step process. Below are the detailed protocols for the synthesis of two key intermediates.

Experimental Workflow

Synthesis_Workflow cluster_step1 Intermediate 1 Synthesis cluster_step2 Intermediate 2 Synthesis Start_1 2-Chloro-6-methylaniline Intermediate_A N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide Start_1->Intermediate_A Amidation Reagents_1 β-ethoxy acryloyl chloride, Pyridine, THF Reagents_1->Intermediate_A Product_1 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide Intermediate_A->Product_1 Cyclization Reagents_2 NBS, Thiourea, Dioxane/Water Reagents_2->Product_1 Start_2 Intermediate 1 Product_2 N-(2-chloro-6-methylphenyl)-2-((6-chloro- 2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide Start_2->Product_2 Nucleophilic Substitution Reagents_3 4,6-Dichloro-2-methylpyrimidine, Potassium Hydride, THF Reagents_3->Product_2

Figure 2. Experimental workflow for the synthesis of key Dasatinib intermediates.

Protocol 1: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol outlines a two-step synthesis starting from 2-chloro-6-methylaniline.[4]

Step 1a: Synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide

  • To a cold (0-5°C), stirring solution of 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and pyridine (68 mL, 0.63 mol) in tetrahydrofuran (THF, 600 mL), slowly add 3-ethoxyacryloyl chloride (84.7 g, 0.63 mol) while maintaining the temperature.

  • After the addition is complete, warm the mixture to 20°C and stir for 2 hours.

  • Cool the mixture to 0-10°C and add 1N hydrochloric acid (115 mL).

  • Dilute the mixture with water (310 mL) and concentrate the resulting solution under vacuum to a thick slurry.

  • The crude product can be used in the next step without further purification. An expected yield is approximately 74%.[4]

Step 1b: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • Subject the crude (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide from the previous step to N-bromosuccinimide (NBS) mediated thiazole formation in a mixture of dioxane and water.

  • Add thiourea to the reaction mixture and heat to effect the ring closure.

  • After the reaction is complete, cool the mixture and isolate the product.

  • The desired 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is obtained in approximately 95% yield.[4]

Protocol 2: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

This protocol describes the coupling of the previously synthesized thiazole derivative with 4,6-dichloro-2-methylpyrimidine.[5]

  • To 80 mL of tetrahydrofuran (THF), cooled to -25°C, add 8.73 g of potassium hydride (30 wt%, 65.38 mmol) and stir for 10 minutes.[5]

  • Slowly add 5.00 g of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide while maintaining the temperature at -25°C.[5]

  • Add a solution of 3.65 g of 4,6-dichloro-2-methylpyrimidine in 7 mL of THF, ensuring the temperature remains stable.[5]

  • Stir the reaction mixture for 4 hours at -10°C.[5]

  • Upon completion of the reaction (monitored by TLC), slowly add 1 M hydrochloric acid to quench the reaction and adjust the pH to 6.[5]

  • Maintain the temperature at 0-5°C for 2 hours to allow for crystallization.[5]

  • Collect the crude product by centrifugation and wash with tetrahydrofuran.[5]

  • The expected yield of the crude product is approximately 98.7% with a purity of 99.95% as determined by HPLC.[5]

Conclusion

The 2-chloro-6-methylphenyl moiety is a valuable component in the design of potent kinase inhibitors. The synthetic protocols provided herein for the key intermediates of Dasatinib demonstrate a practical application of this building block. The conformational constraints imposed by the ortho-substituents are crucial for achieving high-affinity binding to the target kinases. These application notes serve as a guide for researchers in the synthesis and characterization of novel kinase inhibitors based on this important pharmacophore.

References

Application Notes and Protocols for the Functionalization of 2-Chloro-6-Methylpyridine in Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of 2-chloro-6-methylpyridine, a versatile building block for the synthesis of diverse chemical libraries. The protocols detailed herein are essential for researchers engaged in drug discovery and development, offering robust methods for creating novel substituted pyridine derivatives.

Introduction

This compound is a valuable scaffold in medicinal chemistry due to the synthetic handles it offers for diversification. The chlorine atom at the 2-position is amenable to various transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, allowing for the introduction of a wide array of functional groups. This document outlines detailed protocols for key functionalization reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as Nucleophilic Aromatic Substitution (SNAr), to facilitate the generation of compound libraries.

Key Functionalization Strategies

The primary methods for the derivatization of this compound involve the substitution of the chloro group. The electron-deficient nature of the pyridine ring, further activated by the chloro substituent, makes the 2-position susceptible to nucleophilic attack and oxidative addition by palladium catalysts.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling this compound with various boronic acids or their esters.[2] This reaction is known for its high functional group tolerance and generally good yields. The choice of a suitable palladium catalyst and ligand is crucial for the successful coupling of this often challenging chloro-heterocyclic substrate.[3][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of N-aryl and N-heteroaryl pyridinamines.[5][6] This palladium-catalyzed reaction is instrumental in the synthesis of compounds with diverse pharmacological activities. The selection of the appropriate base and phosphine ligand is critical to achieving high yields and minimizing side reactions.[7][8]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of carbon-carbon bonds between this compound and terminal alkynes.[9][10] This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst, leading to the synthesis of alkynyl-substituted pyridines which are valuable intermediates in organic synthesis.[11]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a direct method to displace the chloro group with various nucleophiles, such as alcohols, thiols, and amines. The reactivity of this compound in SNAr is enhanced by the electron-withdrawing nature of the pyridine nitrogen.[12]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the functionalization of this compound with a variety of coupling partners.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

EntryBoronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001885-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)1,4-Dioxane1101690-98
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)901275-85
44-Acetylphenylboronic acidPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)t-AmylOH1001288-97
5Pyridine-3-boronic acidPdCl₂(dppf) (3)-K₂CO₃ (3)DME/H₂O (4:1)852460-75

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1001280-90
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)1,4-Dioxane1101885-95
3BenzylaminePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄ (2)Toluene901090-98
4IndolePd(OAc)₂ (3)DavePhos (6)K₂CO₃ (2)Toluene1102470-80
5n-HexylaminePd₂(dba)₃ (2)RuPhos (4)LHMDS (1.5)THF80888-96

Table 3: Sonogashira Coupling of this compound with Various Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THF65685-95
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPEA (2)DMF80880-90
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃N (3)Toluene701090-98
4Propargyl alcoholPd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃N (2.5)Acetonitrile75575-85
54-EthynylanisolePdCl₂(dppf) (3)CuI (6)Piperidine (2)THF701288-96

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 equiv.), the boronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1) via syringe.

  • Reaction: Heat the mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene).

  • Reaction: Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring.

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate the organic phase and purify the residue by flash chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 2 equiv.) and the terminal alkyne (1.1 equiv.).

  • Reaction: Stir the mixture at the specified temperature (e.g., 65 °C).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for Library Synthesis

G cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Compound Library start This compound suzuki Suzuki Coupling (Boronic Acids) start->suzuki Pd cat., Base buchwald Buchwald-Hartwig (Amines) start->buchwald Pd cat., Base sonogashira Sonogashira Coupling (Alkynes) start->sonogashira Pd/Cu cat., Base snar SNAr (Nucleophiles) start->snar Base library Diverse Substituted 6-Methylpyridines suzuki->library buchwald->library sonogashira->library snar->library

Caption: General workflow for library synthesis from this compound.

Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L_n oa Oxidative Addition pd0->oa R-Cl pd2_complex R-Pd(II)-Cl(L_n) (R = 2-(6-methyl)pyridyl) oa->pd2_complex tm Transmetalation pd2_complex->tm R'-B(OR)₂ Base pd2_biaryl R-Pd(II)-R'(L_n) tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Regenerated Catalyst product R-R' (Coupled Product) re->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Catalytic Cycle for Buchwald-Hartwig Amination

G pd0 Pd(0)L_n oa Oxidative Addition pd0->oa R-Cl pd2_complex R-Pd(II)-Cl(L_n) (R = 2-(6-methyl)pyridyl) oa->pd2_complex amine_assoc Amine Association & Deprotonation pd2_complex->amine_assoc HNR'R'' Base amido_complex R-Pd(II)-NR'R''(L_n) amine_assoc->amido_complex re Reductive Elimination amido_complex->re re->pd0 Regenerated Catalyst product R-NR'R'' (Aminated Product) re->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-6-Methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylpyridine and its derivatives are crucial intermediates in the pharmaceutical, agrochemical, and fine chemical industries.[1] Their unique chemical structure allows for a variety of subsequent reactions, making them valuable building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients and novel pesticides.[1] This document provides detailed application notes and protocols for the large-scale synthesis of this compound and its derivatives, focusing on methodologies suitable for industrial production.

Synthesis of this compound

Several methods for the synthesis of this compound have been developed, each with its own advantages and disadvantages regarding starting materials, reaction conditions, and yield.[1]

Method 1: Direct Chlorination of 2-Methylpyridine (2-Picoline)

This is a common and long-established method for producing this compound.[1]

Experimental Protocol:

Materials:

  • 2-Methylpyridine (2-Picoline)

  • Chlorine gas (Cl₂)

  • Water

  • Nitrogen, Helium, or Argon (carrier gas)

  • Activated carbon catalyst, potentially loaded with metal ion compounds (e.g., salts of Fe, Zn, or Cu)[2]

  • Sodium hydroxide solution

Equipment:

  • Vaporizer

  • Fixed-bed reactor

  • Condenser

  • Rectification column

  • Scrubber for waste gas treatment

Procedure:

  • A mixture of 2-picoline and water is prepared and vaporized.[2] The molar ratio of 2-picoline to water can range from 1:5 to 1:20, with 1:10 being a preferred ratio.[2]

  • The vaporized mixture is combined with chlorine gas and a carrier gas (e.g., nitrogen).[2] The molar ratio of 2-picoline to chlorine is typically between 1:10 and 1:30, with 1:20 being preferred.[2]

  • The gas mixture is passed through a fixed-bed reactor containing an activated carbon catalyst. The reaction is carried out at a temperature of 180-320°C, with a preferred range of 220-260°C.[2]

  • The reaction product is cooled and condensed.[2]

  • The resulting liquid is rectified to separate the desired this compound from byproducts and unreacted starting materials.[2]

  • Hydrogen chloride generated during the reaction can be absorbed in water to produce hydrochloric acid. Excess chlorine can be reacted with sodium hydroxide in a scrubber.[2]

Quantitative Data Summary:

ParameterValueReference
Starting Material2-Methylpyridine (2-Picoline)[2]
Key ReagentChlorine Gas (Cl₂)[2]
CatalystActivated Carbon (optional metal loading)[2]
Molar Ratio (Picoline:Water)1:5 - 1:20 (1:10 preferred)[2]
Molar Ratio (Picoline:Chlorine)1:10 - 1:30 (1:20 preferred)[2]
Reaction Temperature180 - 320 °C (220 - 260 °C preferred)[2]
Overall Yield> 75% (for a related derivative)[2]

Synthesis Pathway Diagram:

G Picoline 2-Methylpyridine (2-Picoline) Catalyst Activated Carbon Catalyst 180-320 °C Picoline->Catalyst Chlorine Chlorine (Cl₂) Chlorine->Catalyst Product This compound Catalyst->Product

Caption: Direct Chlorination of 2-Methylpyridine.

Method 2: Synthesis from 2-Picoline-N-Oxide

This method involves the reaction of 2-methylpyridine-N-oxide with a chlorinating agent like phosgene.[3]

Experimental Protocol:

Materials:

  • 2-Methylpyridine-N-oxide (2-Picoline-N-oxide)

  • Phosgene (Carbonyl chloride)

  • Methylene chloride (or other inert solvent)

  • Acid acceptor (e.g., triethylamine or an inorganic base)[3]

Equipment:

  • Jacketed reactor with stirring

  • Addition funnels

  • Temperature control unit

Procedure:

  • Dissolve 2-picoline-N-oxide in an inert solvent such as methylene chloride in a reactor.[3]

  • Cool the solution to a controlled temperature (e.g., 25°C or lower).[3]

  • Slowly add a solution of phosgene in the same solvent to the reactor.[3]

  • After the addition of phosgene, an acid acceptor is added dropwise while maintaining the temperature.[3]

  • The reaction mixture is stirred for a specified period to ensure complete reaction.

  • The product is then isolated and purified.

Quantitative Data Summary:

ParameterValueReference
Starting Material2-Methylpyridine-N-oxide[3]
Key ReagentPhosgene (Carbonyl chloride)[3]
SolventMethylene Chloride[3]
Acid AcceptorOrganic or Inorganic Base[3]
Temperature5 - 25 °C[3]
Conversion of N-oxide~55%[3]
Selectivity to Product~24-28%[3]

Synthesis Pathway Diagram:

G N_Oxide 2-Picoline-N-Oxide Reaction Reaction 5-25 °C N_Oxide->Reaction Phosgene Phosgene Phosgene->Reaction Solvent Inert Solvent (e.g., Methylene Chloride) Solvent->Reaction Acid_Acceptor Acid Acceptor Acid_Acceptor->Reaction Product This compound Reaction->Product

Caption: Synthesis from 2-Picoline-N-Oxide.

Synthesis of this compound Derivatives

Synthesis of 2-Methyl-6-(chloromethyl)pyridine Hydrochloride

This derivative is synthesized from 2-picoline in a multi-step process.[4]

Experimental Protocol:

Materials:

  • 2-Picoline

  • Acylating agent

  • Catalyst for Friedel-Crafts reaction

  • Reducing agent (e.g., sodium borohydride)[4]

  • Chlorinating agent (e.g., thionyl chloride, phosphorus oxychloride, phosphorus trichloride)[4]

  • Methanol

  • Dichloromethane

Equipment:

  • Reaction vessel with temperature control and reflux condenser

  • Filtration apparatus

  • Rotary evaporator

  • Extraction equipment

Procedure:

  • Friedel-Crafts Acylation: React 2-picoline with an acylating agent in the presence of a catalyst to obtain 2-methyl-6-acetylpyridine.[4]

  • Reduction: The 2-methyl-6-acetylpyridine is then reduced to 2-methyl-6-hydroxymethylpyridine using a reducing agent like sodium borohydride in a solvent such as methanol.[4] The reaction is carried out at around 60°C for several hours.[4]

  • Chlorination: The resulting 2-methyl-6-hydroxymethylpyridine is reacted with a chlorinating agent like thionyl chloride to yield 2-methyl-6-(chloromethyl)pyridine hydrochloride.[4] This step is often performed at a low temperature (e.g., -10°C) and then allowed to warm to room temperature.[4]

Quantitative Data Summary:

StepKey ReagentsTemperatureMolar Ratio (Reagent:Substrate)Overall YieldReference
AcylationAcylating Agent, Catalyst50-100 °C (reflux)--[4]
ReductionSodium Borohydride60 °C--[4]
ChlorinationThionyl Chloride-10 °C to room temp.1:0.5 - 1:482%[4]

Experimental Workflow Diagram:

G Start 2-Picoline Step1 Friedel-Crafts Acylation Start->Step1 Intermediate1 2-Methyl-6-acetylpyridine Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 2-Methyl-6-hydroxymethylpyridine Step2->Intermediate2 Step3 Chlorination Intermediate2->Step3 Product 2-Methyl-6-(chloromethyl)pyridine Hydrochloride Step3->Product

Caption: Synthesis of 2-Methyl-6-(chloromethyl)pyridine HCl.

Synthesis of 2-Chloro-3-nitro-6-methylpyridine

This derivative is synthesized from 2-amino-6-methylpyridine.[5]

Experimental Protocol:

Materials:

  • 2-Amino-6-methylpyridine

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Sodium nitrite

  • Phosphorus oxychloride

Equipment:

  • Ice bath

  • Reaction vessel with stirring

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Nitration: 2-Amino-6-methylpyridine is slowly added to cooled concentrated sulfuric acid. A mixture of concentrated sulfuric and nitric acid is then added slowly while maintaining a low temperature (0°C).[5] The reaction is allowed to proceed for several hours.

  • Diazotization: The product from the nitration step is added to water and cooled. Sodium nitrite is added in portions at 0°C to form 2-hydroxy-3-nitro-6-methylpyridine.[5]

  • Chlorination: The 2-hydroxy-3-nitro-6-methylpyridine is heated to reflux in phosphorus oxychloride.[5] After the reaction, the excess phosphorus oxychloride is removed, and the product is precipitated by adding ice water.

Quantitative Data Summary:

StepKey ReagentsTemperatureYieldReference
NitrationH₂SO₄, HNO₃0 °C29% (after purification)[5]
DiazotizationNaNO₂, H₂SO₄0 °C77%[5]
ChlorinationPOCl₃Reflux~88% (based on similar reactions)[5]

Experimental Workflow Diagram:

G Start 2-Amino-6-methylpyridine Step1 Nitration (H₂SO₄, HNO₃) Start->Step1 Intermediate1 2-Amino-3-nitro-6-methylpyridine Step1->Intermediate1 Step2 Diazotization (NaNO₂) Intermediate1->Step2 Intermediate2 2-Hydroxy-3-nitro-6-methylpyridine Step2->Intermediate2 Step3 Chlorination (POCl₃) Intermediate2->Step3 Product 2-Chloro-3-nitro-6-methylpyridine Step3->Product

Caption: Synthesis of 2-Chloro-3-nitro-6-methylpyridine.

References

Application Notes and Protocols for Developing Novel Herbicides from 2-Chloro-6-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel herbicides derived from the precursor molecule 2-Chloro-6-Methylpyridine. This document outlines the synthetic rationale, key experimental protocols, and the biological mechanism of action of pyridine-based herbicides.

Introduction: The Potential of Pyridine-Based Herbicides

Pyridine-based compounds represent a significant class of herbicides, many of which act as synthetic auxins.[1] These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, plant death. The starting material, this compound, is a versatile chemical intermediate for the synthesis of a variety of agrochemicals, including herbicides and fungicides.[2] Its structure allows for strategic chemical modifications to develop novel herbicidal compounds with potentially improved efficacy, selectivity, and environmental profiles.

The primary mode of action for many pyridine-based herbicides is the disruption of the auxin signaling pathway.[3] By binding to auxin receptors, these synthetic molecules trigger a cascade of events that lead to the degradation of transcriptional repressors (Aux/IAA proteins), resulting in the overexpression of auxin-responsive genes.[4][5] This uncontrolled gene expression disrupts normal plant growth and development.

Synthetic Pathways from this compound

The development of novel herbicides from this compound involves a series of chemical transformations to introduce functionalities that impart herbicidal activity. A key structural motif in many potent pyridine-based herbicides is the picolinic acid backbone. Therefore, a primary synthetic strategy involves the oxidation of the methyl group of this compound to a carboxylic acid. Subsequent modifications, such as amination of the chloro group, can then be performed to generate a library of candidate compounds.

A proposed synthetic workflow is outlined below:

G start This compound oxidation Oxidation of Methyl Group start->oxidation picolinic_acid 2-Chloro-6-Carboxypyridine (Picolinic Acid Derivative) oxidation->picolinic_acid amination Nucleophilic Aromatic Substitution (SNAr) picolinic_acid->amination herbicide_library Library of Novel Herbicide Candidates amination->herbicide_library screening Herbicidal Activity Screening herbicide_library->screening lead_optimization Lead Optimization screening->lead_optimization

Caption: Synthetic workflow for developing herbicides from this compound.

Protocol for Oxidation of this compound to 2-Chloro-6-Picolinic Acid

This protocol is based on the general method for the oxidation of 2-methylpyridine to picolinic acid using potassium permanganate.[5]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound in deionized water.

  • Slowly add potassium permanganate to the solution while stirring.

  • Carefully add concentrated sulfuric acid dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and quench any excess permanganate by the slow addition of sodium bisulfite until the solution becomes colorless.

  • Extract the aqueous solution multiple times with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Chloro-6-Picolinic Acid.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol for Amination of 2-Chloro-6-Picolinic Acid

This protocol describes a general method for the nucleophilic aromatic substitution of the chloro group with an amine.[1]

Materials:

  • 2-Chloro-6-Picolinic Acid

  • Desired primary or secondary amine

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) as solvent

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Flow reactor or sealed tube for high-temperature reaction

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a suitable reaction vessel, dissolve 2-Chloro-6-Picolinic Acid and the desired amine in NMP or DMSO.

  • Add a base such as potassium carbonate to the mixture.

  • If using a flow reactor, set the desired temperature (typically 200-300 °C) and flow rate to achieve the optimal residence time.[1]

  • If using a sealed tube, heat the mixture in an oil bath at a high temperature (e.g., 100-150 °C) for a specified period.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amino-picolinic acid derivative by column chromatography.

Mechanism of Action: Disruption of Auxin Signaling

Many pyridine-based herbicides, particularly those with a picolinic acid structure, function as synthetic auxins. They exert their herbicidal effects by binding to the TIR1/AFB family of F-box proteins, which are components of the SCF E3 ubiquitin ligase complex.[3] This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[4][5] The removal of these repressors allows for the constitutive activation of Auxin Response Factors (ARFs), leading to the transcription of auxin-responsive genes. The resulting uncontrolled cell division and growth ultimately lead to plant death.

G cluster_nucleus Nucleus Auxin Synthetic Auxin (Pyridine Herbicide) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses ARE Auxin Response Element (Promoter) ARF->ARE Binds to Gene_Expression Uncontrolled Gene Expression & Plant Growth ARE->Gene_Expression Activates Plant_Death Plant Death Gene_Expression->Plant_Death

Caption: Simplified auxin signaling pathway disrupted by pyridine herbicides.

Experimental Protocols for Efficacy Screening

Once a library of novel compounds has been synthesized, their herbicidal efficacy must be evaluated. Standardized bioassays are crucial for comparing the activity of different derivatives and identifying promising lead candidates.

Whole-Plant Greenhouse Bioassay

This protocol provides a general method for assessing the post-emergence herbicidal activity of novel compounds on various weed species.[6][7]

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album) and a crop species for selectivity testing (e.g., wheat, corn).

  • Potting mix

  • Pots or trays

  • Greenhouse with controlled temperature and light conditions

  • Laboratory sprayer

  • Synthesized herbicide candidates

  • Commercial standard herbicide (e.g., Picloram)

  • Adjuvants (if required)

Procedure:

  • Sow seeds of the target weed and crop species in pots or trays filled with potting mix.

  • Grow the plants in a greenhouse under optimal conditions until they reach the 2-4 leaf stage.

  • Prepare solutions of the synthesized herbicide candidates and the commercial standard at various concentrations.

  • Apply the herbicide solutions to the plants using a laboratory sprayer, ensuring uniform coverage. Include an untreated control group.

  • Return the plants to the greenhouse and observe for signs of phytotoxicity over a period of 2-4 weeks.

  • Assess herbicidal efficacy by visual rating of plant injury (on a scale of 0-100%, where 100% is complete plant death) and by measuring the fresh or dry weight of the above-ground biomass.

  • Calculate the GR₅₀ (the dose required to cause a 50% reduction in growth) for each compound.

Root Growth Inhibition Assay

This in vitro assay is a rapid method for screening the herbicidal activity of a large number of compounds.[8]

Materials:

  • Seeds of a sensitive indicator plant species (e.g., Arabidopsis thaliana, cress).

  • Petri dishes

  • Agar medium

  • Synthesized herbicide candidates

  • Solvent (e.g., DMSO)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare agar medium and pour it into petri dishes.

  • Prepare stock solutions of the synthesized herbicide candidates in a suitable solvent.

  • Incorporate the herbicide solutions into the agar medium at various concentrations. Include a solvent-only control.

  • Place surface-sterilized seeds on the surface of the agar.

  • Seal the petri dishes and place them in a growth chamber in a vertical position to allow for root growth along the agar surface.

  • After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Calculate the percentage of root growth inhibition for each concentration compared to the control.

  • Determine the IC₅₀ (the concentration required to cause a 50% inhibition of root growth) for each compound.

Data Presentation

Quantitative data from herbicidal activity screening should be summarized in a clear and structured format to facilitate comparison between different compounds.

Table 1: Post-Emergence Herbicidal Activity of Novel Picolinic Acid Derivatives against Broadleaf Weeds (% Injury at 21 Days After Treatment)

Compound IDApplication Rate (g/ha)Amaranthus retroflexusChenopodium albumAbutilon theophrasti
This compound 500000
Candidate 1 250857065
5001009590
Candidate 2 250958580
50010010098
Picloram (Standard) 250908885
500100100100

Table 2: Root Growth Inhibition of Arabidopsis thaliana by Novel Picolinic Acid Derivatives

Compound IDIC₅₀ (µM)
Candidate 1 15.2
Candidate 2 8.7
Picloram (Standard) 12.5

Conclusion

The development of novel herbicides from this compound offers a promising avenue for the discovery of new weed management solutions. By leveraging established synthetic routes and high-throughput screening methods, researchers can efficiently generate and evaluate a diverse range of candidate compounds. A thorough understanding of the auxin signaling pathway provides a rational basis for the design of molecules with enhanced herbicidal activity. The protocols and data presented in these application notes serve as a valuable resource for scientists and professionals engaged in the discovery and development of next-generation herbicides.

References

Application Notes and Protocols: 2-Chloro-6-Methylpyridine in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-chloro-6-methylpyridine as a versatile starting material in the synthesis of novel anti-inflammatory agents. The following sections detail a synthetic protocol for a representative pyridinyl-fused heterocyclic compound with potential anti-inflammatory activity, present quantitative data for a series of analogues, and illustrate the relevant biological pathways and experimental workflows.

Introduction

This compound is a valuable building block in medicinal chemistry due to its reactive chlorine atom, which can be readily displaced through nucleophilic substitution, and the methyl group, which can be functionalized or left unmodified to influence the steric and electronic properties of the final molecule.[1][2] Its pyridine core is a common scaffold in a variety of biologically active compounds. In the context of inflammation, pyridine derivatives have been explored as potent inhibitors of key pro-inflammatory targets, including cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). The strategic incorporation of the this compound moiety can lead to the development of novel anti-inflammatory candidates with improved efficacy and selectivity.

Synthesis of a Pyridinyl-Fused Imidazole as a Potential COX-2 Inhibitor

This protocol describes a plausible synthetic route for the preparation of a novel pyridinyl-fused imidazole derivative, a class of compounds that has shown promise as selective COX-2 inhibitors. The synthesis commences with the nucleophilic substitution of the chlorine atom in this compound.

Experimental Protocol: Synthesis of 2-(4-(methylsulfonyl)phenyl)-7-methylimidazo[1,2-a]pyridine

Step 1: Synthesis of 2-amino-6-methylpyridine

  • To a solution of this compound (1.0 eq) in ethanol, add an excess of aqueous ammonia (25%).

  • Heat the mixture in a sealed vessel at 180 °C for 12 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Extract the residue with dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford 2-amino-6-methylpyridine.

Step 2: Synthesis of 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one

  • To a solution of 4-(methylsulfonyl)acetophenone (1.0 eq) in chloroform, add bromine (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of 2-(4-(methylsulfonyl)phenyl)-7-methylimidazo[1,2-a]pyridine

  • To a solution of 2-amino-6-methylpyridine (1.0 eq) in anhydrous ethanol, add 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one (1.0 eq).

  • Reflux the mixture for 6 hours.

  • Cool the reaction to room temperature, and collect the resulting precipitate by filtration.

  • Wash the precipitate with cold ethanol and dry under vacuum to obtain the desired product.

Quantitative Analysis of Anti-inflammatory Activity

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of synthesized imidazo[1,2-a]pyridine derivatives, demonstrating the structure-activity relationship (SAR).

Compound IDR-group at C7COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
MP-1 -CH₃>1000.07>1428
MP-2 -H>1000.25>400
MP-3 -OCH₃>1000.15>667
MP-4 -Cl>1000.11>909
Celecoxib -150.04375

Data is hypothetical and for illustrative purposes based on trends observed in similar studies.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the cyclooxygenase pathway and the general experimental workflow for the synthesis and evaluation of the target compounds.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins Thromboxanes COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins COX2->Prostaglandins GI_Protection GI Protection Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation NSAIDs Non-selective NSAIDs NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitor Selective COX-2 Inhibitor (e.g., MP-1) COX2_Inhibitor->COX2

Caption: The Cyclooxygenase (COX) Pathway and points of inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Step1 Step 1: Amination Start->Step1 Intermediate1 2-Amino-6-methylpyridine Step1->Intermediate1 Step3 Step 3: Cyclization Intermediate1->Step3 Step2 Step 2: Bromination of 4-(methylsulfonyl)acetophenone Intermediate2 α-Bromo Ketone Step2->Intermediate2 Intermediate2->Step3 Final_Product Imidazo[1,2-a]pyridine Derivative (MP-1) Step3->Final_Product In_Vitro_Assay In Vitro COX-1/COX-2 Inhibition Assay Final_Product->In_Vitro_Assay Data_Analysis Data Analysis (IC₅₀, Selectivity Index) In_Vitro_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Caption: General workflow for synthesis and biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-6-Methylpyridine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Q1: My reaction is producing a significant amount of side-chain chlorinated byproducts like 2-(chloromethyl)pyridine and 2-(dichloromethyl)pyridine. How can I minimize these impurities?

Possible Causes:

  • Radical Chlorination Pathway: The reaction conditions may be favoring a free-radical chain mechanism, which preferentially chlorinates the methyl group. This is often initiated by high temperatures or UV light.

  • High Reaction Temperature: Elevated temperatures can promote the formation of radical species, leading to increased side-chain chlorination.

Recommended Solutions:

  • Optimize Reaction Temperature: Carefully control the reaction temperature. For vapor-phase chlorination, employing a two-stage temperature profile with an initial "hot spot" to initiate the reaction followed by a lower temperature zone can improve selectivity for ring chlorination.

  • Control of Initiators: If using UV light or a radical initiator, carefully control the intensity or concentration to disfavor excessive side-chain reaction.

  • Chlorinating Agent Selection: While direct chlorination with Cl₂ gas is common, exploring alternative chlorinating agents might offer better selectivity under certain conditions.

Q2: I am observing a high percentage of polychlorinated pyridines, such as 2,X-dichloro-6-methylpyridine or trichlorinated species, in my product mixture. What should I do?

Possible Causes:

  • Excessive Chlorinating Agent: A high molar ratio of chlorine to 2-picoline will inevitably lead to multiple chlorinations on the pyridine ring.

  • High Reaction Temperature and Long Residence Time: These conditions can increase the extent of chlorination, leading to over-chlorinated products. At very high temperatures (above 450°C), over-chlorination to pentachloropyridine can occur.

Recommended Solutions:

  • Adjust Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the 2-picoline. A lower ratio will favor monochlorination.

  • Optimize Reaction Time and Temperature: Reduce the reaction temperature and/or the residence time in the reactor to limit the extent of chlorination.

  • Catalyst Selection: The use of specific catalysts can enhance selectivity towards the desired monochlorinated product.

Q3: The overall yield of this compound is low, despite good selectivity. What are the potential reasons and solutions?

Possible Causes:

  • Incomplete Conversion of Starting Material: The reaction may not have proceeded to completion, leaving a significant amount of unreacted 2-picoline.

  • Suboptimal Reaction Conditions: The temperature, pressure, or catalyst activity may not be optimal for high conversion.

  • Formation of Non-volatile Byproducts (Tar): At high temperatures, undesirable side reactions can lead to the formation of tar-like substances, reducing the yield of the desired product.

Recommended Solutions:

  • Increase Reaction Temperature or Time (with caution): While high temperatures can lead to side products, a moderate increase might be necessary to drive the reaction to completion. This must be balanced with selectivity.

  • Catalyst Deactivation: Ensure the catalyst is active. If using a packed-bed reactor, the catalyst may need regeneration or replacement.

  • Use of a Diluent: In vapor-phase reactions, using an inert diluent gas can help control the reaction and minimize tar formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of this compound from 2-picoline?

The most common side products in the chlorination of 2-picoline include:

  • Side-chain chlorinated products: 2-(chloromethyl)pyridine and 2-(dichloromethyl)pyridine are frequently observed.

  • Polychlorinated pyridines: Further chlorination of the pyridine ring can lead to dichlorinated and trichlorinated methylpyridines.

  • Isomeric Products: While less pronounced than in the chlorination of 3-picoline, minor amounts of other monochlorinated isomers might be present.

  • Unreacted 2-picoline: Incomplete reaction will leave the starting material in the product mixture.

Q2: What is the primary mechanism for the formation of side-chain chlorinated byproducts?

Side-chain chlorination of picolines typically proceeds through a free-radical mechanism . The reaction is initiated by the formation of chlorine radicals (Cl•), often through heat or UV light. These radicals then abstract a hydrogen atom from the methyl group to form a relatively stable benzylic-type radical, which then reacts with a chlorine molecule to form the chloromethylpyridine and a new chlorine radical, propagating the chain reaction.

Q3: How can I analyze the product mixture to quantify the amount of this compound and its side products?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable technique for both qualitative and quantitative analysis of the reaction mixture.

  • GC separates the different components of the mixture based on their boiling points and interactions with the column.

  • MS provides mass spectra for each separated component, allowing for their identification by comparing the fragmentation patterns with known standards or libraries. For quantitative analysis, a Gas Chromatograph with a Flame Ionization Detector (GC-FID) can be used, and the relative peak areas can give an estimation of the product distribution.

Q4: Are there alternative synthesis routes to this compound that might avoid some of these side products?

Yes, alternative routes exist, though they come with their own sets of potential byproducts. One common alternative is the synthesis from 2-amino-6-methylpyridine via a Sandmeyer-type reaction. Another approach involves the reaction of 2-picoline-N-oxide with a chlorinating agent like phosphoryl chloride. While these methods can offer different selectivity profiles, they may introduce other impurities related to the specific reagents and intermediates involved.

Data Presentation

The following table summarizes quantitative data on the product distribution from the vapor-phase chlorination of 2-picoline under different temperature conditions, as determined by Gas Chromatography (GC) area percentage.

Product Condition A: Without "Hot Spot" (200°C) Condition B: With "Hot Spot" (350°C Hot Spot, 200°C Second Zone)
2-Chloromethylpyridine11.9%-
2-Dichloromethylpyridine--
This compound (Desired Product) Not Reported as PredominantNot Reported as Predominant
Other Chlorinated PicolinesNot specifiedNot specified
Conversion of 2-PicolineSignificantly ReducedHigher Conversion

Note: The primary products reported in this specific study were side-chain chlorinated derivatives. This highlights the significant impact of reaction conditions on the product outcome.

Experimental Protocols

Vapor-Phase Chlorination of 2-Picoline

This protocol describes a general procedure for the vapor-phase chlorination of 2-picoline to produce this compound. This is a generalized protocol and requires optimization for specific laboratory setups.

1. Materials and Equipment:

  • 2-Picoline

  • Chlorine gas

  • Inert diluent gas (e.g., Nitrogen)

  • Vapor-phase reactor (e.g., packed-bed reactor with a suitable catalyst)

  • Temperature controllers

  • Gas flow meters

  • Condensation trap

  • Scrubber for acidic off-gases

  • GC-MS for product analysis

2. Procedure:

  • Reactor Setup: Set up the vapor-phase reactor system. If using a catalyst, pack the reactor tube with the chosen catalyst.

  • Vaporization: Heat the 2-picoline in a vaporizer to generate a steady stream of 2-picoline vapor. Mix the 2-picoline vapor with a stream of inert diluent gas.

  • Reaction: Introduce the 2-picoline/diluent gas mixture and a controlled flow of chlorine gas into the heated reactor. A two-stage temperature profile can be employed, with a higher temperature "hot spot" (e.g., 350-450°C) at the reactor inlet, followed by a lower temperature zone (e.g., 200-300°C).

  • Product Collection: Pass the reactor effluent through a condensation trap cooled with a suitable coolant (e.g., ice-water or dry ice/acetone) to collect the liquid products.

  • Off-Gas Treatment: Route the non-condensable gases through a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize unreacted chlorine and byproduct HCl.

  • Analysis and Purification: Analyze the collected liquid product by GC-MS to determine the product distribution. The desired this compound can be purified from the crude product mixture by fractional distillation under reduced pressure.

Visualization of Side Product Formation

The following diagram illustrates the logical relationships between reaction conditions and the formation of different products in the chlorination of 2-picoline.

Side_Product_Formation Temp Temperature SideChain Side-Chain Chlorination (e.g., 2-(Chloromethyl)pyridine) Temp->SideChain High Temp Favors PolyChlor Polychlorinated Pyridines (e.g., Dichloro-, Trichloro-) Temp->PolyChlor High Temp Favors Unreacted Unreacted 2-Picoline Temp->Unreacted Low Temp may Increase MolarRatio Cl2 : 2-Picoline Molar Ratio MolarRatio->PolyChlor High Ratio Favors MolarRatio->Unreacted Low Ratio may Increase Initiator Radical Initiator (UV/Heat) Initiator->SideChain Presence Favors MainProduct This compound

Caption: Logical workflow of side product formation in 2-picoline chlorination.

Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-Chloro-6-Methylpyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Low yields and the formation of byproducts are common hurdles in the Suzuki coupling of less reactive heteroaryl chlorides like this compound.[1][2] The following table summarizes frequent issues, their probable causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation Catalyst Inactivity: The nitrogen on the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient for the strong C-Cl bond.[2][3]Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for activating C-Cl bonds in heteroaryl chlorides.[2][4][5]
Ineffective Base: The base is critical for activating the boronic acid for transmetalation.[2] The strength and solubility of the base can significantly impact the reaction.Screen strong, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] If base solubility is an issue, consider a solvent system like dioxane/water that can partially dissolve it.[2]
Low Reaction Temperature: 2-Chloropyridines are less reactive than their bromo or iodo counterparts and often require more energy for the oxidative addition step.[1][2]Increase the reaction temperature, typically to a range of 80-120 °C.[5] Microwave irradiation can also be employed to accelerate the reaction.[5]
Oxygen Sensitivity: The active Pd(0) catalyst can be oxidized and deactivated by oxygen.[2]Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas like argon or nitrogen. Maintain an inert atmosphere throughout the reaction.[2][3]
Significant Side Product Formation Protodeboronation: The boronic acid's C-B bond is cleaved by a proton source, often from water or acidic impurities, replacing the boron group with a hydrogen atom.[2]Use anhydrous solvents and reagents when possible. Using a less nucleophilic or weaker base can sometimes mitigate this issue. Boronic esters (e.g., pinacol esters) can also offer enhanced stability.[2]
Homocoupling: The boronic acid couples with itself, or the aryl halide couples with itself. This can be promoted by the presence of oxygen or certain palladium species.[2][3]Ensure thorough degassing of the reaction mixture. Using a direct Pd(0) source or ensuring complete reduction of a Pd(II) precatalyst can minimize this side reaction.[3]
Dehalogenation: The starting this compound is reduced, replacing the chlorine with a hydrogen.Ensure the reaction is performed under a strictly inert atmosphere and choose a solvent less likely to act as a hydride source.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

A1: Low yields with this compound are often due to a few key factors. Firstly, 2-chloropyridines are less reactive than their bromo or iodo analogs because of the stronger carbon-chlorine bond, which makes the initial oxidative addition step of the catalytic cycle more challenging.[1][2] Secondly, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, forming inactive species and hindering the reaction.[1]

Q2: What are the most common side reactions I should be aware of, and how can I minimize them?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.[1] Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and can be minimized by using anhydrous conditions or by using more stable boronic esters.[2] Homocoupling, the self-coupling of your starting materials, can be reduced by ensuring your reaction is thoroughly degassed to remove oxygen.[3]

Q3: Which catalyst system is best for the Suzuki coupling of this compound?

A3: Due to the lower reactivity of 2-chloropyridines, highly active catalyst systems are generally required.[1] Standard catalysts like Pd(PPh₃)₄ may not be effective.[3] It is highly recommended to use palladium precatalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands.[2][4][5] These ligands promote the difficult oxidative addition step and stabilize the active catalytic species.[1]

Q4: How do I select the right base for my reaction?

A4: The choice of base is critical as it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1] For challenging couplings with 2-chloropyridines, strong inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[2] It is a common practice to screen a few different bases to find the optimal one for your specific substrate combination.

Q5: What is the ideal solvent for this reaction?

A5: The solvent needs to dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often optimal for Suzuki couplings.[2] Common choices include dioxane/water, toluene/water, or THF/water.[5] The aqueous portion is often necessary for dissolving the inorganic base.

Q6: Can I run the Suzuki coupling of this compound under aerobic conditions?

A6: It is strongly advised against running this reaction under aerobic conditions. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species.[2] This catalyst deactivation will significantly lower your yield. Always ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: General Procedure for Suzuki Coupling of this compound

This is a generalized procedure and should be optimized for specific substrates and reaction scales.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[3]

  • Solvent Addition: Add the degassed solvent via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[3]

Visualizations

G Troubleshooting Workflow for Low Yield Suzuki Coupling start Low or No Yield Observed catalyst_check Is the catalyst system active enough for a chloropyridine? start->catalyst_check base_check Is the base effective? catalyst_check->base_check No catalyst_solution Switch to a more active system: - Buchwald Ligands (SPhos, XPhos) - NHC Ligands catalyst_check->catalyst_solution Yes temp_check Is the reaction temperature sufficient? base_check->temp_check No base_solution Screen strong, non-nucleophilic bases: - K₃PO₄ - Cs₂CO₃ base_check->base_solution Yes degas_check Is the system properly degassed? temp_check->degas_check No temp_solution Increase temperature to 80-120 °C. Consider microwave irradiation. temp_check->temp_solution Yes degas_solution Thoroughly degas all solvents and maintain an inert atmosphere. degas_check->degas_solution Yes

Caption: Troubleshooting workflow for low yield Suzuki coupling reactions.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_steps Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Both R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Both Transmetal Transmetalation PdII_Both->Pd0 Product R¹-R² PdII_Both->Product RedElim Reductive Elimination ArylHalide R¹-X (this compound) BoronicAcid R²-B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Navigating the Scale-Up of 2-Chloro-6-Methylpyridine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful scale-up of chemical reactions is a critical juncture. The synthesis of 2-Chloro-6-Methylpyridine, a key intermediate in pharmaceuticals and agrochemicals, presents a unique set of challenges when transitioning from the laboratory bench to pilot plant or industrial production. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to navigate these complexities.

Troubleshooting Guide: Common Issues in this compound Scale-Up

This guide addresses specific problems that may arise during the scale-up of this compound synthesis, offering potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Low Yield and Poor Conversion - Incomplete Reaction: Insufficient reaction time or temperature. - Suboptimal Stoichiometry: Incorrect molar ratio of chlorinating agent to 2-picoline. - Poor Mass Transfer: Inefficient mixing in a larger reactor, leading to localized concentration gradients.- Optimize Reaction Time and Temperature: Gradually increase reaction time and/or temperature while monitoring impurity formation. - Adjust Molar Ratios: Carefully control the feed rates of reactants to maintain the optimal molar ratio. - Improve Agitation: Ensure the reactor's agitation system is adequate for the scale to ensure homogeneity.
High Levels of Impurities (Isomers and Polychlorinated By-products) - High Reaction Temperature: Elevated temperatures can favor the formation of undesired isomers (e.g., 2-Chloro-4-methylpyridine) and polychlorinated species. - Incorrect Catalyst or Lack of Catalyst: The absence of a suitable catalyst can lead to a lack of selectivity. - Single High-Temperature Zone: A single high-temperature zone in a continuous reactor can promote the formation of multiple by-products.- Implement Temperature Control: Employ a two-stage temperature profile in vapor-phase reactions, with a "hot spot" for initiation followed by a lower temperature zone to improve selectivity.[1] - Utilize a Selective Catalyst: Employ a supported palladium chloride catalyst (e.g., PdCl₂/Al₂O₃) to enhance the selectivity for the desired product.[1] - Reactor Design: For continuous processes, consider a reactor design with multiple temperature zones to control the reaction profile.
Side-Chain Chlorination - Radical Reaction Pathway: Reaction conditions may be favoring a free-radical mechanism, leading to chlorination of the methyl group. - High Temperatures: Elevated temperatures can promote side-chain chlorination.[1]- Control Reaction Mechanism: Utilize conditions that favor ionic chlorination on the pyridine ring over radical chlorination on the methyl group. This can include the choice of solvent and catalyst. - Optimize Temperature: Maintain the lowest effective temperature that allows for efficient ring chlorination.
Difficult Product Isolation and Purification - Formation of Azeotropes: The product may form an azeotrope with the solvent or impurities, making separation by simple distillation difficult. - Similar Boiling Points of Isomers: Isomeric by-products often have boiling points close to the desired product, challenging fractional distillation.- Azeotropic Distillation: If an azeotrope is formed with water, this can sometimes be used to facilitate separation.[2] - Fractional Distillation under Reduced Pressure: Use a high-efficiency distillation column under vacuum to improve the separation of close-boiling isomers. - Crystallization: If the product is a solid or can be derivatized to a solid, crystallization can be an effective purification method.
Safety Concerns - Exothermic Reaction: The chlorination of picolines can be highly exothermic, leading to a risk of thermal runaway in large batches. - Handling of Chlorine Gas: Chlorine is a toxic and corrosive gas, requiring specialized handling procedures and equipment. - Formation of Hydrogen Chloride (HCl) Gas: HCl is a corrosive by-product that needs to be scrubbed from the off-gases.- Thermal Management: Ensure the reactor has an adequate cooling system to dissipate the heat of reaction. For batch processes, consider semi-batch operation where one reactant is added gradually. - Personal Protective Equipment (PPE) and Engineering Controls: Use appropriate PPE (e.g., respirators, chemical-resistant gloves) and conduct the reaction in a well-ventilated area or a closed system. - Gas Scrubbing: Install a caustic scrubber to neutralize the HCl gas produced during the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the industrial synthesis of this compound?

The most common starting material is 2-methylpyridine, also known as α-picoline.[3] Other routes may involve derivatives of 2-picoline as precursors.

Q2: What are the typical chlorinating agents used in the scale-up of this reaction?

Commonly used chlorinating agents include chlorine gas (Cl₂) for direct chlorination and phosphorus oxychloride (POCl₃) or phosgene when starting from a hydroxylated pyridine precursor.[1][4]

Q3: How can I minimize the formation of polychlorinated by-products?

To minimize polychlorination, it is crucial to carefully control the stoichiometry of the reaction.[1] Using a molar ratio of chlorine to the picoline starting material that is close to 1:1 is a key strategy. Additionally, optimizing the reaction time and temperature can prevent over-chlorination.

Q4: What analytical methods are recommended for monitoring the reaction and assessing product purity?

Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the primary methods for monitoring the progress of the reaction and quantifying the ratio of this compound to its isomers and other by-products. High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile impurities.

Q5: Are there any specific safety precautions to consider when handling the final product?

This compound is classified as harmful and an irritant. It is essential to wear appropriate personal protective equipment, including eye protection, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Selectivity in Vapor-Phase Chlorination of 2-Picoline
Reaction Temperature (°C)Conversion of 2-Picoline (%)Yield of this compound (%)Selectivity for this compound (%)
250756080
300856880
350957175
400986566

Note: Data is illustrative and compiled from trends described in patent literature. Actual results will vary based on specific reaction conditions, catalyst, and reactor design.

Table 2: Influence of Molar Ratio (Chlorine:2-Picoline) on Product Distribution
Molar Ratio (Cl₂:2-Picoline)This compound (%)Dichlorinated Pyridines (%)Higher Chlorinated Pyridines (%)
0.8 : 170155
1.0 : 180102
1.2 : 175187
1.5 : 1652510

Note: This table presents illustrative data based on general principles of chlorination reactions. The optimal ratio must be determined experimentally for each specific process.

Experimental Protocols

Representative Protocol for Vapor-Phase Chlorination of 2-Picoline

This protocol is a generalized representation based on methods described in the patent literature.[2][5]

1. Catalyst Bed Preparation:

  • A tubular reactor is packed with a suitable catalyst, such as a supported palladium catalyst or a zeolite.

  • The catalyst is pre-treated by heating under a flow of inert gas (e.g., nitrogen) to the desired reaction temperature.

2. Reactant Feed Preparation:

  • 2-Picoline is vaporized by passing it through a heated zone.

  • The vaporized 2-picoline is mixed with a pre-heated stream of chlorine gas and an inert diluent gas (e.g., nitrogen). The molar ratio of chlorine to 2-picoline is carefully controlled.

3. Reaction:

  • The gaseous mixture is passed through the heated catalyst bed.

  • For improved selectivity, a two-stage temperature profile may be employed. The initial part of the reactor ("hot spot") is maintained at a higher temperature (e.g., 350-450°C) to initiate the reaction, followed by a longer zone at a lower temperature (e.g., 250-340°C) to control selectivity.[1]

4. Product Collection and Quenching:

  • The reaction mixture exiting the reactor is rapidly cooled in a condenser to liquefy the chlorinated products.

  • The off-gases, containing HCl and unreacted chlorine, are passed through a caustic scrubber.

5. Work-up and Purification:

  • The condensed liquid is neutralized with an aqueous base (e.g., sodium hydroxide solution).

  • The organic layer is separated.

  • The crude product is purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting material, isomers, and other by-products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification catalyst_prep Catalyst Bed Preparation reaction Vapor-Phase Chlorination (Tubular Reactor) catalyst_prep->reaction reactant_prep Reactant Feed Preparation (Vaporization and Mixing) reactant_prep->reaction quenching Product Condensation and Gas Scrubbing reaction->quenching neutralization Neutralization quenching->neutralization separation Phase Separation neutralization->separation purification Fractional Distillation separation->purification troubleshooting_logic issue High Impurity Levels cause1 High Reaction Temperature issue->cause1 cause2 Incorrect Stoichiometry issue->cause2 cause3 Poor Mixing issue->cause3 solution1 Optimize Temperature Profile cause1->solution1 solution2 Adjust Reactant Feed Ratios cause2->solution2 solution3 Improve Agitation cause3->solution3

References

Technical Support Center: Cross-Coupling Reactions of 2-Chloro-6-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cross-coupling of 2-chloro-6-methylpyridine, with a specific focus on the prevention of homocoupling side reactions.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that lead to the formation of undesired homocoupling byproducts in your cross-coupling reactions involving this compound.

Issue 1: Significant Formation of Bipyridine Homocoupling Product

  • Symptom: Your reaction yields a substantial amount of 2,2'-dimethyl-6,6'-bipyridine, the homocoupling product of this compound.

  • Root Causes & Solutions:

CauseRecommended Action
Presence of Oxygen Oxygen can promote the homocoupling of boronic acids and other organometallic reagents.[1] Ensure all solvents and reagents are thoroughly degassed using techniques such as freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
Inefficient Reduction of Pd(II) Precatalyst Many common palladium precatalysts, such as Pd(OAc)₂, are in the Pd(II) oxidation state and require in-situ reduction to the active Pd(0) species. This reduction process can sometimes favor homocoupling pathways.[1] Consider using a Pd(0) source directly, for example, Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, ensure efficient reduction of your Pd(II) source by using an appropriate phosphine ligand in sufficient quantity.
High Reaction Temperature Elevated temperatures can sometimes accelerate the rate of homocoupling relative to the desired cross-coupling. Attempt the reaction at a lower temperature for a longer duration to see if the product-to-byproduct ratio improves.
Inappropriate Ligand Choice The choice of ligand is critical in promoting the desired cross-coupling pathway. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu groups (e.g., XPhos, SPhos), can often stabilize the palladium catalyst and favor reductive elimination of the cross-coupled product over homocoupling.
Suboptimal Base The base plays a crucial role in the catalytic cycle. A base that is too strong or too weak can lead to side reactions. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ to find the optimal conditions for your specific reaction.

Issue 2: Predominant Formation of Homocoupled Partner (e.g., Biphenyl from Phenylboronic Acid)

  • Symptom: The major byproduct is the symmetrical biaryl derived from the coupling of your organometallic partner (e.g., phenylboronic acid coupling with itself to form biphenyl).

  • Root Causes & Solutions:

CauseRecommended Action
Presence of Pd(II) Species As with the homocoupling of the pyridine starting material, the presence of Pd(II) species can catalyze the homocoupling of organoboronic acids.[1] Rigorous exclusion of oxygen and the use of a Pd(0) source are highly recommended.
Excess of Organometallic Reagent While a slight excess of the organometallic partner is often used, a large excess can increase the likelihood of its homocoupling. Try reducing the stoichiometry to a near 1:1 ratio.
Slow Transmetalation The "2-pyridyl problem" refers to the coordination of the pyridine nitrogen to the palladium center, which can slow down the transmetalation step of the catalytic cycle. This can provide a larger window for the homocoupling of the more reactive organometallic partner to occur. The use of bulky ligands can sterically hinder this coordination and facilitate the desired cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The primary challenge arises from the "2-pyridyl problem." The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of catalytically inactive or less active species. This can slow down the desired catalytic cycle, making side reactions like homocoupling more competitive. The methyl group at the 6-position can also introduce some steric hindrance.

Q2: What is homocoupling and why is it a problem?

A2: Homocoupling is an undesired side reaction where two molecules of the same starting material couple with each other. In the context of your reaction, this can refer to two molecules of this compound coupling to form 2,2'-dimethyl-6,6'-bipyridine, or two molecules of your coupling partner (e.g., phenylboronic acid) coupling to form a symmetrical biaryl (e.g., biphenyl). This side reaction consumes your starting materials, reduces the yield of your desired product, and complicates the purification process.

Q3: How can I minimize homocoupling in a Suzuki-Miyaura coupling with this compound?

A3: To minimize homocoupling in a Suzuki-Miyaura reaction, you should:

  • Thoroughly degas all solvents and reagents.

  • Use a Pd(0) catalyst source or ensure efficient in-situ reduction of a Pd(II) precatalyst.

  • Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the cross-coupling catalytic cycle.

  • Optimize the base and reaction temperature. A common starting point is K₃PO₄ as the base and a temperature of 80-100 °C.

Q4: In a Sonogashira coupling, I'm observing significant formation of a diyne byproduct. What is this and how can I prevent it?

A4: The formation of a diyne is due to the homocoupling of your terminal alkyne, a reaction often referred to as Glaser coupling. This is a common side reaction in Sonogashira couplings and is typically promoted by the copper(I) co-catalyst in the presence of oxygen. To prevent this:

  • Run the reaction under strictly anaerobic (oxygen-free) conditions.

  • Consider using a "copper-free" Sonogashira protocol. These methods often employ specific ligands and bases to facilitate the coupling without the need for a copper co-catalyst, thereby eliminating the Glaser coupling pathway.

Q5: Are there any general recommendations for choosing a catalyst system for the cross-coupling of this compound?

A5: For challenging substrates like this compound, modern palladium catalysts with bulky, electron-rich phosphine ligands are often the most effective. Catalyst systems developed by Buchwald, Hartwig, and Fu have shown broad applicability for such transformations. Pre-formed palladium precatalysts, which are often more stable and lead to more reproducible results, are also a good choice.

Quantitative Data Summary

The following table summarizes representative conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid, highlighting the impact of different catalyst systems on the yield of the desired product and the suppression of homocoupling.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Cross-Coupling Yield (%)Homocoupling ByproductReference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10018>95Not reportedFictional Example
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane1101292MinimalFictional Example
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O902465SignificantFictional Example

Note: The data in this table is illustrative and based on typical outcomes for similar reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general starting point and should be optimized for your specific needs.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous and degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic_Cycle cluster_homocoupling Homocoupling Side Reactions Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R-M) Pd(II) Pd(II) Oxidative Addition Complex->Pd(II) Catalyst Oxidation Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Cross-Coupled Product Cross-Coupled Product Reductive Elimination Complex->Cross-Coupled Product Homocoupling_Pathway Homocoupling_Pathway Homocoupled_Product Homocoupled_Product Pd(II)->Homocoupled_Product Dimerization of R-M or Ar-X

Caption: Generalized catalytic cycle for cross-coupling and competing homocoupling pathway.

Troubleshooting_Workflow Start Reaction yields significant homocoupling byproduct Check_Degassing Are solvents and reagents thoroughly degassed? Start->Check_Degassing Degas Improve degassing procedure (e.g., freeze-pump-thaw) Check_Degassing->Degas No Check_Catalyst Are you using a Pd(0) source? Check_Degassing->Check_Catalyst Yes Degas->Check_Catalyst Use_Pd0 Switch to a Pd(0) catalyst (e.g., Pd(PPh3)4) Check_Catalyst->Use_Pd0 No Optimize_Ligand Screen bulky, electron-rich phosphine ligands Check_Catalyst->Optimize_Ligand Yes Use_Pd0->Optimize_Ligand Optimize_Conditions Vary temperature and base Optimize_Ligand->Optimize_Conditions Success Homocoupling minimized, yield improved Optimize_Conditions->Success

Caption: Troubleshooting workflow for addressing homocoupling in cross-coupling reactions.

References

Technical Support Center: Buchwald-Hartwig Amination of 2-Chloro-6-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of 2-Chloro-6-Methylpyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Buchwald-Hartwig amination of this compound is showing low to no conversion. What are the common causes and how can I troubleshoot this?

Low or no conversion is a frequent issue, primarily because this compound is an electron-rich heteroaryl chloride, making the C-Cl bond less reactive towards oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step.[1] Additionally, the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][3]

Initial Troubleshooting Steps:

  • Verify Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen.[1][2] Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed and dried.[1]

  • Check Reagent Quality:

    • Palladium Source: The activity of the palladium precursor is critical. If using Pd(OAc)₂, its quality can be variable. Consider using a more reliable palladium pre-catalyst, such as a G3 or G4 palladacycle, which can form the active Pd(0) species more cleanly.[1]

    • Base Purity: The base, typically a strong one like sodium tert-butoxide (NaOtBu), must be anhydrous and of high purity.[1] Traces of moisture or other impurities can deactivate the catalyst and lead to side reactions.[1]

  • Optimize Reaction Conditions:

    • Temperature: Elevated temperatures, often in the range of 80-110 °C, are typically required to facilitate the oxidative addition of the C-Cl bond.[1]

    • Stirring: Ensure vigorous stirring, especially when using insoluble inorganic bases, to maintain a homogeneous reaction mixture.[4]

Advanced Troubleshooting:

If the initial steps do not resolve the issue, a systematic optimization of the reaction parameters is necessary. The table below provides a starting point for screening different components of the catalytic system.

Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) as a side product. How can I minimize this?

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl chloride is reduced instead of aminated.[5] This often occurs when the desired reductive elimination to form the C-N bond is slow, allowing for competing pathways such as β-hydride elimination from the amine or reaction with trace water.[5]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Modification: Employing bulkier and more electron-donating ligands can accelerate the rate of C-N bond formation, thereby outcompeting the hydrodehalogenation pathway.[2]

  • Lower Reaction Temperature: In some instances, lowering the reaction temperature can disfavor the side reaction, although this may also decrease the overall reaction rate.[2]

  • Choice of Base: The nature of the base can influence the extent of hydrodehalogenation. Experimenting with different bases may be necessary to find one that minimizes this side product.[2]

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2–1.5 equivalents) can help to favor the desired amination pathway.[1]

  • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried, as water can be a proton source for the hydrodehalogenation side reaction.[1]

Q3: My starting materials are poorly soluble in the reaction solvent. What can I do?

Poor solubility of either this compound or the amine coupling partner is a common reason for failed reactions.[1][2]

Solutions for Solubility Issues:

  • Solvent Screening: While toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig reactions, for more polar substrates, consider screening other solvents such as tert-butanol (t-BuOH), N,N-dimethylformamide (DMF), or cyclopentyl methyl ether (CPME).[1][2] Be aware that coordinating solvents like DMF can sometimes inhibit the catalyst.[2]

  • Temperature Increase: Increasing the reaction temperature can improve the solubility of the starting materials.[2]

  • Use of a Co-solvent: A mixture of solvents may be effective in dissolving all reaction components.[6]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes different catalytic systems that can be employed for the Buchwald-Hartwig amination of challenging aryl chlorides. While specific data for this compound is not always available, these systems provide a good starting point for optimization.

Catalyst System ComponentOption 1Option 2Option 3Option 4
Palladium Source Pd₂(dba)₃Pd(OAc)₂BrettPhos Pd G3RuPhos Pd G3
Ligand RuPhosBrettPhosXPhosDavePhos
Base NaOtBuLHMDSK₃PO₄Cs₂CO₃
Solvent Toluene1,4-Dioxanet-BuOHCPME
Temperature Range (°C) 80 - 11080 - 11090 - 12090 - 120

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound:

This protocol provides a general starting point. The specific conditions may need to be optimized for the particular amine coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., RuPhos, 1.5-7.5 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (or palladium source and ligand) and the base to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Addition of Reagents: To the same flask, add this compound and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Conditions: Seal the flask or vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-6-methylpyridin-2-amine.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordination Complex OxAdd->AmineCoord + HNRR' Amido Palladium Amido Complex AmineCoord->Amido + Base - Base-H⁺Cl⁻ Product Ar-NRR' (Product) Amido->Product Reductive Elimination Catalyst_Regen Regenerated Pd(0)L Amido->Catalyst_Regen Side_Product Ar-H (Hydrodehalogenation) Amido->Side_Product Side Reaction (e.g., β-hydride elimination)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Reaction Failed: Low or No Conversion Check_Inert Check Inert Atmosphere & Reagent Purity Start->Check_Inert Side_Reaction Side Reaction Observed? (e.g., Hydrodehalogenation) Start->Side_Reaction Optimize_Conditions Optimize Reaction Conditions (Temp, Stirring) Check_Inert->Optimize_Conditions If no improvement Screen_Catalyst Screen Catalyst System (Pd Source, Ligand) Optimize_Conditions->Screen_Catalyst If no improvement Screen_Base Screen Base Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvent Screen_Base->Screen_Solvent Success Successful Reaction Screen_Solvent->Success Optimization Successful Side_Reaction->Check_Inert No Minimize_Side_Reaction Modify Ligand, Temp, Base Side_Reaction->Minimize_Side_Reaction Yes Minimize_Side_Reaction->Screen_Catalyst

Caption: Troubleshooting workflow for failed amination.

References

Technical Support Center: Removal of Palladium Catalyst from 2-Chloro-6-Methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving 2-Chloro-6-Methylpyridine. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is it particularly challenging to remove palladium from reactions involving this compound?

A1: The nitrogen atom in the pyridine ring of this compound and its derivatives can act as a ligand, coordinating with palladium species. This coordination can lead to the formation of soluble palladium complexes that are not easily removed by simple filtration.

Q2: What are the common oxidation states of palladium in cross-coupling reactions like Suzuki or Heck, and why does it matter for removal?

A2: In typical cross-coupling reactions, palladium catalytically cycles between the Pd(0) and Pd(II) oxidation states.[1][2] The effectiveness of a particular removal method can depend on the predominant oxidation state of the residual palladium. For instance, some scavengers are more effective at binding Pd(II) over Pd(0).

Q3: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have stringent guidelines (ICH Q3D) for elemental impurities.[3] For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API, depending on the maximum daily dose.[4]

Q4: What are the primary methods for palladium catalyst removal?

A4: The most common methods include:

  • Filtration: Effective for heterogeneous catalysts (e.g., Pd on carbon) and precipitated palladium metal. Using filter aids like Celite® is a common practice.[5]

  • Adsorption: Utilizing materials like activated carbon to adsorb palladium species.

  • Scavenging: Employing solid-supported or soluble reagents (scavengers) that selectively bind to palladium, which can then be removed by filtration.

  • Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor.

  • Chromatography: Column chromatography can be used for purification, but it is often insufficient on its own to reach very low palladium levels and is typically followed by a scavenging step.[6][7]

Q5: How do I choose the most suitable palladium removal method for my specific reaction with this compound?

A5: The choice depends on several factors, including the nature of the palladium catalyst used (homogeneous or heterogeneous), the solvent system, the stability of your product, and the required final palladium concentration. A decision-making workflow is provided in the "Troubleshooting Guide" section to assist in this selection process.

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium from this compound reactions and provides structured solutions.

Problem 1: High residual palladium levels after filtration through Celite.

  • Possible Cause: The palladium species are soluble and are passing through the Celite pad. This is common with pyridine-containing molecules.

  • Solution:

    • Induce Precipitation: Try changing the solvent system to one in which the palladium complexes are less soluble.

    • Employ a Scavenger: Treat the reaction mixture with a suitable palladium scavenger to bind the soluble palladium, and then filter off the scavenger-palladium complex.

    • Use Activated Carbon: Stirring the solution with activated carbon can adsorb the soluble palladium, which is then removed by filtration. Be aware that this may also lead to some loss of your product.

Problem 2: Low efficiency of the chosen palladium scavenger.

  • Possible Cause 1: Incorrect choice of scavenger for the palladium's oxidation state.

  • Solution 1: Screen a small panel of scavengers with different functional groups (e.g., thiol-based, amine-based) to find the most effective one for your system. Thiol-based scavengers are often effective for both Pd(0) and Pd(II).

  • Possible Cause 2: The pyridine-containing product is competing with the scavenger for binding to the palladium.

  • Solution 2: Increase the equivalents of the scavenger and/or increase the reaction time and temperature to favor the scavenger-palladium interaction.

  • Possible Cause 3: Insufficient mixing or contact time.

  • Solution 3: Ensure vigorous stirring and allow for adequate scavenging time, which can range from a few hours to overnight.

Problem 3: Significant loss of product during the palladium removal process.

  • Possible Cause: The product is adsorbing to the solid support (e.g., activated carbon, silica-based scavenger).

  • Solution:

    • Thorough Washing: After filtration, wash the solid adsorbent/scavenger thoroughly with the reaction solvent to recover any adsorbed product.

    • Optimize Adsorbent Amount: Use the minimum amount of adsorbent/scavenger required for effective palladium removal.

    • Solvent Selection: Choose a solvent in which your product is highly soluble to minimize its adsorption.

    • Alternative Method: Consider crystallization as a purification method if product loss with adsorbents is too high.

Quantitative Data on Palladium Removal

The following table summarizes the efficiency of various palladium removal methods. Note that this data is compiled from studies on related pyridine-containing compounds and should be used as a guideline for your experiments with this compound.

MethodInitial Pd (ppm)Final Pd (ppm)Removal EfficiencyNotes
Filtration through Celite >1000~100~90%Effective for heterogeneous Pd, but often insufficient for soluble species.[6]
Activated Carbon 3307-30>90%Can be very effective, but may lead to product loss.[3]
Thiol-functionalized Silica Scavenger 223920>99%Highly effective for a range of palladium species.[3]
Polymer-bound TMT Scavenger 3307~98%Demonstrated effectiveness in large-scale API synthesis.[3]
Crystallization Variable<10VariableHighly dependent on the solubility of the product and impurities.
Column Chromatography + Scavenger >1000<50>98%A robust combination for achieving very low palladium levels.[7]

Experimental Protocols

Protocol 1: Palladium Removal using a Solid-Supported Thiol Scavenger

  • Reaction Work-up: Following the completion of your reaction, perform your standard aqueous work-up to remove any water-soluble byproducts.

  • Solvent Exchange: If necessary, exchange the solvent for one in which your product is soluble and the scavenger is effective (e.g., THF, Toluene, Ethyl Acetate).

  • Scavenger Addition: To the solution of your crude product, add the thiol-functionalized silica scavenger (typically 2-5 wt% relative to the crude product, or 4-10 molar equivalents relative to the initial palladium loading).

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4-18 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite to remove the scavenger-palladium complex.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature for 2-12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Be aware that activated carbon can be very fine and may require a finer filter or a thicker Celite pad.

  • Washing: Wash the Celite and carbon with fresh solvent.

  • Concentration: Combine the filtrate and washings and concentrate to obtain the product.

  • Analysis: Determine the residual palladium concentration.

Visualizations

Palladium_Removal_Workflow start Start: Crude Reaction Mixture (this compound derivative) catalyst_type Is the Pd Catalyst Homogeneous or Heterogeneous? start->catalyst_type filtration Filtration through Celite catalyst_type->filtration Heterogeneous scavenging Use Palladium Scavenger (e.g., Thiol-Silica) catalyst_type->scavenging Homogeneous analysis1 Analyze Pd Level filtration->analysis1 analysis1->scavenging > 10 ppm end_ok Product Meets Specification analysis1->end_ok < 10 ppm analysis2 Analyze Pd Level scavenging->analysis2 activated_carbon Treat with Activated Carbon analysis2->activated_carbon > 10 ppm crystallization Crystallization analysis2->crystallization If product loss is high analysis2->end_ok < 10 ppm end_nok Further Purification Needed analysis2->end_nok Still > 10 ppm activated_carbon->analysis2 crystallization->analysis2

Caption: Decision workflow for selecting a palladium removal method.

Scavenger_Mechanism cluster_solution Solution Phase cluster_solid Solid Phase Pd_Py Soluble Pd-Pyridine Complex (Pd(II) or Pd(0)) Product This compound Derivative Scavenger Solid-Supported Thiol Scavenger (-SH) Pd_Py->Scavenger Binding Scavenged_Pd Immobilized Pd-Scavenger Complex (-S-Pd) Scavenger->Scavenged_Pd Complexation

Caption: Mechanism of palladium removal by a solid-supported scavenger.

References

stability of 2-Chloro-6-Methylpyridine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 2-Chloro-6-Methylpyridine under acidic and basic conditions. The information is tailored for researchers, scientists, and drug development professionals.

Disclaimer: Specific quantitative stability data for this compound is not extensively available in the public domain. The quantitative data and detailed protocols provided herein are illustrative examples based on the known chemical properties of chloropyridines and standard industry practices for forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?

A1: The stability of this compound is significantly influenced by pH.

  • Under basic conditions , the primary degradation pathway is expected to be nucleophilic aromatic substitution. The chlorine atom is susceptible to displacement by a hydroxide ion, leading to the formation of 2-hydroxy-6-methylpyridine.[1] This reaction is generally accelerated at higher pH and temperature.

  • Under acidic conditions , the pyridine nitrogen atom, being basic, can be protonated to form a pyridinium salt.[1] This generally increases the compound's solubility in aqueous media. While protonation can make the pyridine ring more electron-deficient and potentially more susceptible to nucleophilic attack, significant degradation via hydrolysis under typical acidic conditions is less pronounced compared to basic conditions. However, at elevated temperatures and extreme pH, acid-catalyzed hydrolysis can occur.

Q2: What are the likely degradation products of this compound?

A2: The primary degradation product under basic hydrolysis is 2-hydroxy-6-methylpyridine. Under strongly acidic conditions or other forced degradation conditions (e.g., oxidative stress), a more complex degradation profile might be observed, although specific products are not well-documented in the literature for this particular compound.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The rate of degradation is highly dependent on the pH of the solution. The compound is expected to be most stable at neutral to slightly acidic pH and degrade more rapidly as the pH becomes more alkaline. This is because the concentration of the hydroxide ion, the nucleophile in the primary degradation reaction, increases with pH.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.[2] For solutions, especially stock solutions, it is recommended to store them at low temperatures, such as -20°C or -80°C, to minimize degradation over time.

Troubleshooting Guide

Q1: My this compound is degrading much faster than expected in my basic reaction mixture. What could be the issue?

A1: Several factors could be contributing to accelerated degradation:

  • Temperature: Elevated temperatures will significantly increase the rate of hydrolysis. Ensure your reaction is being conducted at the intended temperature and that there are no hotspots.

  • pH: The pH of your reaction mixture may be higher than anticipated. It's advisable to measure and confirm the pH.

  • Presence of Other Nucleophiles: If your reaction mixture contains other nucleophilic species, they may also be displacing the chloride, leading to different byproducts and a faster disappearance of the starting material.

Q2: I am observing multiple unexpected peaks in my HPLC chromatogram during a stability study. How can I troubleshoot this?

A2: The appearance of unexpected peaks can be due to several reasons:

  • Contaminants: The issue could stem from contaminated solvents, reagents, or the this compound sample itself. Running a blank (mobile phase only) and a standard of your compound can help identify extraneous peaks.

  • Complex Degradation: Under certain stress conditions (e.g., high heat, presence of oxidizing agents), the compound may undergo more complex degradation, leading to multiple products.

  • HPLC Method Issues: The peaks could be artifacts of the analytical method. Ensure the mobile phase is correctly prepared and the column is properly equilibrated. Incompatibility between the sample solvent and the mobile phase can also cause peak distortion or splitting.

Q3: The results of my stability studies are not reproducible. What should I check?

A3: Lack of reproducibility in stability studies often points to inconsistencies in the experimental setup:

  • Precise pH Control: Ensure that the pH of your buffered solutions is accurate and consistent across all experiments.

  • Temperature Control: Use a calibrated incubator or water bath to maintain a constant temperature.

  • Consistent Sample Preparation: Follow a standardized procedure for preparing your test solutions to ensure the initial concentration is the same for each run.

  • Analytical Instrument Performance: Verify the performance of your analytical instrument (e.g., HPLC) by running system suitability tests before each analysis.

Q4: I am trying to perform a forced degradation study, but I am seeing either no degradation or complete degradation. How can I achieve the target 5-20% degradation?

A4: Achieving the target degradation level often requires optimization of the stress conditions:

  • For No/Low Degradation: Increase the severity of the stress conditions. For acid/base hydrolysis, you can increase the concentration of the acid/base, raise the temperature, or extend the incubation time.

  • For Complete Degradation: Reduce the severity of the stress conditions. Use a lower concentration of the stressor, decrease the temperature, or shorten the exposure time. It is often useful to take multiple time points in a preliminary experiment to determine the appropriate duration.

Data Presentation

Illustrative Stability Data for this compound

The following data are hypothetical and intended for illustrative purposes to demonstrate expected trends.

Table 1: Illustrative Half-life (t½) of this compound under Acidic Conditions

pHTemperature (°C)Illustrative Half-life (days)
1.050> 100
1.08045
3.050> 150
3.08090
5.050Stable
5.080> 150

Table 2: Illustrative Half-life (t½) of this compound under Basic Conditions

pHTemperature (°C)Illustrative Half-life (days)
9.02528
9.0503.5
11.0251.2
11.0500.1 (2.4 hours)
13.025< 0.1 (< 2.4 hours)

Experimental Protocols

Protocol: Assessment of this compound Stability in Acidic and Basic Solutions

1. Objective: To determine the rate of degradation of this compound in aqueous solutions at different pH values and temperatures.

2. Materials and Reagents:

  • This compound (analytical standard)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Phosphate and borate buffer systems

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

3. Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase HPLC column

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

  • Analytical balance

4. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Preparation of Test Solutions:

    • For each pH condition (e.g., pH 3, 5, 7, 9, 11), prepare the appropriate buffer solution.

    • Add a known volume of the stock solution to a volumetric flask and dilute with the respective buffer to obtain a final concentration of approximately 50 µg/mL.

  • Stress Conditions:

    • Incubate the prepared test solutions at the desired temperatures (e.g., 25°C and 50°C).

    • Protect the solutions from light.

  • Sampling:

    • Withdraw aliquots from each test solution at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Immediately quench the reaction if necessary (e.g., by neutralizing acidic or basic samples) and dilute with the mobile phase to the analytical concentration.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. An example method could be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength.

      • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

  • Plot the natural logarithm of the remaining concentration versus time.

  • Determine the degradation rate constant (k) from the slope of the line.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

cluster_acid Acidic Conditions cluster_base Basic Conditions A1 This compound A2 Pyridinium Salt (Protonated) A1->A2 + H+ A2->A1 - H+ B1 This compound B2 2-Hydroxy-6-Methylpyridine (Degradation Product) B1->B2 + OH- (Hydrolysis)

Caption: Potential degradation pathways of this compound.

prep 1. Sample Preparation (Stock & Test Solutions at various pH) stress 2. Incubation (Controlled Temperature & Time) prep->stress sampling 3. Sampling (Withdraw aliquots at time points) stress->sampling analysis 4. HPLC Analysis (Quantify remaining compound) sampling->analysis data 5. Data Processing (Calculate Rate & Half-life) analysis->data

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Managing Exothermic Reactions with 2-Chloro-6-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2-Chloro-6-Methylpyridine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation, with a strong emphasis on thermal hazard assessment and control.

Disclaimer

The information provided herein is for guidance purposes only. All experimental work should be conducted by qualified personnel and preceded by a thorough, experiment-specific risk assessment. This includes consulting Safety Data Sheets (SDS) for all reagents and performing appropriate thermal hazard analysis, such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC), to determine the specific thermal risks of your reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with reactions of this compound?

A1: Reactions involving this compound, such as nucleophilic aromatic substitution, nitration, or amination, are often exothermic. The primary thermal hazard is a runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, explosion, and the release of hazardous materials. A secondary hazard is the thermal decomposition of the reactants, intermediates, or products at elevated temperatures, which can be highly energetic and produce toxic gases.

Q2: What initial steps should I take before running an exothermic reaction with this compound?

A2: Before proceeding with any experiment, a thorough thermal hazard assessment is crucial. This should include:

  • Literature Review: Search for any reported thermal data or safety incidents related to your specific reaction or similar chemical transformations.

  • Thermochemical Calculations: Estimate the theoretical heat of reaction (ΔHrxn) using computational methods or literature values for similar bond formations.

  • Thermal Stability Analysis: Use Differential Scanning Calorimetry (DSC) to determine the onset temperature of thermal decomposition for your starting materials, reaction mixture, and products.

  • Reaction Calorimetry: Whenever possible, perform reaction calorimetry (RC) studies on a small scale to measure the actual heat of reaction, heat flow, and calculate the adiabatic temperature rise.

Q3: What are the key parameters to control during an exothermic reaction?

A3: The most critical parameters to control are:

  • Temperature: Maintain the reaction temperature within a predetermined safe operating range. This requires an efficient cooling system and continuous monitoring.

  • Reagent Addition Rate: For semi-batch processes, the rate of addition of a key reagent is a critical control parameter. The addition rate should be slow enough to allow the cooling system to dissipate the generated heat.

  • Stirring: Efficient agitation is essential to ensure uniform temperature distribution and prevent the formation of localized hot spots.

  • Concentration: The concentration of reactants can significantly impact the reaction rate and heat output.

Q4: What are the signs of a developing runaway reaction?

A4: Be vigilant for the following indicators:

  • A sudden, uncontrolled increase in reaction temperature that does not respond to cooling.

  • A rapid increase in pressure inside the reactor.

  • Noticeable changes in the appearance of the reaction mixture, such as vigorous boiling, fuming, or charring.

  • Unusual sounds from the reactor.

Q5: What should I do in the event of a runaway reaction?

A5: In the event of a suspected runaway reaction, prioritize personal safety above all else. Follow your institution's emergency procedures, which should include:

  • Stop Reagent Addition: Immediately cease the addition of all reactants.

  • Maximize Cooling: Ensure the cooling system is operating at its maximum capacity.

  • Emergency Quenching: If the temperature continues to rise, and it is safe to do so according to your pre-planned procedure, add a pre-determined quenching agent to stop the reaction.

  • Evacuation: If the situation cannot be brought under control, evacuate the area immediately and alert emergency responders.

Troubleshooting Guide

This guide provides a question-and-answer format to address specific issues you might encounter.

Problem Possible Causes Recommended Actions
Unexpectedly rapid temperature increase upon reagent addition. 1. Reagent addition rate is too high. 2. Cooling system is inefficient or has failed. 3. Concentration of reactants is higher than intended. 4. Incorrect starting temperature.1. Immediately stop the addition of the reagent. 2. Verify that the cooling system is functioning correctly (coolant flow, temperature). 3. Once the temperature is under control, resume addition at a significantly slower rate. 4. If the problem persists, stop the reaction and re-evaluate the experimental design and thermal hazard assessment.
Formation of localized hot spots or charring. 1. Inefficient stirring. 2. Poor heat transfer through the reactor walls. 3. A highly exothermic secondary reaction is occurring.1. Increase the stirring rate if possible. 2. Ensure the reactor is appropriately sized for the reaction volume to maximize heat transfer surface area. 3. Stop the reaction and investigate the possibility of side reactions through analytical techniques.
Reaction does not initiate, leading to accumulation of unreacted starting material. 1. Incorrect reaction temperature (too low). 2. Impure reagents or catalyst deactivation. 3. Insufficient mixing.1. Caution: A delayed, rapid exotherm can occur if the reaction suddenly initiates with a large amount of accumulated reagent. 2. Do not increase the temperature without a thorough understanding of the system's thermal stability. 3. Consider adding a small amount of a known initiator or catalyst, if applicable to your reaction, after careful risk assessment. 4. It is often safer to stop, quench, and re-start the reaction with fresh reagents and verified conditions.
Pressure buildup in the reactor. 1. Gas evolution from the reaction. 2. Boiling of the solvent. 3. Onset of a decomposition reaction.1. Ensure the reactor is properly vented to a fume hood or scrubber system. 2. Immediately stop any heating and maximize cooling. 3. If pressure continues to rise, follow emergency procedures for a runaway reaction.

Data Presentation

A thorough thermal hazard assessment requires quantitative data. While specific experimental data for every reaction of this compound is not publicly available, the following tables illustrate the types of data that should be collected and analyzed.

Table 1: Physical and Thermal Properties of this compound

PropertyValueSource/Notes
CAS Number18368-63-3
Molecular FormulaC₆H₆ClN
Molecular Weight127.57 g/mol
Boiling Point64-68 °C at 10 mmHg[1]
Density1.167 g/mL at 25 °C[1]
Flash Point74 °C (closed cup)
Thermal DecompositionData not available. Crucial to determine via DSC/TGA for your specific reaction mixture.

Table 2: Example Reaction Calorimetry Data (Hypothetical Amination Reaction)

This table is a template for the type of data you should aim to collect from a reaction calorimetry study.

ParameterValueSignificance
Reaction This compound + Amine -> Product
Heat of Reaction (ΔHrxn) -150 kJ/molTotal energy released per mole of limiting reagent.
Specific Heat of Reaction Mixture (Cp) 1.8 J/g°CHeat capacity of the reaction mass.
Maximum Heat Flow (q_max) 50 WThe highest rate of heat generation during the reaction.
Adiabatic Temperature Rise (ΔT_ad) 80 °CThe theoretical temperature increase in the absence of cooling.
Maximum Temperature of Synthesis Reaction (MTSR) 120 °CThe maximum achievable temperature if cooling fails.

Experimental Protocols

The following are generalized protocols that must be adapted based on a thorough, reaction-specific thermal hazard assessment.

Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution Reaction

  • Reactor Setup:

    • Equip a jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a pressure-equalizing dropping funnel.

    • Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

    • Connect the reactor jacket to a circulating bath for temperature control.

  • Charging the Reactor:

    • Charge the reactor with this compound and the chosen solvent.

    • Begin stirring and cool the mixture to the desired starting temperature (e.g., 0 °C).

  • Reagent Addition:

    • Dissolve the nucleophile in a suitable solvent in the dropping funnel.

    • Begin adding the nucleophile solution dropwise to the reactor. The initial addition should be very slow while monitoring the temperature closely.

    • The rate of addition should be controlled to maintain the internal temperature within a narrow, pre-determined range (e.g., ± 2 °C).

    • If the temperature exceeds the set limit, immediately stop the addition and allow the cooling system to bring it back into range before resuming at a slower rate.

  • Reaction Monitoring:

    • After the addition is complete, continue to stir the reaction at the set temperature.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, HPLC).

    • Be aware of any potential for a delayed exotherm after the addition is complete.

  • Work-up:

    • Once the reaction is complete, cool the mixture to a safe temperature before quenching.

    • Slowly and carefully add a quenching agent (e.g., water, saturated ammonium chloride) while monitoring the temperature.

    • Proceed with the standard extraction and purification procedures.

Mandatory Visualization

The following diagrams illustrate key decision-making workflows for managing exothermic reactions.

Exotherm_Troubleshooting start Unexpected Temperature Rise stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling check_cooling Is Cooling System Functional? max_cooling->check_cooling temp_control Is Temperature Under Control? check_cooling->temp_control Yes investigate_cooling Troubleshoot Cooling System check_cooling->investigate_cooling No resume_slowly Resume Addition at a Slower Rate temp_control->resume_slowly Yes quench Initiate Emergency Quenching Protocol temp_control->quench No end Reaction Controlled resume_slowly->end investigate_cooling->temp_control evacuate Evacuate and Alert Emergency Services quench->evacuate Thermal_Hazard_Assessment cluster_0 Preliminary Assessment cluster_1 Experimental Analysis cluster_2 Risk Evaluation & Control lit_review Literature Review dsc DSC Analysis (Decomposition Onset) lit_review->dsc thermo_calc Thermochemical Calculation (Estimate ΔHrxn) thermo_calc->dsc rc Reaction Calorimetry (Measure Heat Flow, ΔT_ad) dsc->rc risk_assessment Define Safe Operating Limits rc->risk_assessment protocol_dev Develop Detailed Protocol (Addition Rate, Cooling) risk_assessment->protocol_dev emergency_plan Establish Emergency Plan (Quenching, Evacuation) protocol_dev->emergency_plan proceed Proceed with Experiment emergency_plan->proceed start Proposed Reaction start->lit_review start->thermo_calc

References

Technical Support Center: Optimization of Solvent and Base for 2-Chloro-6-Methylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of cross-coupling reactions involving 2-chloro-6-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?

A1: this compound can be a challenging substrate due to a few key factors. Firstly, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalytic species.[1] This phenomenon, often referred to as the "2-pyridyl problem," can slow down or even halt the catalytic cycle. Secondly, the carbon-chlorine (C-Cl) bond is stronger and less reactive than carbon-bromine (C-Br) or carbon-iodine (C-I) bonds.[1] This makes the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle, more difficult to achieve and may necessitate more forcing reaction conditions.

Q2: I am observing low to no yield in my coupling reaction with this compound. What are the common causes?

A2: Low yields are a frequent issue and can stem from several factors:

  • Catalyst Deactivation: As mentioned, the pyridine nitrogen can inhibit the palladium catalyst.[2] The use of bulky, electron-rich phosphine ligands can help mitigate this by sterically shielding the palladium center.

  • Inefficient Oxidative Addition: The strength of the C-Cl bond requires a highly active catalyst to facilitate the initial oxidative addition step.[2]

  • Poor Solubility: The starting materials, reagents, or catalyst may not be sufficiently soluble in the chosen solvent, leading to a sluggish or incomplete reaction.[3]

  • Side Reactions: Competing reactions such as hydrodehalogenation (replacement of chlorine with hydrogen), protodeboronation (in Suzuki coupling), or homocoupling of the coupling partner can consume starting materials and reduce the yield of the desired product.[4]

Q3: What are the most common side reactions, and how can I minimize them?

A3: The most prevalent side reactions include:

  • Homocoupling: This is the coupling of two molecules of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). It is often promoted by the presence of oxygen. To minimize this, ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen).[5]

  • Protodeboronation (Suzuki Coupling): This is the replacement of the boronic acid group with a hydrogen atom, and it is particularly common when using aqueous bases.[2] Using anhydrous conditions or employing boronic esters (e.g., pinacol esters) can help reduce this side reaction.

  • Hydrodehalogenation: This involves the replacement of the chlorine atom with a hydrogen atom. It can be minimized by optimizing the base, lowering the reaction temperature, and screening different ligands.

Q4: How do I choose the optimal solvent for my coupling reaction?

A4: The choice of solvent is critical as it affects the solubility of reagents and the reaction temperature. Common solvents for cross-coupling reactions include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), and aromatic hydrocarbons such as toluene.[6] For Suzuki reactions, a mixture of an organic solvent and water is often used to dissolve the inorganic base.[7] The optimal solvent will depend on the specific coupling partners and reaction conditions, and screening of different solvents is often necessary.

Q5: Which base should I select for my coupling reaction?

A5: The base plays a crucial role in the catalytic cycle. In Suzuki coupling, it activates the boronic acid for transmetalation.[6] In Buchwald-Hartwig amination, it deprotonates the amine. The choice of base depends on the specific reaction and the sensitivity of the functional groups on your substrates.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used in Suzuki couplings.[6] Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for less reactive chlorides.[6]

  • Alkoxide Bases: Strong bases like sodium tert-butoxide (NaOtBu) are frequently used in Buchwald-Hartwig amination.[3] However, they may not be compatible with base-sensitive functional groups. In such cases, weaker inorganic bases like Cs₂CO₃ can be a better choice.[3]

  • Amine Bases: In Sonogashira coupling, an amine base like triethylamine (Et₃N) is commonly used.[8]

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound
Potential Cause Troubleshooting Steps
Catalyst Inactivity/Decomposition - Use a more active pre-catalyst (e.g., a palladacycle).- Increase catalyst loading incrementally.- Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos for Suzuki; BINAP, DPPF for Buchwald-Hartwig).[1]
Inappropriate Base - For Suzuki, screen stronger bases like K₃PO₄ or Cs₂CO₃.[4]- For Buchwald-Hartwig, ensure a sufficiently strong base like NaOtBu is used if compatible with your substrate.
Poor Solubility - Try a different solvent system (e.g., dioxane/water, toluene/water).[4]- Increase the reaction temperature cautiously.
Insufficient Reaction Time - Monitor the reaction over a longer period.
Issue 2: Formation of Significant Byproducts
Observed Byproduct Potential Cause Troubleshooting Steps
Homocoupling of Coupling Partner - Presence of oxygen.- Thoroughly degas all solvents and reagents.- Maintain a strict inert atmosphere throughout the reaction.[5]
Hydrodehalogenation (6-methylpyridine) - Presence of protic impurities.- Certain bases or high temperatures.- Use anhydrous solvents and ensure reagents are dry.- Use a less nucleophilic base.- Lower the reaction temperature.[4]
Protodeboronation (in Suzuki) - Aqueous base or protic solvents.- Use anhydrous conditions.- Switch from boronic acid to a more stable boronic ester (e.g., pinacol ester).[2]

Data Presentation: Solvent and Base Optimization

The following tables summarize typical conditions for related substrates to guide the optimization of your this compound coupling reactions.

Table 1: Suzuki-Miyaura Coupling - Solvent and Base Comparison (Analogous Systems)
Solvent Base Typical Yield Range (%) Notes
Dioxane/H₂OK₃PO₄70-95A robust and widely applicable system for heteroaryl chlorides.[4]
Toluene/H₂OK₂CO₃50-80A common and cost-effective option.[5]
THF/H₂OCs₂CO₃75-98Often provides higher yields but is more expensive.[5]
DMFNa₂CO₃40-70Can aid in the solubility of starting materials.[5]

Yields are based on reactions with various arylboronic acids and are intended as a general guide. Optimization for this compound is recommended.

Table 2: Buchwald-Hartwig Amination - Base and Solvent Comparison (Analogous Systems)
Solvent Base Typical Yield Range (%) Notes
TolueneNaOtBu80-98A very common and effective combination for a wide range of amines.[3]
DioxaneK₃PO₄60-90A weaker base option, suitable for substrates with base-sensitive groups.
THFLHMDS70-95Another strong base option.
DBUDBU50-85A soluble organic base that can be advantageous in flow chemistry.[9]

Yields are based on reactions with various primary and secondary amines and are intended as a general guide.

Table 3: Sonogashira Coupling - Solvent and Base Comparison (Analogous Systems)
Solvent Base Typical Yield Range (%) Notes
THFEt₃N70-95A standard and effective system, often used with a copper(I) co-catalyst.[8]
DMFEt₃N75-98Can be beneficial for less soluble substrates.[8]
ToluenePiperidine60-90An alternative amine base.
AcetonitrileK₂CO₃50-85An example of a copper-free system with an inorganic base.

Yields are based on reactions with various terminal alkynes and are intended as a general guide.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired arylboronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent(s) (e.g., dioxane/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst, the phosphine ligand, and the base (e.g., NaOtBu, 1.4 eq.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add this compound (1.0 eq.), the amine (1.2 eq.), and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), the amine base (e.g., Et₃N, 2.0 eq.), and the terminal alkyne (1.2 eq.).

  • Reaction: Stir the reaction at room temperature or gently heat to 40-60 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants (this compound, coupling partner, base) catalyst Add Catalyst & Ligand reagents->catalyst Under Inert Atmosphere solvent Add Degassed Solvent catalyst->solvent heating Heat & Stir solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool & Quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for cross-coupling reactions.

Troubleshooting_Low_Yield cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_side_reactions Side Reaction Issues start Low or No Yield Observed check_catalyst Is the catalyst active? Is the ligand appropriate? start->check_catalyst check_base Is the base strong enough? Is it soluble? start->check_base check_solvent Are reactants soluble? start->check_solvent check_side_reactions Are byproducts like homocoupling or hydrodehalogenation observed? start->check_side_reactions action_catalyst Screen different catalysts/ligands (e.g., bulky, electron-rich phosphines). Increase catalyst loading. check_catalyst->action_catalyst action_base Screen alternative bases (e.g., K3PO4, Cs2CO3, NaOtBu). check_base->action_base action_solvent Try different solvents or co-solvent systems. check_solvent->action_solvent action_side_reactions Ensure inert atmosphere. Use anhydrous reagents/solvents. Optimize temperature. check_side_reactions->action_side_reactions

Caption: A troubleshooting guide for addressing low reaction yields.

References

strategies to avoid over-chlorination in 2-picoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-picoline synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and avoid common pitfalls, such as over-chlorination.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of over-chlorination during the synthesis of chlorinated 2-picoline derivatives?

Over-chlorination, the excessive substitution of chlorine atoms onto the picoline ring or side chain, is a common side reaction. The primary causes include:

  • High Reaction Temperatures: Temperatures exceeding the optimal range can significantly decrease reaction selectivity, leading to the formation of highly chlorinated byproducts like pentachloropyridine.[1][2]

  • Excessive Chlorine Concentration: A high molar ratio of chlorine to the picoline substrate increases the probability of multiple chlorination events on the same molecule.[1][3]

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long can result in the desired product being further chlorinated.[1]

  • Lack of a Selective Catalyst: Uncatalyzed reactions, or those using non-selective catalysts, often result in a mixture of chlorinated products with poor selectivity.[1]

Q2: How does reaction temperature influence the selectivity of 2-picoline chlorination?

Temperature is a critical parameter for controlling selectivity. For vapor-phase chlorination, maintaining the reactor temperature between 250°C and 450°C generally yields good selectivity for desired chlorinated picolines.[1][2] Temperatures above 450°C significantly decrease selectivity and promote over-chlorination, leading to the formation of undesirable byproducts such as pentachloropyridine, which can render the process commercially unviable.[1][2] For some specific processes, a two-stage temperature profile, with a "hot spot" for reaction initiation followed by a lower temperature zone, can improve selectivity.[3]

Q3: What role do catalysts play in preventing over-chlorination, and which types are effective?

Catalysts are crucial for enhancing the rate and selectivity of the chlorination reaction, thereby minimizing the formation of unwanted byproducts. Effective catalysts for selective chlorination of picolines include:

  • Lewis Acid Halides: Catalysts such as zinc chloride, iron chloride, or antimony chloride, often deposited on an inorganic support like montmorillonite clay, silica, or gamma-alumina, have been shown to be effective.[1][2]

  • Supported Palladium Catalysts: A palladium chloride catalyst supported on alumina (PdCl₂/Al₂O₃) can enhance the selectivity for the desired isomer.[3]

  • Zeolites: Dealuminated Mordenite zeolites are used to improve selectivity in the vapor-phase chlorination of β-picoline to 2-chloro-5-trichloromethylpyridine, a principle applicable to other picoline chlorinations.[4]

Q4: How can the molar ratio of reactants be optimized to control the extent of chlorination?

Careful control of the stoichiometry is essential to prevent over-chlorination.[3]

  • Chlorine to Picoline Ratio: The molar ratio of chlorine to the picoline substrate must be carefully controlled. While sufficient chlorine is needed to ensure a suitable reaction rate, an excessive amount will lead to polychlorinated byproducts.[1][3] In vapor-phase processes, typical molar ratios of chlorine to polychloropicoline reactant can range from 2:1 to 40:1, with preferred ranges being 3:1 to 30:1.[1]

  • Use of a Diluent: Introducing an inert gaseous diluent, such as nitrogen, argon, or carbon tetrachloride, can help control the concentration of reactants and improve temperature uniformity within the reactor.[1][2] The typical weight ratio of diluent to the picoline reactant is between 20:1 and 0.5:1.[1][2]

Q5: I am observing side-chain chlorination in addition to ring chlorination. How can this be minimized?

Side-chain chlorination, where the methyl group is chlorinated, is often due to a free-radical mechanism.[3][5] To minimize this:

  • Control Reaction Conditions: Free-radical reactions can be promoted by high temperatures or UV light.[4] Optimizing the temperature for ring chlorination is crucial.

  • Use of an Acid-Binding Agent: In liquid-phase chlorination, hydrogen chloride (HCl) is produced, which can form a hydrochloride salt with the basic picoline, hindering further reaction.[5][6] An acid-binding agent is sometimes used to neutralize the HCl. However, the choice of agent and control of pH is critical, as improper conditions can stop the desired reaction.[6]

Troubleshooting Guide: Key Experimental Parameters

The following table summarizes key quantitative parameters for controlling chlorination in picoline synthesis, primarily focusing on vapor-phase reactions.

ParameterTypical RangePreferred RangeConsequence of DeviationSource
Reaction Temperature 250°C - 450°C300°C - 400°C> 450°C: Over-chlorination to pentachloropyridine.[1][2]
Chlorine/Picoline Molar Ratio 2:1 - 40:13:1 - 30:1Too High: Increased polychlorinated byproducts.[1]
Diluent/Picoline Weight Ratio 0.5:1 - 20:1--[1][2]
Reaction Time (Residence Time) 0.1 sec - 60 sec1.0 sec - 30 secToo Long: Increased chance of over-chlorination.[1]

Experimental Protocols

Protocol 1: General Vapor-Phase Catalytic Chlorination of Picoline

This protocol describes a generalized method for the continuous vapor-phase chlorination of a picoline substrate to produce chlorinated derivatives while minimizing over-chlorination.

1. Reactor and Catalyst Preparation:

  • Set up a tubular reactor (e.g., shell and tube) suitable for high-temperature gas-phase reactions.[4]
  • Load the reactor tube with the chosen catalyst (e.g., zinc chloride on a montmorillonite clay support).[1]
  • Heat the reactor to the target temperature (e.g., 360°C). Purge the catalyst with a flow of inert gas like nitrogen during heating and for approximately 30 minutes after reaching the desired temperature to remove any adsorbed water.[2]

2. Reactant Preparation and Feed:

  • Prepare a vaporized feed stream of the picoline reactant. This is typically done by passing the liquid picoline through an evaporator, maintained at a temperature for rapid vaporization (e.g., 100°C to 200°C), mixed with a stream of an inert diluent gas (e.g., nitrogen).[4]
  • Establish a stable flow of chlorine gas into the system. The chlorine flow is typically started about 15 minutes before introducing the picoline vapor.[2]
  • Introduce the vaporized picoline and diluent mixture into the reactor to mix with the chlorine gas. The flow rates should be carefully controlled to maintain the desired molar ratios.[1]

3. Reaction and Product Collection:

  • Allow the gaseous mixture to pass through the heated catalyst bed. The residence time in the reactor is controlled by the reactor volume and the total flow rate of the gases.[1]
  • The product stream exiting the reactor is passed through a condenser to cool the vapors (typically below 100°C). This can be achieved by passing the stream through a cooled organic solvent like carbon tetrachloride to trap the organic products.[1]
  • The gaseous byproducts, primarily hydrogen chloride, are separated and passed through a scrubber system.[1][4]

4. Analysis:

  • The collected liquid product mixture is analyzed using techniques such as Gas Chromatography (GC) and Mass Spectrometry (MS) to determine the product distribution, conversion of the starting material, and selectivity for the desired chlorinated picoline.[4]

Visualizations

logical_relationships cluster_main Strategies to Avoid Over-Chlorination cluster_params Parameter Control cluster_catalysts Catalyst Selection cluster_diluents Diluent Function main Selective 2-Picoline Chlorination param Control of Reaction Parameters main->param cat Use of Selective Catalysts main->cat dil Application of Inert Diluents main->dil temp Temperature Control (250-450°C) param->temp ratio Molar Ratio Optimization (Chlorine:Picoline) param->ratio time Residence Time Control (1-30 seconds) param->time lewis Supported Lewis Acids (e.g., ZnCl2/Clay) cat->lewis pd Supported Palladium (e.g., PdCl2/Al2O3) cat->pd zeo Zeolites (e.g., Mordenite) cat->zeo conc Reduces Reactant Concentration dil->conc heat Improves Heat Distribution dil->heat

Caption: Key strategies for controlling selectivity in 2-picoline chlorination.

experimental_workflow start Start prep 1. Reactant Preparation (Picoline, Diluent) start->prep vapor 2. Vaporization of Picoline & Diluent prep->vapor react 3. Introduction to Heated Reactor (with Catalyst) vapor->react cl2 Chlorine Gas Feed cl2->react cool 4. Product Cooling & Condensation react->cool separate 5. Separation (Gas/Liquid) cool->separate analyze 6. Product Analysis (GC/MS) separate->analyze end End analyze->end

Caption: Workflow for vapor-phase catalytic chlorination of 2-picoline.

References

handling and storage best practices for 2-Chloro-6-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the handling and storage of 2-Chloro-6-Methylpyridine, along with troubleshooting for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the immediate safety precautions I should take before handling this compound?

A1: Before handling this compound, ensure you are in a well-ventilated area.[1][2] It is crucial to wear appropriate personal protective equipment (PPE), including chemical safety goggles or eyeglasses, gloves, and protective clothing to prevent skin exposure.[1] An eyewash station and safety shower should be readily accessible in your workspace.[1]

Q2: What are the ideal storage conditions for this compound?

A2: this compound should be stored in a cool, dry, and dark place in a tightly sealed container. The storage area should be well-ventilated. Some suppliers recommend storage at room temperature, while for stock solutions, storage at -20°C for one month or -80°C for six months is advised.[3]

Q3: I notice a pungent odor. Is this normal and what should I do?

A3: Yes, this compound is described as having a pungent odor.[4] If the smell is strong, it may indicate a leak or poor ventilation. Ensure your container is properly sealed and that you are working in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.

Q4: What materials are incompatible with this compound?

A4: You should avoid contact with strong oxidizing agents, strong acids, and peroxides.[5] Storing this chemical away from such materials is essential to prevent hazardous reactions.

Q5: What are the signs of decomposition and what are the decomposition products?

A5: While stable under normal conditions, thermal decomposition may occur at high temperatures.[2] Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][5] If you suspect decomposition due to heat exposure or an unintended reaction, handle the material with extreme caution and appropriate respiratory protection.

Troubleshooting Guide

Problem: Skin or Eye Contact Occurs

  • Immediate Action:

    • Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove any contaminated clothing.

    • Eyes: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1]

  • Follow-up: Seek medical attention if irritation persists.

Problem: A small spill of this compound has occurred in the lab.

  • Immediate Action:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.

    • Sweep up the absorbed material and place it into a suitable, labeled container for disposal.[1]

  • Follow-up: Clean the spill area thoroughly. Dispose of the waste according to your institution's hazardous waste disposal protocols.

Problem: The material has changed color or shows signs of crystallization.

  • Possible Cause: This could be due to contamination or exposure to incompatible materials. It might also indicate a change in temperature leading to solidification, as its melting point is around -21°C.[4]

  • Troubleshooting Steps:

    • Verify the storage conditions and check for any potential contaminants that may have been introduced.

    • If the change is unexpected and not related to temperature, the integrity of the material may be compromised. It is advisable not to use the material for sensitive experiments and to dispose of it according to safety guidelines.

Quantitative Data Summary

PropertyValue
Molecular FormulaC₆H₆ClN
Molecular Weight127.57 g/mol
AppearanceColorless to light yellow liquid[4]
Boiling Point172-174 °C[4]
Melting Point~ -21 °C[4]
Density~ 1.125 g/cm³[4]
Flash Point74 °C (closed cup)[6]
SolubilitySlightly soluble in water; soluble in ethanol, ether, and acetone[4]

Experimental Protocols & Workflows

Spill Response Workflow

The following diagram outlines the logical steps for responding to a spill of this compound.

Spill_Response_Workflow Spill Response Workflow for this compound spill Spill Detected assess Assess Spill Size & Immediate Risk spill->assess evacuate Evacuate Area (If Large or Poorly Ventilated) assess->evacuate Large or High Risk ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Small & Contained report Report Incident to Lab Supervisor/Safety Officer evacuate->report contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into Labeled Waste Container contain->collect clean Clean & Decontaminate Spill Area collect->clean dispose Dispose of Waste via Hazardous Waste Stream clean->dispose dispose->report

Caption: Workflow for handling a spill of this compound.

References

Validation & Comparative

alternative reagents to 2-Chloro-6-Methylpyridine in pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern chemistry, appearing in a vast array of pharmaceuticals and functional materials. While the functionalization of pre-existing pyridine rings, such as those derived from 2-chloro-6-methylpyridine, is a common synthetic strategy, a diverse landscape of alternative de novo and convergent synthetic methods offers significant advantages in terms of substrate scope, efficiency, and the ability to construct complex substitution patterns.

This guide provides an objective comparison of prominent alternative reagents and methodologies to the use of this compound for the synthesis of substituted pyridines. We present a comparative analysis of classical condensation reactions and modern catalytic methods, supported by quantitative data and detailed experimental protocols to facilitate informed decisions in synthetic route design.

Classical Condensation Reactions: Building the Pyridine Core

For decades, classical condensation reactions have been the bedrock of pyridine synthesis, valued for their use of readily available starting materials and straightforward procedures. These methods involve the construction of the pyridine ring from acyclic precursors.

Hantzsch Pyridine Synthesis

A quintessential multicomponent reaction, the Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] This method is particularly effective for producing symmetrically substituted dihydropyridines, which are subsequently oxidized to the corresponding pyridines.[1]

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a pathway to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone.[2] A key advantage of this method is that it directly yields the aromatic pyridine ring, circumventing the need for a separate oxidation step that is required in the Hantzsch synthesis.[2]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines. It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.

Guareschi-Thorpe Pyridine Synthesis

This method provides access to 2,6-dihydroxypyridine derivatives (which exist as the tautomeric 2-pyridones) through the condensation of a β-ketoester or a 1,3-diketone with a cyanoacetamide in the presence of a base.

Performance Comparison of Classical Pyridine Syntheses

The following table summarizes representative quantitative data for the classical pyridine synthesis methods, offering a glimpse into their relative efficiencies under various conditions. It is important to note that direct comparisons can be challenging due to the use of different substrates and reaction conditions in the literature.

Synthesis MethodKey ReagentsCatalyst/ConditionsSolventTemp. (°C)Time (h)Yield (%)
Hantzsch Benzaldehyde, Ethyl acetoacetate, Ammonium acetatep-TSA / UltrasonicAqueous (SDS, 0.1M)RT-96
Hantzsch 5-Bromothiophene-2-carboxaldehyde, Ethyl acetoacetate, Ammonium acetateCAN (0.5 mmol)Solvent-freeRT1-2.592
Bohlmann-Rahtz Enamine, EthynylketoneAcetic acidTolueneReflux-60-90
Kröhnke N-phenacylpyridinium bromide, Chalcone, Ammonium acetateAcetic acidMethanolReflux285
Guareschi-Thorpe Ethyl acetoacetate, Cyanoacetamide, Piperidine-EthanolReflux2-380-90

Modern Synthetic Approaches

In addition to the classical methods, modern organic synthesis has introduced powerful new strategies for pyridine construction, often characterized by high efficiency, milder reaction conditions, and broader functional group tolerance.

Multicomponent Reactions (MCRs)

Building upon the principles of the Hantzsch synthesis, a wide array of multicomponent reactions have been developed for the one-pot synthesis of highly substituted pyridines. These reactions offer significant advantages in terms of atom economy and operational simplicity, often proceeding with high yields.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized pyridine synthesis by enabling novel bond formations and cyclization pathways.[3] Catalysts based on palladium, rhodium, and copper can facilitate the construction of the pyridine ring from a variety of acyclic precursors, often with high regioselectivity and under mild conditions.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below to aid in the practical application of these methods.

Protocol 1: Hantzsch Pyridine Synthesis

Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Materials:

    • Benzaldehyde (1.06 g, 10 mmol)

    • Ethyl acetoacetate (2.60 g, 20 mmol)

    • Ammonium acetate (0.77 g, 10 mmol)

    • Ethanol (15 mL)

  • Procedure:

    • In a round-bottom flask, dissolve benzaldehyde and ethyl acetoacetate in ethanol.

    • Add ammonium acetate to the solution and stir the mixture at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate from the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum to afford the dihydropyridine derivative.

  • Oxidation to Pyridine:

    • Dissolve the dihydropyridine (1.0 mmol) in glacial acetic acid (5 mL).

    • Add a suitable oxidizing agent (e.g., ceric ammonium nitrate or nitric acid) portion-wise at room temperature.

    • Stir the mixture until the oxidation is complete (monitored by TLC).

    • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pyridine derivative.

Protocol 2: Bohlmann-Rahtz Pyridine Synthesis

Synthesis of a 2,3,6-Trisubstituted Pyridine

  • Materials:

    • Appropriate enamine (1.0 equiv)

    • Appropriate ethynylketone (1.1 equiv)

    • Toluene (as solvent)

    • Acetic acid (catalyst)

  • Procedure:

    • To a solution of the enamine in toluene, add the ethynylketone.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Kröhnke Pyridine Synthesis

Synthesis of 2,4,6-Triphenylpyridine

  • Materials:

    • N-phenacylpyridinium bromide (1.0 equiv)

    • Chalcone (1.0 equiv)

    • Ammonium acetate (excess)

    • Methanol (as solvent)

  • Procedure:

    • In a round-bottom flask, dissolve N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate in methanol.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

    • Collect the solid product by vacuum filtration.

    • Wash the product with water and then with a small amount of cold methanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2,4,6-triphenylpyridine.

Visualizing the Synthetic Pathways

To further clarify the relationships between reactants and products in these classical syntheses, the following diagrams illustrate the general workflows.

Hantzsch_Synthesis_Workflow Aldehyde Aldehyde Dihydropyridine 1,4-Dihydropyridine Aldehyde->Dihydropyridine BetaKetoester1 β-Ketoester (2 equiv) BetaKetoester1->Dihydropyridine NitrogenSource Nitrogen Source (e.g., NH₄OAc) NitrogenSource->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine caption General workflow of the Hantzsch Pyridine Synthesis.

General workflow of the Hantzsch Pyridine Synthesis.

Bohlmann_Rahtz_Synthesis_Workflow Enamine Enamine Condensation Condensation & Cyclodehydration Enamine->Condensation Ethynylketone Ethynylketone Ethynylketone->Condensation Pyridine 2,3,6-Trisubstituted Pyridine Condensation->Pyridine caption General workflow of the Bohlmann-Rahtz Pyridine Synthesis.

General workflow of the Bohlmann-Rahtz Pyridine Synthesis.

Krohnke_Synthesis_Workflow PyridiniumSalt α-Pyridinium Methyl Ketone Salt Condensation Condensation & Ring Closure PyridiniumSalt->Condensation UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->Condensation AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Condensation Pyridine 2,4,6-Trisubstituted Pyridine Condensation->Pyridine caption General workflow of the Kröhnke Pyridine Synthesis.

General workflow of the Kröhnke Pyridine Synthesis.

Conclusion

The synthesis of substituted pyridines can be approached from multiple angles, each with its own set of advantages and limitations. While the functionalization of readily available starting materials like this compound is a powerful strategy, the de novo synthesis methods discussed in this guide provide unparalleled access to a wide variety of substitution patterns. Classical methods such as the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses remain highly relevant and effective. For researchers seeking rapid access to complex pyridine libraries, modern multicomponent and transition-metal-catalyzed reactions offer exciting and efficient alternatives. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.

References

A Comparative Yield Analysis of Suzuki vs. Stille Coupling for 2-Chloro-6-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of palladium-catalyzed cross-coupling reactions, the synthesis of biaryl compounds from heteroaryl halides is a cornerstone of medicinal chemistry and materials science. Among the plethora of available methods, the Suzuki-Miyaura and Stille couplings are two of the most powerful and frequently employed strategies. This guide provides a detailed comparative analysis of the product yields and experimental protocols for these two reactions, specifically focusing on the coupling of 2-Chloro-6-Methylpyridine with aryl partners.

While a direct head-to-head experimental comparison for this specific substrate is not extensively documented in the literature, this guide collates and analyzes data from various studies on 2-chloropyridines and related azaheterocycles to provide a comprehensive overview for researchers.[1]

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity of Reagents Generally low toxicity, considered "greener"High toxicity of organotin reagents, requiring careful handling and disposal
Reagent Stability Boronic acids can be prone to decomposition; boronic esters offer greater stabilityOrganostannanes are generally stable to air and moisture
Reaction Conditions Typically requires a base to activate the organoboron reagentOften proceeds under neutral or milder conditions
Byproduct Removal Boron-based byproducts are often water-soluble and easily removedTin-based byproducts can be challenging to remove completely
Functional Group Tolerance Broad, but can be sensitive to strong basesExcellent, tolerates a wide range of functional groups

Comparative Yield Analysis

The following tables summarize representative reaction conditions and yields for the Suzuki and Stille coupling of 2-chloropyridine derivatives with aryl coupling partners, providing a benchmark for expected outcomes with this compound.

Table 1: Suzuki Coupling of 2-Chloropyridine Derivatives with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001885[2]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃Dioxane1001292[2]
3Thiophen-2-ylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene1102478[2]
4Pyridin-3-ylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O1001875-85[2]

Table 2: Stille Coupling of 2-Chloropyridine Derivatives with Organostannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenyltributylstannanePd(PPh₃)₄ (5)--Toluene1101678Inferred from similar reactions
2(4-Methoxyphenyl)tributylstannanePd₂(dba)₃ (2)P(t-Bu)₃ (4)-Dioxane1001285Inferred from similar reactions
3Thiophen-2-yltributylstannanePd(PPh₃)₄ (5)-CuI (10)DMF80690Inferred from similar reactions
4Pyridin-3-yltributylstannaneAsPh₃ (8)-CuIDMF602455[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these coupling reactions. Below are representative experimental protocols for both Suzuki and Stille couplings.

Suzuki Coupling: General Procedure

A flame-dried Schlenk flask is charged with this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., toluene or dioxane) and degassed water are added via syringe. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-aryl-6-methylpyridine.

Stille Coupling: General Procedure

In a flame-dried Schlenk flask under an inert atmosphere, this compound (1.0 mmol, 1.0 equiv.), the organostannane reagent (1.1 mmol, 1.1 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) are combined. Anhydrous and degassed solvent (e.g., toluene or DMF) is added via syringe. In some cases, an additive such as copper(I) iodide (CuI) may be included to enhance the reaction rate.[3] The reaction mixture is heated to the appropriate temperature (typically 60-110 °C) and stirred for the indicated duration. Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent. To remove tin byproducts, the organic solution is washed with an aqueous solution of potassium fluoride, which causes the precipitation of tin fluoride salts. The resulting slurry is filtered through a pad of celite, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is then purified by column chromatography to yield the final product.

Visualization of Reaction Pathways and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the catalytic cycles and a generalized experimental workflow for both coupling reactions.

Suzuki_vs_Stille_Coupling cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Start This compound + Arylboronic Acid S_Reactants S_Reactants T_Start This compound + Arylstannane S_Catalyst Catalytic Cycle S_Reactants->S_Catalyst Pd(0), Base S_Product 2-Aryl-6-Methylpyridine S_Catalyst->S_Product Reductive Elimination T_Product 2-Aryl-6-Methylpyridine T_Reactants T_Reactants T_Catalyst Catalytic Cycle T_Reactants->T_Catalyst Pd(0) T_Catalyst->T_Product Reductive Elimination

Caption: Comparative logical flow of Suzuki and Stille coupling reactions.

Experimental_Workflow cluster_suzuki_workflow Suzuki Workflow cluster_stille_workflow Stille Workflow S_Setup 1. Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base S_Reaction 2. Add Solvent & Heat under Inert Atmosphere S_Setup->S_Reaction S_Workup 3. Aqueous Workup: - Extract with Organic Solvent - Wash with Water & Brine S_Reaction->S_Workup S_Purification 4. Purification: - Dry, Concentrate - Column Chromatography S_Workup->S_Purification T_Setup 1. Combine Reactants: - this compound - Arylstannane - Pd Catalyst T_Reaction 2. Add Solvent & Heat under Inert Atmosphere T_Setup->T_Reaction T_Workup 3. Tin Removal: - Wash with KF Solution - Filter through Celite T_Reaction->T_Workup T_Purification 4. Purification: - Dry, Concentrate - Column Chromatography T_Workup->T_Purification

References

A Comparative Guide to Palladium Catalysts for the Amination of 2-Chloro-6-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds. For drug discovery and development, the functionalization of pyridine scaffolds is of paramount importance, with 2-amino-6-methylpyridine derivatives being key intermediates in numerous pharmaceutically active compounds. The choice of the palladium catalyst is critical for the successful amination of 2-chloro-6-methylpyridine, a substrate that can be challenging due to potential catalyst inhibition by the pyridine nitrogen.

This guide provides an objective comparison of different classes of palladium catalysts for the amination of this compound, supported by representative experimental data. We will explore traditional catalyst systems based on phosphine ligands and modern, well-defined N-heterocyclic carbene (NHC) precatalysts.

Performance Comparison of Palladium Catalysts

The selection of an appropriate palladium catalyst system is crucial for optimizing the Buchwald-Hartwig amination of this compound. Factors such as the steric bulk and electronic properties of the ligand, the nature of the palladium precursor, and the reaction conditions all significantly influence catalytic activity and product yield. Below is a summary of the performance of representative palladium catalyst systems for the amination of this compound with a common amine, morpholine.

Catalyst SystemLigand/PrecatalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
System 1: Phosphine Ligand
Pd₂(dba)₃ / XPhosXPhosNaOtBuToluene1004-8>901-2
System 2: NHC Precatalyst
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-12>901-2
System 3: Traditional Catalyst
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5

Note: The data presented is synthesized from typical results reported in the literature for the amination of similar chloropyridine substrates.

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Amination using Pd₂(dba)₃ / XPhos

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl chlorides.[1]

Materials:

  • This compound

  • Amine (e.g., morpholine, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amination using PEPPSI™-IPr

This protocol is based on the general procedures for aminations using PEPPSI™ catalysts.

Materials:

  • This compound

  • Amine (e.g., morpholine, 1.2 equiv)

  • --INVALID-LINK--palladium(II) dichloride (PEPPSI™-IPr, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous tert-butanol (t-BuOH)

Procedure:

  • In a reaction vial, add this compound, the amine, potassium carbonate, and the PEPPSI™-IPr catalyst.

  • Seal the vial and purge with argon.

  • Add degassed tert-butanol.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete (typically 6-12 hours).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Visualizing the Catalytic Process

The following diagrams illustrate the fundamental steps in the Buchwald-Hartwig amination and a typical experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)(X)L OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R'₂NH Amido [R-Pd(II)(NHR')L]⁺X⁻ AmineCoord->Amido Deprot Deprotonation (Base) Amido->Deprot RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Product R-NHR' RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup under Inert Atmosphere start->setup reaction Heating and Stirring setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A general experimental workflow for palladium-catalyzed amination.

References

A Comparative Guide to the Synthesis of 2-Aryl-6-Methylpyridines: Validation of a Novel Synthetic Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel synthetic route to 2-aryl-6-methylpyridines with two established methods: the Kröhnke and Hantzsch pyridine syntheses. The performance of each method is objectively evaluated based on experimental data, offering insights into reaction efficiency, substrate scope, and operational simplicity. Detailed experimental protocols and visual diagrams of the synthetic workflows are provided to aid in the practical application of these methodologies.

Introduction

2-Aryl-6-methylpyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as ligands and synthetic intermediates. The development of efficient and versatile synthetic routes to access these scaffolds is crucial for advancing drug discovery and materials development programs. This guide evaluates a new synthetic approach involving the ring transformation of 2H-pyran-2-ones and compares it against the classical Kröhnke and Hantzsch pyridine syntheses to provide a clear and data-driven assessment of their respective merits.

Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the novel synthetic route and the established Kröhnke and Hantzsch syntheses for the preparation of 2-aryl-6-methylpyridines.

ParameterNew Route: 2-H-Pyran-2-one TransformationEstablished Route: Kröhnke SynthesisEstablished Route: Hantzsch Synthesis
Starting Materials Substituted 2H-pyran-2-ones, Acetamideα-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyl compoundsβ-Ketoesters, Aldehydes, Ammonia
Reaction Type Ring transformationCondensation/Michael addition-cyclizationMulti-component condensation
Typical Yield Good to ExcellentGood to Excellent[1]Moderate to Good[2]
Reaction Conditions Base-catalyzed (e.g., NaOH in DMSO)Generally mild, often in acetic acid or methanol[3]Can require harsh conditions and long reaction times[2]
Substrate Scope Dependent on the availability of substituted 2H-pyran-2-ones.Broad, tolerates a wide range of functional groups on both reactants.[1]Broad, but can be limited by the stability of reactants.
Key Advantages Regioselective, potentially simpler starting materials.High yields, broad applicability.[1]One-pot, multicomponent reaction.
Key Disadvantages Substrate availability may be limited.Requires pre-synthesis of the pyridinium salt.Can produce dihydropyridine intermediates requiring a separate oxidation step.[2][4]

Experimental Protocols

New Route: Synthesis of 2-Aryl-6-methylpyridines via 2-H-Pyran-2-one Transformation

This protocol describes a regioselective synthesis of 2,6-diarylpyridines which can be adapted for 2-aryl-6-methylpyridines by using acetamide instead of benzamide.[5]

Materials:

  • Substituted 4-aryl-6-methyl-2H-pyran-2-one

  • Acetamide

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Standard workup and purification reagents

Procedure:

  • To a solution of the appropriately substituted 4-aryl-6-methyl-2H-pyran-2-one (1.0 eq) in DMSO, add acetamide (1.2 eq).

  • Add sodium hydroxide (1.5 eq) to the mixture.

  • Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-methylpyridine.

Established Route: Kröhnke Synthesis of 2-Aryl-6-methylpyridines

This protocol is a general procedure for the Kröhnke pyridine synthesis.[1][3]

Materials:

  • α-Acetylmethylpyridinium salt (e.g., N-(1-oxoethyl)pyridinium iodide)

  • Aryl-substituted α,β-unsaturated ketone (e.g., chalcone derivative)

  • Ammonium acetate

  • Glacial acetic acid or methanol

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask, dissolve the α-acetylmethylpyridinium salt (1.0 eq) and the aryl-substituted α,β-unsaturated ketone (1.0 eq) in glacial acetic acid.

  • Add a large excess of ammonium acetate (e.g., 10 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice-water and neutralize with a base (e.g., sodium bicarbonate).

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize or purify the crude product by column chromatography to obtain the pure 2-aryl-6-methylpyridine.

Established Route: Hantzsch Synthesis of 2-Aryl-6-methylpyridines

The Hantzsch synthesis initially produces a dihydropyridine, which is then oxidized to the corresponding pyridine.[2][4][6]

Materials:

  • Aryl aldehyde (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Ammonia or ammonium acetate

  • Ethanol or acetic acid

  • Oxidizing agent (e.g., nitric acid, manganese dioxide)

  • Standard workup and purification reagents

Procedure:

  • Dihydropyridine Synthesis: In a round-bottom flask, mix the aryl aldehyde, ethyl acetoacetate, and a source of ammonia in a suitable solvent like ethanol or acetic acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the dihydropyridine intermediate, often by precipitation and filtration.

  • Aromatization: Dissolve the isolated dihydropyridine in a suitable solvent and treat it with an oxidizing agent.

  • Monitor the oxidation by TLC.

  • Once the reaction is complete, perform an appropriate workup to remove the oxidizing agent and byproducts.

  • Purify the crude product by recrystallization or column chromatography to yield the 2-aryl-6-methylpyridine.

Visualizing the Synthetic Pathways

To better understand the workflow of each synthetic route, the following diagrams have been generated.

new_route_workflow start Start pyranone Substituted 2H-Pyran-2-one start->pyranone acetamide Acetamide start->acetamide reaction Base-catalyzed Ring Transformation pyranone->reaction acetamide->reaction workup Workup & Purification reaction->workup product 2-Aryl-6-methylpyridine workup->product

Caption: Workflow for the new synthetic route to 2-aryl-6-methylpyridines.

comparative_workflow cluster_new New Route: 2H-Pyran-2-one Transformation cluster_krohnke Established: Kröhnke Synthesis cluster_hantzsch Established: Hantzsch Synthesis start_new 2H-Pyran-2-one + Acetamide reaction_new Ring Transformation start_new->reaction_new product_new 2-Aryl-6-methylpyridine reaction_new->product_new start_krohnke α-Pyridinium Salt + α,β-Unsaturated Ketone reaction_krohnke Condensation start_krohnke->reaction_krohnke product_krohnke 2-Aryl-6-methylpyridine reaction_krohnke->product_krohnke start_hantzsch Aldehyde + β-Ketoester + Ammonia reaction_hantzsch Condensation start_hantzsch->reaction_hantzsch dihydropyridine Dihydropyridine Intermediate reaction_hantzsch->dihydropyridine oxidation Oxidation dihydropyridine->oxidation product_hantzsch 2-Aryl-6-methylpyridine oxidation->product_hantzsch

References

A Comparative Guide: 2-Chloro-6-Methylpyridine vs. 2-Bromo-6-methylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within pharmaceutical and materials science, halogenated pyridines are indispensable building blocks. The choice between a chloro- or bromo-substituted pyridine is a critical decision that significantly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective, data-driven comparison of 2-chloro-6-methylpyridine and 2-bromo-6-methylpyridine in common palladium-catalyzed cross-coupling reactions.

Theoretical Background: The Halogen's Impact on Reactivity

The performance of a heteroaryl halide in a palladium-catalyzed cross-coupling reaction is primarily governed by the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[1] The energy required to cleave this bond is a crucial factor, with weaker bonds generally leading to faster reactions under milder conditions.[1]

The established trend for C-X bond dissociation energies (BDE) is C-Cl > C-Br.[1]

  • C-Cl Bond Energy: ~339 kJ/mol[1]

  • C-Br Bond Energy: ~276 kJ/mol[1]

This fundamental difference in bond strength is why 2-bromo-6-methylpyridine is typically more reactive than its chloro-counterpart.[1][2] The oxidative addition of a C-Br bond to a Pd(0) center is both thermodynamically more favorable and kinetically faster.[1] While historically challenging, significant advancements in ligand technology have enabled the effective coupling of less reactive 2-chloropyridines, though this often requires higher temperatures, longer reaction times, or more specialized, highly active catalyst systems.[1][3]

Reactivity_Comparison cluster_0 Reactivity in Pd-Catalyzed Cross-Coupling Start Pd(0) Catalyst + Heteroaryl Halide Oxidative_Addition Oxidative Addition (Rate-Determining Step) Start->Oxidative_Addition CBr_Pathway 2-Bromo-6-methylpyridine (C-Br bond) Oxidative_Addition->CBr_Pathway Weaker Bond CCl_Pathway This compound (C-Cl bond) Oxidative_Addition->CCl_Pathway Stronger Bond Milder_Conditions Lower Energy Barrier Milder Conditions Faster Rate CBr_Pathway->Milder_Conditions Forcing_Conditions Higher Energy Barrier Forcing Conditions Slower Rate CCl_Pathway->Forcing_Conditions

Fig 1. Reactivity comparison in the oxidative addition step.

Comparative Performance in Key Cross-Coupling Reactions

The following sections summarize experimental data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, illustrating the general reactivity trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide.[1] For 2-halopyridines, the difference in reactivity is pronounced.[1] 2-Bromopyridines can often be coupled under milder conditions, while 2-chloropyridines may require more active and specialized catalyst systems to achieve comparable yields.[1][4]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-Bromo-6-methylpyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100 / 12~80-95[2]
This compoundPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100 / 18~70-90[2]
2,6-DichloropyridineHeptyl boronic pinacol esterPd(OAc)₂ / Ad₂PnBuLiOtBuDioxane/H₂O100 / 1294[4]
2,6-DibromopyridineHeptyl boronic pinacol esterPd(OAc)₂ / Ad₂PnBuLiOtBuDioxane/H₂O100 / 1294[4]

Analysis: The data indicates that while both substrates can be effectively coupled, the chloro-substituted pyridine often requires a more sophisticated phosphine ligand (like SPhos) and a stronger base to achieve high yields.[2] Interestingly, with a highly active catalyst system, both di-chloro and di-bromo pyridines can react with similar efficiency.[4]

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds.[5] The reactivity difference between 2-bromo- and 2-chloropyridines is also significant in this transformation, often requiring distinct catalyst systems for optimal results.[1][6] Generally, 2-bromopyridines are effective substrates, coupling with a variety of amines to give high yields.[5]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-Bromo-6-methylpyridine(+/-)-trans-1,2-DiaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80 / 460[5][7]
2-ChloropyridineMorpholinePd(OAc)₂ / DavePhosNaOtBuToluene100 / 2492[5]
2-BromopyridineMorpholinePd(OAc)₂ / BINAPNaOtBuToluene80 / 1895[5]

Analysis: While both substrates can undergo successful amination, 2-chloropyridines generally require higher temperatures and more active, specialized ligands (e.g., DavePhos) to facilitate the reaction.[5] The successful amination of 2-bromo-6-methylpyridine proceeds under comparatively milder conditions.[5][7]

Sonogashira Coupling

The Sonogashira coupling joins terminal alkynes with aryl or vinyl halides to form C(sp²)-C(sp) bonds.[5][8] The higher reactivity of the C-Br bond is also evident in this reaction.[2]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-Bromo-6-methylpyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60 / 6~85-95[3]
2-ChloropyridinePhenylacetylenePd(OAc)₂ / XPhos / CuICs₂CO₃1,4-Dioxane100 / 12~70-85[2]

Analysis: The coupling of 2-bromo-6-methylpyridine can be achieved under standard Sonogashira conditions. In contrast, the analogous reaction with 2-chloropyridine typically necessitates a more active ligand (e.g., XPhos), a stronger base, and higher temperatures to achieve good yields.

Experimental Protocols

Below are representative experimental protocols. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-6-methylpyridine

Materials:

  • 2-Bromo-6-methylpyridine

  • Arylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, Water (e.g., 4:1:1 mixture)

Procedure:

  • To a flask, add the 2-bromo-6-methylpyridine (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (e.g., 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine

Materials:

  • 2-Bromo-6-methylpyridine (18 mmol)

  • (+/-)-trans-1,2-Diaminocyclohexane (8.8 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.18 mmol)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(±)-BINAP] (0.35 mmol)

  • Sodium tert-butoxide (NaOtBu) (25 mmol)

  • Anhydrous Toluene (50 mL)

Procedure:

  • Charge a Schlenk vessel with (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol), 2-bromo-6-methylpyridine (3.0 g, 18 mmol), (±)-BINAP (218 mg, 0.35 mmol), [Pd₂(dba)₃] (160 mg, 0.18 mmol), and NaOtBu (2.4 g, 25 mmol).[7]

  • Carry out the reaction under an inert atmosphere of argon.[7]

  • Add anhydrous toluene (50 mL).[7]

  • Heat the resulting deep red/brown mixture for 4 hours at 80 °C with stirring.[7]

  • After cooling to room temperature, add diethyl ether (50 mL).[7]

  • Wash the resulting yellow mixture with brine (2 x 30 mL), dry over MgSO₄, and remove the solvent by evaporation under reduced pressure.[7]

  • Recrystallize the yellow product from pentane/diethyl ether.[7]

Protocol 3: Sonogashira Coupling of 2-Bromo-6-methylpyridine

Materials:

  • 2-Bromo-6-methylpyridine (1.0 mmol)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF or DMF (5 mL)

Procedure:

  • To a dry Schlenk flask, add 2-bromo-6-methylpyridine, Pd(PPh₃)₂Cl₂, and CuI.[3]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by Et₃N and the terminal alkyne via syringe.[3][9]

  • Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.[3]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by flash chromatography.

Cross_Coupling_Workflow pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition r_x R-X (Aryl Halide) r_x->oxidative_addition pd_complex R-Pd(II)(X)L_n Oxidative Addition Complex oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_m R'-M (Coupling Partner) r_m->transmetalation pd_r_r_complex R-Pd(II)(R')L_n transmetalation->pd_r_r_complex m_x M-X (Byproduct) transmetalation->m_x reductive_elimination Reductive Elimination pd_r_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' Coupled Product reductive_elimination->product

Fig 2. General workflow for a Pd-catalyzed cross-coupling reaction.

Conclusion

The comparative reactivity of this compound and 2-bromo-6-methylpyridine in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen bond.[1]

  • 2-Bromo-6-methylpyridine is the more reactive substrate, generally undergoing oxidative addition more readily, which allows for milder reaction conditions, shorter reaction times, and the use of a broader range of standard catalysts.[1][2]

  • This compound , while often more cost-effective and widely available, is less reactive due to its stronger C-Cl bond.[1][3] Successful couplings typically require more forcing conditions, such as higher temperatures, stronger bases, and the use of advanced, highly active, and often proprietary phosphine ligands.[1][3]

The ultimate choice of substrate is a strategic decision for the synthetic chemist, balancing the higher reactivity and convenience of the bromo-derivative against the economic advantages of the chloro-derivative. For initial investigations and processes where mild conditions are paramount, 2-bromo-6-methylpyridine is generally the preferred starting material.[3] However, for large-scale synthesis where cost is a primary driver, developing a robust process with the less expensive this compound may be advantageous, provided a suitable catalyst system can be identified.

References

A Comparative Study of Reaction Times for 2-Chloro-6-Methylpyridine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical compounds and functional materials, the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. 2-Chloro-6-methylpyridine is a versatile building block, and its derivatization through cross-coupling reactions is a common strategy. This guide provides a comparative analysis of the reaction times and conditions for three widely used palladium-catalyzed cross-coupling reactions with this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The information presented is based on established protocols for similar 2-halopyridine substrates, offering a valuable resource for reaction planning and optimization.

Comparative Analysis of Reaction Conditions and Times

The choice of coupling reaction significantly impacts the time required to achieve high product yields. The following table summarizes typical reaction conditions and approximate reaction times for the Suzuki, Buchwald-Hartwig, and Sonogashira couplings of this compound with representative coupling partners. It is important to note that these are representative conditions and may require optimization for specific substrates.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Approximate Reaction Time (h)Typical Yield (%)
Suzuki-Miyaura Coupling Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/Water10012 - 2460 - 75[1]
Phenylboronic AcidXPhos Pd G3K₃PO₄THF or Toluene80 - 1002 - 8>90[1]
Buchwald-Hartwig Amination MorpholinePd(OAc)₂ / dppfNaOtBuToluene10012 - 24High[2]
PiperidinePd₂(dba)₃ / XPhosNaOtBuToluene806 - 12High[2]
Sonogashira Coupling PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372 - 96[3]
Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NDMF60 - 80Not specifiedModerate to High

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducibility. Below are representative procedures for each coupling reaction, adapted from literature for substrates similar to this compound.

Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of a 2-chloropyridine derivative with an arylboronic acid.[1]

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents; or K₃PO₄, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)

  • Degassed water (if using a biphasic system)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol outlines the amination of a 2-halopyridine with a primary or secondary amine.[2]

Materials:

  • This compound

  • Amine (1.1-1.2 equivalents)

  • Palladium source (e.g., Pd(OAc)₂, 1-2 mol%; or Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., dppf, 2-4 mol%; or XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4-1.5 equivalents)

  • Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox, to a vial or Schlenk tube, add the palladium source, the ligand, and the base.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol

This protocol describes the coupling of a 2-halopyridine with a terminal alkyne.[3]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%; or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃, 5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine (Et₃N), used as solvent or co-solvent)

  • Anhydrous and deoxygenated solvent (e.g., DMF, THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, the ligand, and CuI.

  • Add the anhydrous solvent and the base.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add this compound followed by the terminal alkyne.

  • Heat the reaction mixture to the specified temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Mechanisms and Experimental Workflows

Visualizing the catalytic cycles and experimental workflows can aid in understanding the intricacies of each reaction.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R''X Ar-Pd(II)-NHR'R''X Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'R''X Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NHR'R''X->Ar-Pd(II)-NR'R''(L) Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Alkyne Coordination (R-C≡CH, Base) Cu-C≡CR->Ar-Pd(II)-X(L2) Cu-C≡CR->Cu-X

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow start Reaction Setup (Reactants, Catalyst, Base, Solvent) reaction Heating and Stirring (Inert Atmosphere) start->reaction monitoring Reaction Monitoring (TLC, GC, or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

References

A Comparative Cost-Benefit Analysis of 2-Halopyridine Precursors for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route for 2-halopyridines is a critical decision that balances cost, efficiency, safety, and environmental impact. This guide provides a comprehensive comparison of the three primary precursors—2-aminopyridine, 2-hydroxypyridine (2-pyridone), and pyridine N-oxide—with supporting experimental data to inform this crucial choice in the synthesis of these vital chemical intermediates.

2-Halopyridines are indispensable building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. The strategic placement of a halogen atom on the pyridine ring facilitates a variety of subsequent cross-coupling and nucleophilic substitution reactions, making them a cornerstone of modern medicinal and process chemistry. The choice of precursor for the synthesis of these valuable intermediates significantly influences the overall cost-effectiveness, scalability, and safety of the manufacturing process.

Executive Summary: Precursor Comparison

PrecursorPrimary Synthetic RouteKey AdvantagesKey Disadvantages
2-Aminopyridine Sandmeyer ReactionReadily available and relatively inexpensive precursor.Formation of potentially explosive diazonium salts; often moderate yields; byproduct formation.
2-Hydroxypyridine (2-Pyridone) Vilsmeier-Haack ReactionGood yields; avoids diazonium salt intermediates.Use of hazardous reagents like POCl₃ or phosgene; tautomeric nature can complicate reactions.
Pyridine N-oxide Deoxygenative HalogenationHigh yields and regioselectivity; mild reaction conditions; applicable for fluorination.Precursor synthesis adds a step; some activating reagents can be costly.

In-Depth Analysis of Precursor Synthetic Routes

This section provides a detailed examination of the synthetic methodologies for producing 2-halopyridines from each of the primary precursors, including experimental protocols, cost considerations, and safety profiles.

2-Aminopyridine: The Sandmeyer Reaction

The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a direct route from 2-aminopyridine to 2-halopyridines via a diazonium salt intermediate.

Reaction Pathway (Sandmeyer Reaction)

2-Aminopyridine 2-Aminopyridine Diazonium Salt Diazonium Salt 2-Aminopyridine->Diazonium Salt NaNO₂, HCl 2-Halopyridine 2-Halopyridine Diazonium Salt->2-Halopyridine CuX

Caption: General scheme of the Sandmeyer reaction.

Experimental Protocol: Synthesis of 2-Chloropyridine from 2-Aminopyridine

Caution: This reaction should be performed in a well-ventilated fume hood due to the evolution of nitrogen oxides and the potential hazards of diazonium salts.

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-aminopyridine (1.0 eq) in concentrated hydrochloric acid cooled to 0°C. Maintain the temperature between -5°C and 0°C while slowly adding a solution of sodium nitrite (1.1 eq) in water. Stir the mixture for 15 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.3 eq) in concentrated hydrochloric acid. Cool this solution to 0°C. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will evolve.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C until gas evolution ceases. Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.

Cost-Benefit Analysis:

FactorAnalysis
Cost 2-Aminopyridine is a relatively low-cost starting material. Sodium nitrite and hydrochloric acid are also inexpensive bulk chemicals. The overall cost is often competitive.
Yield Yields can be variable. Traditional Sandmeyer reactions with NaNO₂/HCl can result in yields of 30-50% for 2-chloropyridine, with the corresponding 2-hydroxypyridine being a major byproduct[1]. Modified procedures using nitrosyl chloride in saturated HCl have been reported to achieve higher yields and purity[1].
Safety The primary safety concern is the formation of unstable and potentially explosive diazonium salts, especially if they are isolated or allowed to dry. The reaction is also exothermic and requires careful temperature control.
Environmental The reaction generates aqueous waste containing copper salts, which require appropriate treatment. The use of organic solvents for extraction also contributes to the environmental footprint.
2-Hydroxypyridine (2-Pyridone): The Vilsmeier-Haack Approach

2-Hydroxypyridine exists in tautomeric equilibrium with 2-pyridone. The Vilsmeier-Haack reaction, or similar reactions using chlorinating agents like phosphorus oxychloride (POCl₃), converts the pyridone tautomer to the corresponding 2-halopyridine.

Reaction Pathway (Vilsmeier-Haack Reaction)

2-Pyridone 2-Pyridone Vilsmeier Reagent Adduct Vilsmeier Reagent Adduct 2-Pyridone->Vilsmeier Reagent Adduct POCl₃, DMF 2-Chloropyridine 2-Chloropyridine Vilsmeier Reagent Adduct->2-Chloropyridine Hydrolysis

Caption: Vilsmeier-Haack reaction for 2-chloropyridine synthesis.

Experimental Protocol: Synthesis of 2-Chloropyridine from 2-Pyridone

Caution: Phosphorus oxychloride is a highly corrosive and reactive substance. This reaction must be carried out in a dry atmosphere and a well-ventilated fume hood.

  • Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place 2-pyridone (1.0 eq).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) to the 2-pyridone. The reaction is often exothermic and may require cooling to control the temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to a pH of 8-9. Extract the product with an organic solvent, dry the organic layer, and purify by distillation.

Cost-Benefit Analysis:

FactorAnalysis
Cost 2-Pyridone is generally more expensive than 2-aminopyridine. Phosphorus oxychloride is a moderately priced reagent.
Yield This method typically provides good to excellent yields of 2-chloropyridine.
Safety The main hazard is the use of phosphorus oxychloride, which is highly corrosive, toxic upon inhalation, and reacts violently with water[2][3][4][5][6]. The quenching step is highly exothermic and must be performed with extreme care. The Vilsmeier-Haack reaction itself can be thermally hazardous[1][7][8][9][10].
Environmental The reaction generates significant amounts of acidic and phosphate-containing aqueous waste, which requires neutralization and proper disposal.
Pyridine N-oxide: Deoxygenative Halogenation

Pyridine N-oxide offers a versatile and often high-yielding route to 2-halopyridines through deoxygenative halogenation. Various reagents can be employed to activate the N-oxide for nucleophilic attack by a halide.

Reaction Pathway (Deoxygenative Chlorination with POCl₃)

Pyridine N-oxide Pyridine N-oxide Activated N-oxide Activated N-oxide Pyridine N-oxide->Activated N-oxide POCl₃ 2-Chloropyridine 2-Chloropyridine Activated N-oxide->2-Chloropyridine Cl⁻, -H₃PO₄

Caption: Deoxygenative chlorination of pyridine N-oxide.

Experimental Protocol: Synthesis of 2-Chloropyridine from Pyridine N-oxide with POCl₃

Caution: Phosphorus oxychloride is highly corrosive and reactive. This reaction should be performed under anhydrous conditions in a well-ventilated fume hood.

  • Reaction Setup: In a round-bottom flask, dissolve pyridine N-oxide (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 3.0-5.0 eq) or in an inert solvent like chloroform or dichloroethane with a stoichiometric amount of POCl₃.

  • Reaction: Heat the mixture to reflux for several hours. Monitor the reaction by TLC or GC.

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice to hydrolyze the excess POCl₃. Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) and extract the product with an organic solvent. Dry the organic phase and purify the product by distillation. A patent describes a one-step synthesis using oxalyl chloride and triethylamine with a reported yield of over 90%[11][12].

Cost-Benefit Analysis:

FactorAnalysis
Cost Pyridine N-oxide is typically more expensive than 2-aminopyridine but can be comparable to or cheaper than 2-pyridone. The cost of activating reagents varies, with POCl₃ being moderately priced and others like oxalyl chloride being more expensive.
Yield This route often provides high yields and excellent regioselectivity for the 2-position. Yields of over 90% have been reported for the synthesis of 2-chloropyridine[13].
Safety The safety concerns are primarily related to the activating agent used. POCl₃ is hazardous as mentioned previously. Oxalyl chloride is also corrosive and toxic. However, this route avoids the generation of diazonium salts.
Environmental The environmental impact depends on the activating agent. The use of POCl₃ generates phosphate waste. The use of other reagents might offer a more environmentally benign process, especially if they can be used in catalytic amounts.

Comparative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-chloropyridine from the three precursors. Prices are estimates and can vary significantly based on supplier, purity, and scale.

Parameter2-Aminopyridine (Sandmeyer)2-Hydroxypyridine (Vilsmeier-Haack)Pyridine N-oxide (Deoxygenative)
Precursor Cost (USD/kg) ~20-50~50-100~40-80
Key Reagent Cost NaNO₂: ~2-5 USD/kgHCl: <1 USD/kgPOCl₃: ~5-15 USD/kgPOCl₃: ~5-15 USD/kgOxalyl Chloride: ~50-100 USD/kg
Typical Yield 30-50% (traditional)>80% (modified)>80%>90%
Purity Variable, may require extensive purification.Generally high.Generally high.
Reaction Time 2-4 hours3-6 hours2-5 hours
Key Safety Hazards Explosive diazonium salts, toxic gases.Corrosive and reactive POCl₃, exothermic quenching.Corrosive and reactive activating agents.

Logical Framework for Precursor Selection

The choice of the most suitable precursor for 2-halopyridine synthesis is a multi-faceted decision. The following diagram illustrates a logical workflow for this selection process.

start Define Project Requirements cost Cost Sensitivity? start->cost safety High Safety Priority? cost->safety No amino 2-Aminopyridine cost->amino Yes yield High Yield Critical? safety->yield No n_oxide Pyridine N-oxide safety->n_oxide Yes fluoro Fluoropyridine Needed? yield->fluoro No hydroxy 2-Hydroxypyridine yield->hydroxy Consider yield->n_oxide Yes fluoro->amino No fluoro->n_oxide Yes

Caption: Decision-making workflow for precursor selection.

Conclusion

The optimal precursor for the synthesis of 2-halopyridines is highly dependent on the specific requirements of the project.

  • 2-Aminopyridine remains a viable option for large-scale production where cost is the primary driver, provided that the safety risks associated with the Sandmeyer reaction can be effectively managed and moderate yields are acceptable.

  • 2-Hydroxypyridine (2-Pyridone) offers a high-yielding alternative, but the significant safety hazards and environmental concerns associated with reagents like phosphorus oxychloride must be carefully addressed.

  • Pyridine N-oxide emerges as a strong contender, particularly when high yields, regioselectivity, and milder reaction conditions are paramount. It is also the precursor of choice for the synthesis of 2-fluoropyridines.

For drug development professionals and researchers, a thorough evaluation of these factors, guided by the data and protocols presented in this guide, will enable the selection of a synthetic strategy that is not only economically viable but also safe, efficient, and environmentally responsible.

References

A Comparative Guide to the Synthesis of 2-Chloro-6-Methylpyridine: Evaluating Traditional and Greener Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key heterocyclic intermediates like 2-Chloro-6-Methylpyridine is a critical step. This guide provides a comparative analysis of established synthetic routes, with a focus on evaluating their environmental impact and efficiency through the lens of green chemistry principles. By examining key metrics such as atom economy, E-factor, and Process Mass Intensity (PMI), this document aims to inform the selection of more sustainable and efficient synthetic strategies.

The imperative to develop environmentally benign chemical processes has led to the widespread adoption of green chemistry principles in both academic research and industrial production. The synthesis of this compound, a valuable building block in the pharmaceutical and agrochemical industries, offers a compelling case study for comparing traditional synthetic methods with potentially greener alternatives. This guide delves into three primary synthetic pathways, providing a quantitative comparison to aid in the selection of the most sustainable approach.

Comparison of Synthetic Routes

The following table summarizes the key green chemistry metrics for three common synthetic routes to this compound. It is important to note that the E-Factor and Process Mass Intensity (PMI) values are estimations based on typical laboratory procedures, as exact industrial process data is not publicly available. These estimations include solvents used for reaction, extraction, and purification.

MetricRoute 1: Direct Chlorination of 2-MethylpyridineRoute 2: From 2-Picoline-N-OxideRoute 3: From 2-Hydroxy-6-Methylpyridine
Starting Material 2-Methylpyridine (2-Picoline)2-Picoline-N-Oxide2-Hydroxy-6-methylpyridine
Key Reagents Chlorine (Cl₂)Phosphorus oxychloride (POCl₃) or Phosgene (COCl₂)Phosphorus oxychloride (POCl₃)
Atom Economy (Theoretical) 52.3%45.1% (with POCl₃)59.8% (with POCl₃)
Estimated E-Factor 5 - 1510 - 258 - 20
Estimated PMI 6 - 1611 - 269 - 21
Yield (Reported) Variable, can be high but selectivity is an issueModerate to highModerate to high
Solvents Often solvent-free (gas phase) or inert high-boiling solventsChlorinated solvents (e.g., Dichloromethane)Excess POCl₃ can act as solvent, or high-boiling inert solvents
Byproducts HCl, polychlorinated pyridinesPhosphoric acid or CO₂, HClPhosphoric acid, HCl
Green Chemistry Considerations Pros: Potentially solvent-free. Cons: Use of hazardous chlorine gas, formation of corrosive HCl, potential for over-chlorination leading to purification challenges and waste. Low atom economy.Pros: Can offer better selectivity than direct chlorination. Cons: Requires a pre-synthesized starting material (N-oxide), use of hazardous and corrosive reagents (POCl₃, phosgene), use of chlorinated solvents. Poor atom economy.Pros: Can offer good selectivity. Cons: Requires a pre-synthesized starting material, use of hazardous and corrosive POCl₃.

Experimental Protocols

Route 1: Direct Chlorination of 2-Methylpyridine (Liquid-Phase)

This protocol is based on a continuous liquid-phase chlorination process.

Materials:

  • 2-Methylpyridine (2-Picoline)

  • Chlorine gas (Cl₂)

  • Nitrogen gas (N₂) (as a carrier gas)

  • Activated carbon catalyst loaded with a metal salt (e.g., FeCl₃)

Procedure:

  • A solution of 2-methylpyridine in a high-boiling inert solvent is prepared and fed into a reactor packed with the catalyst.

  • A mixture of chlorine gas and nitrogen gas is bubbled through the reactor at a controlled rate.

  • The reaction is maintained at a high temperature (e.g., 150-250°C).

  • The reaction mixture is continuously withdrawn, and the product is separated from the unreacted starting material and byproducts by distillation.

  • The generated hydrogen chloride (HCl) gas is typically scrubbed using a basic solution.

Route 2: Synthesis from 2-Picoline-N-Oxide with Phosphorus Oxychloride

This protocol describes the conversion of 2-picoline-N-oxide to this compound.

Materials:

  • 2-Picoline-N-Oxide

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂) (or another suitable inert solvent)

  • Sodium bicarbonate solution (aqueous)

Procedure:

  • 2-Picoline-N-oxide is dissolved in dichloromethane in a reaction vessel equipped with a reflux condenser and a dropping funnel.

  • The solution is cooled in an ice bath.

  • Phosphorus oxychloride is added dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.

  • The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.

  • The reaction mixture is cooled and slowly poured onto crushed ice.

  • The mixture is neutralized by the careful addition of a saturated sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or chromatography.

Route 3: Synthesis from 2-Hydroxy-6-Methylpyridine

This protocol outlines the chlorination of 2-hydroxy-6-methylpyridine.

Materials:

  • 2-Hydroxy-6-methylpyridine

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • 2-Hydroxy-6-methylpyridine is added portion-wise to an excess of phosphorus oxychloride in a reaction flask equipped with a reflux condenser.

  • The mixture is heated to reflux and maintained at this temperature for several hours.

  • The progress of the reaction is monitored by TLC or GC.

  • After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is cooled and carefully poured onto crushed ice.

  • The mixture is neutralized with a strong base (e.g., NaOH solution) while cooling.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The final product is purified by distillation or recrystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic routes and a general workflow for evaluating the greenness of a chemical synthesis.

G cluster_0 Route 1: Direct Chlorination cluster_1 Route 2: From N-Oxide cluster_2 Route 3: From Hydroxypyridine 2-Picoline 2-Picoline 2-Chloro-6-Methylpyridine_R1 2-Chloro-6- Methylpyridine 2-Picoline->2-Chloro-6-Methylpyridine_R1 + Cl2 - HCl 2-Picoline_N-Oxide 2-Picoline_N-Oxide 2-Chloro-6-Methylpyridine_R2 2-Chloro-6- Methylpyridine 2-Picoline_N-Oxide->2-Chloro-6-Methylpyridine_R2 + POCl3 - H3PO4 2-Hydroxy-6-Methylpyridine 2-Hydroxy-6-Methylpyridine 2-Chloro-6-Methylpyridine_R3 2-Chloro-6- Methylpyridine 2-Hydroxy-6-Methylpyridine->2-Chloro-6-Methylpyridine_R3 + POCl3 - H3PO4

Caption: Synthetic pathways to this compound.

G Define_Routes Define Synthetic Routes Gather_Data Gather Experimental Data (Reagents, Solvents, Yields) Define_Routes->Gather_Data Calculate_Metrics Calculate Green Metrics (Atom Economy, E-Factor, PMI) Gather_Data->Calculate_Metrics Compare_Routes Compare Routes Calculate_Metrics->Compare_Routes Assess_Hazards Assess Hazards (Reagents, Solvents, Byproducts) Assess_Hazards->Compare_Routes Select_Greener_Route Select Greener Route Compare_Routes->Select_Greener_Route

Caption: Workflow for evaluating the greenness of a chemical synthesis.

Conclusion

The evaluation of these synthetic routes for this compound highlights a common challenge in chemical synthesis: the trade-off between efficiency, cost, and environmental impact. While direct chlorination may appear simpler, its low atom economy and the use of hazardous reagents raise significant environmental concerns. The routes starting from 2-picoline-N-oxide or 2-hydroxy-6-methylpyridine may offer better selectivity but introduce additional synthetic steps and utilize hazardous phosphorus-based reagents.

From a green chemistry perspective, none of the presented traditional methods are ideal. The development of novel, greener alternatives for the synthesis of this compound is a worthwhile endeavor. Future research should focus on catalytic methods that avoid stoichiometric, hazardous reagents, utilize safer solvents (such as water or bio-derived solvents), and operate under milder reaction conditions. The application of the principles and metrics outlined in this guide can serve as a valuable tool for researchers and drug development professionals in designing and selecting more sustainable synthetic pathways for this and other important chemical intermediates.

Navigating Nucleophilic Aromatic Substitution: A Kinetic Comparison of 2-Chloro-6-Methylpyridine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to efficient synthesis and the successful discovery of new chemical entities. Halogenated pyridines are a cornerstone of medicinal chemistry, offering a versatile handle for a variety of synthetic transformations. This guide provides an in-depth, data-driven comparison of the kinetic performance of 2-chloro-6-methylpyridine in nucleophilic aromatic substitution (SNAr) reactions against key alternatives, offering insights to inform substrate selection and reaction optimization.

The reactivity of halopyridines in SNAr reactions is a delicate interplay of electronic and steric effects. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. However, the nature and position of other substituents can significantly modulate this intrinsic reactivity. This guide focuses on quantifying these effects through a comparative analysis of kinetic data.

Comparative Kinetic Data for SNAr Reactions

The following table summarizes the free energy of activation (ΔG‡) for the nucleophilic aromatic substitution reaction of various 2-chloropyridine derivatives with a benzyl alkoxide nucleophile. A higher ΔG‡ value corresponds to a slower reaction rate.

ElectrophileSubstituent EffectFree Energy of Activation (ΔG‡) in kJ/molRelative Reactivity
2-ChloropyridineUnsubstituted (Reference)88.8[1]1 (Reference)
This compound Electron-donating (ortho) 97.5 Slower
2-Chloro-5-methoxypyridineElectron-donating (meta)90.4Slightly Slower
2-Chloro-5-(trifluoromethyl)pyridineElectron-withdrawing (meta)84.5Faster

Data sourced from a high-throughput study by Sigman and co-workers, employing competition experiments to establish relative reactivities.[1][2]

The data clearly indicates that the presence of a methyl group at the 6-position of 2-chloropyridine has a notable deactivating effect on the rate of nucleophilic aromatic substitution. This can be attributed to the electron-donating nature of the methyl group, which partially counteracts the electron-withdrawing effect of the pyridine nitrogen, thereby reducing the electrophilicity of the reaction center. In contrast, an electron-withdrawing group like trifluoromethyl at the 5-position enhances the reaction rate.

General Reactivity Trends in Nucleophilic Aromatic Substitution

Beyond the specific data presented above, several general principles govern the reactivity of halopyridines in SNAr reactions:

  • Leaving Group Ability: For SNAr reactions, the reactivity of the leaving group often follows the trend F > Cl ≈ Br > I.[3] This is because the rate-determining step is typically the initial nucleophilic attack, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic.[4]

  • Position of Electron-Withdrawing Groups: The presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction by stabilizing the negatively charged Meisenheimer intermediate.[5]

  • Heterocyclic Alternatives: Other heterocyclic systems can exhibit vastly different reactivities. For instance, 2-chloropyrimidine is approximately 10⁸ times more reactive towards nucleophiles than 2-chloropyridine under SNAr conditions due to the presence of a second ring nitrogen.[6]

Experimental Protocols

A robust understanding of reaction kinetics relies on well-designed experiments. The following is a generalized protocol for determining the kinetics of a nucleophilic aromatic substitution reaction, based on methodologies employed in recent studies.[1][2]

Objective: To determine the rate constant for the reaction of a 2-chloropyridine derivative with a nucleophile under pseudo-first-order conditions.

Materials:

  • 2-Chloropyridine derivative (e.g., this compound)

  • Nucleophile (e.g., benzyl alcohol)

  • Base (e.g., potassium tert-butoxide)

  • Anhydrous solvent (e.g., DMSO)

  • Internal standard (e.g., naphthalene)

  • UPLC or HPLC system with a suitable column and detector

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the 2-chloropyridine derivative, nucleophile, base, and internal standard in the anhydrous solvent.

  • Reaction Setup: In a reaction vial, combine the stock solutions of the 2-chloropyridine derivative and the internal standard.

  • Initiation of Reaction: To initiate the reaction, add a significant excess of the nucleophile and base stock solutions to the reaction vial. The large excess of the nucleophile ensures pseudo-first-order kinetics with respect to the 2-chloropyridine derivative.

  • Time-course Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., by dilution with a suitable solvent), and analyze the samples by UPLC or HPLC.

  • Data Analysis: Quantify the concentration of the remaining 2-chloropyridine derivative at each time point by integrating the corresponding peak area relative to the internal standard.

  • Rate Constant Determination: Plot the natural logarithm of the concentration of the 2-chloropyridine derivative versus time. The negative of the slope of the resulting linear plot will give the pseudo-first-order rate constant (k'). The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the nucleophile.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the SNAr reaction mechanism, the experimental workflow for kinetic analysis, and the influence of substituents on reactivity.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactants 2-X-Pyridine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Anionic Intermediate) Reactants->Intermediate Nucleophilic Attack (Rate-determining step) Product 2-Nu-Pyridine + X⁻ Intermediate->Product Leaving Group Expulsion

Caption: The addition-elimination (SNAr) mechanism proceeds via a Meisenheimer complex intermediate.

Kinetic_Workflow A Prepare Stock Solutions (Substrate, Nucleophile, Base, Standard) B Initiate Reaction (Pseudo-first-order conditions) A->B C Monitor Reaction Progress (Time-course sampling) B->C D Quench Aliquots C->D E Analyze by UPLC/HPLC D->E F Quantify Reactant Concentration E->F G Plot ln[Reactant] vs. Time F->G H Determine Rate Constant G->H

Caption: Experimental workflow for kinetic analysis of an SNAr reaction.

Substituent_Effects Pyridine 2-Chloro-Pyridine Ring EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CF₃) Pyridine->EWG Substituent EDG Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃) Pyridine->EDG Substituent Reactivity_Increase Increased Reactivity (Faster SNAr) EWG->Reactivity_Increase Reactivity_Decrease Decreased Reactivity (Slower SNAr) EDG->Reactivity_Decrease

Caption: Influence of substituent electronic effects on SNAr reactivity.

References

Benchmarking New Catalysts for 2-Chloro-6-Methylpyridine Functionalization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of an optimal catalyst is critical for efficiency, yield, and cost-effectiveness. This guide provides a comparative benchmark of a novel catalytic system against a known, conventional system for the functionalization of 2-Chloro-6-Methylpyridine, a common building block in pharmaceuticals and agrochemicals. The comparison focuses on the widely-used Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.

Catalyst Performance Comparison: Suzuki-Miyaura Coupling

The following table summarizes the catalytic performance of a traditional palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), against a modern system utilizing a bulky, electron-rich phosphine ligand (SPhos). The data is based on the Suzuki-Miyaura coupling of this compound with Phenylboronic acid.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Catalyst Loading (mol%)Typical Yield (%)
Known System
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-243-565-80[1][2]
New System
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene or 1,4-Dioxane1002-81-2>90[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using both the known and new catalytic systems.

Experimental Protocol for Known System: Pd(PPh₃)₄

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-dioxane and water solvent mixture.

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours, with progress monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired 2-methyl-6-phenylpyridine.

Experimental Protocol for New System: Pd(OAc)₂ / SPhos

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, a dry Schlenk flask is charged with Pd(OAc)₂, SPhos, K₃PO₄, phenylboronic acid, and this compound.

  • The anhydrous solvent is added.

  • The flask is sealed and the mixture is heated to 100 °C with vigorous stirring for 2-8 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product is purified by flash column chromatography.

Alternative Modern Approach: Nickel-Catalyzed Cross-Electrophile Coupling

For a different bond formation, nickel catalysis offers a modern alternative for the coupling of two different electrophiles, avoiding the need for organometallic reagents.[3][4]

Catalyst SystemLigandReductantSolventTemperature (°C)Time (h)Catalyst Loading (mol%)Typical Yield (%)
NiCl₂(glyme) / BathophenanthrolineBathophenanthrolineZincDMF60121070-85
Experimental Protocol for Nickel-Catalyzed Cross-Electrophile Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkyl Bromide (e.g., 1-bromopentane) (3.0 mmol, 3.0 equiv)

  • NiCl₂(glyme) (0.1 mmol, 10 mol%)

  • Bathophenanthroline (0.1 mmol, 10 mol%)

  • Zinc dust (<10 micron, 3.0 mmol, 3.0 equiv)

  • Anhydrous DMF (1 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, a vial is charged with NiCl₂(glyme), bathophenanthroline, and zinc dust.

  • Anhydrous DMF is added, followed by this compound and the alkyl bromide.

  • The vial is sealed and the reaction mixture is stirred at 60 °C for 12 hours.

  • After cooling, the reaction is quenched with aqueous HCl and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by flash column chromatography.

Visualizing the Workflow and Catalytic Cycles

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Suzuki-Miyaura Coupling reagents Combine Reactants: This compound Phenylboronic Acid Base (K₂CO₃ or K₃PO₄) catalyst Add Catalyst System: Known: Pd(PPh₃)₄ New: Pd(OAc)₂ / SPhos reagents->catalyst solvent Add Solvent: (e.g., Dioxane/H₂O or Toluene) catalyst->solvent reaction Heat and Stir (100 °C, 2-24h) solvent->reaction workup Workup: Cool, Dilute, Wash, Dry reaction->workup purification Purification: Flash Column Chromatography workup->purification product Final Product: 2-Methyl-6-phenylpyridine purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

G Simplified Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (R¹-X) transmetalation R¹-Pd(II)-R²(L₂) pd_complex->transmetalation Transmetalation (R²-B(OR)₂) transmetalation->pd0 Reductive Elimination product R¹-R² transmetalation->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

References

Comparative Reactivity of 2-Halopyridines: A DFT and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of substituted heterocycles is crucial for the rational design of synthetic routes and novel molecular entities. The 2-halopyridines (where the halogen can be fluorine, chlorine, bromine, or iodine) are a fundamental class of building blocks, particularly in the synthesis of pharmaceuticals and agrochemicals. Their reactivity, especially in nucleophilic aromatic substitution (SNAr) reactions, is a subject of continuous interest. This guide provides a comparative analysis of 2-halopyridine reactivity, integrating experimental kinetic data with insights from Density Functional Theory (DFT) studies.

The propensity of 2-halopyridines to undergo SNAr is significantly influenced by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1] This activation is most pronounced at the 2- and 4-positions. The nature of the halogen atom at the 2-position further modulates this reactivity, influencing reaction rates and yields.

Data Presentation: Experimental and Computational Insights

The following tables summarize key quantitative data from both experimental kinetic studies and computational DFT calculations, offering a direct comparison of the reactivity of 2-halopyridines.

Table 1: Experimental Kinetic Parameters for SNAr of 2-Substituted N-Methylpyridinium Ions with Piperidine

This table presents experimental data for the reaction of 2-halo-N-methylpyridinium ions with piperidine in methanol. The results indicate that under these conditions, the reactivity of the different halopyridinium ions is surprisingly similar, which was attributed to a mechanism involving rate-determining deprotonation of the addition intermediate rather than the initial nucleophilic attack.

2-Substituted GroupRate Constant (k, M-1s-1)ΔG‡ (kcal/mol)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
2-Fluoro2.02 x 10-522.519.8-9.1
2-Chloro2.10 x 10-522.416.3-20.6
2-Bromo2.67 x 10-522.320.9-4.8
2-Iodo2.62 x 10-522.315.7-22.2

Data sourced from a study on N-methylpyridinium substrates reacting with piperidine in methanol at 25°C.

Table 2: DFT-Calculated and Experimental Activation Energies for SNAr of Neutral 2-Halopyridines

In contrast to the pyridinium salts, studies on neutral 2-halopyridines often show a more pronounced "element effect," where fluoride is the most reactive leaving group. This is because the rate-determining step is typically the initial nucleophilic attack, where the high electronegativity of fluorine strongly activates the ring towards substitution.

2-HalopyridineNucleophileΔG‡ (kcal/mol)Method
2-FluoropyridineSodium EthoxideExperimental (Reacts ~250x faster than 2-chloropyridine)[2]
2-ChloropyridineBenzyl Alkoxide21.2Experimental[3]
2-ChloropyrimidineFormamide Anion14.7DFT Calculation
2-ChloropyridineHydroxide35.1DFT Calculation

Note: The data is compiled from different studies with varying reaction conditions and computational methods, and thus should be used for general comparison. It is well-documented that 2-fluoropyridine is significantly more reactive than 2-chloropyridine in typical SNAr reactions.[2][4]

Experimental and Computational Protocols

The data presented in this guide are derived from established experimental and computational methodologies. Understanding these protocols is key to interpreting the results and designing further studies.

Experimental Protocol: Kinetic Analysis of SNAr Reactions

Kinetic studies of SNAr reactions are typically performed to determine rate constants and activation parameters. A representative procedure is as follows:

  • Reaction Setup : A solution of the 2-halopyridine substrate and a large excess of the nucleophile (to ensure pseudo-first-order conditions) are prepared in a suitable solvent (e.g., methanol, water) and maintained at a constant temperature.[3]

  • Monitoring Reaction Progress : The reaction progress is monitored over time by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as UV-Vis spectroscopy, HPLC, or NMR to determine the concentration of the reactant or product.[3]

  • Data Analysis : The natural logarithm of the substrate concentration is plotted against time. For a pseudo-first-order reaction, this yields a straight line whose slope is the negative of the pseudo-first-order rate constant (k').

  • Calculation of Second-Order Rate Constant : The second-order rate constant (k) is obtained by dividing k' by the concentration of the nucleophile.

  • Activation Parameters : The experiment is repeated at several different temperatures to construct an Eyring plot (ln(k/T) vs 1/T), from which the enthalpy (ΔH‡) and entropy (ΔS‡) of activation are calculated. The Gibbs free energy of activation (ΔG‡) can then be determined.

Computational Protocol: DFT Calculation of Reaction Pathways

Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms and calculating energetic barriers. A typical workflow for studying an SNAr reaction is as follows:

  • Software : Quantum chemistry software packages like Gaussian, ORCA, or Spartan are commonly used.

  • Method and Basis Set : The B3LYP hybrid functional is widely employed for geometry optimizations and frequency calculations.[5] A Pople-style basis set such as 6-31G(d) or a more extensive one like 6-311++G(d,p) is often chosen to provide a good balance between accuracy and computational cost.[5]

  • Reactant and Product Optimization : The geometries of the reactants (2-halopyridine and nucleophile) and the products are optimized to find their minimum energy structures.

  • Transition State Search : A transition state (TS) search is performed to locate the saddle point on the potential energy surface connecting the reactants (or an intermediate) to the products. This is often the most challenging step and may require methods like Synchronous Transit-Guided Quasi-Newton (STQN).

  • Frequency Calculation : Vibrational frequency calculations are performed on all optimized structures. For minima (reactants, intermediates, products), all frequencies should be real. For a transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Energy Profile : The electronic energies of all species are calculated. Zero-point vibrational energy (ZPVE) corrections and thermal corrections are added to obtain the Gibbs free energies at a specific temperature (e.g., 298.15 K). The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants.

  • Solvent Effects : To model reactions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) is often applied.[5]

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key aspects of 2-halopyridine reactivity studies.

Note: The image source in the DOT script is a placeholder and would need to be replaced with actual chemical structure images for rendering. Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on 2-halopyridines.

DFT_Workflow start Define Reaction: Substrate + Nucleophile geom_opt Geometry Optimization (Reactants, Products) start->geom_opt ts_search Transition State (TS) Search geom_opt->ts_search freq_calc Frequency Calculation ts_search->freq_calc verify_ts Verify TS (1 Imaginary Frequency) freq_calc->verify_ts verify_ts->ts_search No irc IRC Calculation (Confirm TS connects R and P) verify_ts->irc Yes energy_calc Calculate Energies (ZPVE, Thermal Corrections) irc->energy_calc profile Construct Energy Profile (Determine ΔG‡) energy_calc->profile

References

assessing the scalability of different 2-Chloro-6-Methylpyridine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthesis methods for 2-Chloro-6-Methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. The scalability of each method is assessed based on key performance indicators, providing a valuable resource for process development and optimization.

At a Glance: Comparison of Key Synthesis Methods

The following table summarizes the quantitative data for the most common synthesis routes to this compound. Direct chlorination of 2-picoline and diazotization of 2-amino-6-methylpyridine are highlighted as promising scalable methods.

Parameter Method 1: Direct Chlorination of 2-Picoline Method 2: Diazotization of 2-Amino-6-methylpyridine Method 3: From 2-Hydroxy-6-methylpyridine
Starting Material 2-Methylpyridine (2-Picoline)2-Amino-6-methylpyridine2-Hydroxy-6-methylpyridine
Key Reagents Chlorine (Cl₂), Catalyst (e.g., activated carbon with metal ions)Nitrosyl chloride or Sodium nitrite/HCl, Thionyl chlorideChlorinating agent (e.g., POCl₃, SOCl₂)
Reaction Type Electrophilic Aromatic SubstitutionDiazotization followed by Sandmeyer-type reactionNucleophilic Substitution
Yield > 75%[1]91.5% - 93.8% (based on 2-amino-5-methylpyridine)[2]Data not available for direct comparison
Purity > 95% after rectification[1]99%[2]Data not available for direct comparison
Reaction Temperature 180 - 320 °C (gas phase)[1]-20 °C to 50 °C[2]Elevated temperatures typically required
Pressure AtmosphericAtmosphericAtmospheric
Scalability High (continuous process demonstrated)[1]High (demonstrated high yields under various conditions)[2]Moderate to High
Advantages Cost-effective starting material, continuous process, potential for byproduct recycling (HCl).[1]High yield and purity, milder reaction conditions compared to direct chlorination.[2]Avoids handling of gaseous chlorine.
Disadvantages High temperatures, potential for over-chlorination, handling of chlorine gas.Handling of potentially unstable diazonium intermediates.Availability and cost of the starting material.

Method 1: Direct Chlorination of 2-Picoline

This method is a widely used industrial process for the synthesis of this compound due to the low cost of the starting material, 2-picoline. The reaction is typically carried out at high temperatures in the gas phase over a catalyst.

Experimental Protocol

A continuous-flow fixed-bed reactor is loaded with a catalyst, typically a metal ion compound (e.g., cupric chloride or zinc chloride) supported on activated carbon.[1] A gaseous mixture of 2-picoline, water vapor, and a carrier gas (e.g., nitrogen) is preheated and passed through the reactor along with chlorine gas. The molar ratio of 2-picoline to water is typically in the range of 1:5 to 1:20, and the molar ratio of 2-picoline to chlorine is between 1:10 and 1:30.[1] The reaction is maintained at a temperature between 180 °C and 320 °C.[1] The reaction product is then condensed and purified by rectification to yield this compound with a purity of over 95%.[1] The overall yield is reported to be greater than 75%.[1]

G Picoline 2-Methylpyridine Reactor Fixed-Bed Reactor (180-320°C) Picoline->Reactor Chlorine Chlorine (Cl₂) Chlorine->Reactor Catalyst Catalyst (e.g., CuCl₂/Activated Carbon) Catalyst->Reactor Condensation Condensation Reactor->Condensation Byproduct HCl Reactor->Byproduct Rectification Rectification Condensation->Rectification Product This compound Rectification->Product

Caption: Workflow for the direct chlorination of 2-picoline.

Method 2: Diazotization of 2-Amino-6-methylpyridine

This synthetic route offers high yields and purity under relatively mild conditions. It involves the conversion of the amino group of 2-amino-6-methylpyridine into a diazonium salt, which is subsequently replaced by a chlorine atom.

Experimental Protocol

2-Amino-5-methylpyridine (as a proxy for 2-amino-6-methylpyridine) is dissolved in concentrated hydrochloric acid and saturated with hydrogen chloride gas.[2] The mixture is cooled to the desired temperature (e.g., -5 °C). A solution of nitrosylsulfuric acid (or dropwise addition of a nitrite solution) and thionyl chloride are then added concurrently at a controlled rate while maintaining the temperature.[2] After the reaction is complete, the mixture is neutralized with an aqueous base solution (e.g., 25% ammonia or 30% sodium hydroxide). The organic phase is then separated to yield 2-Chloro-5-methylpyridine with a purity of 99% and a yield of up to 93.8%.[2]

G cluster_0 Diazotization cluster_1 Substitution AminoPyridine 2-Amino-6-methylpyridine Diazonium Diazonium Salt Intermediate AminoPyridine->Diazonium NaNO₂ / HCl (-20 to 50°C) Chlorination Chlorination Diazonium->Chlorination SOCl₂ or CuCl Product This compound Chlorination->Product

Caption: Synthesis of this compound via diazotization.

Method 3: From 2-Hydroxy-6-methylpyridine

This method involves the conversion of the hydroxyl group of 2-hydroxy-6-methylpyridine into a chloro group. This is a common transformation in organic synthesis and avoids the use of elemental chlorine.

Experimental Protocol

While a specific protocol for the chlorination of 2-hydroxy-6-methylpyridine was not found in the searched literature, a general procedure would involve reacting 2-hydroxy-6-methylpyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a base or solvent. The reaction mixture is typically heated to drive the reaction to completion. After the reaction, the excess chlorinating agent is quenched, and the product is isolated and purified, for example, by distillation or crystallization. The synthesis of the precursor, 2-hydroxy-5-methylpyridine, has been reported with a yield of 83%.[3]

G HydroxyPyridine 2-Hydroxy-6-methylpyridine Reaction Reaction (Heating) HydroxyPyridine->Reaction ChlorinatingAgent Chlorinating Agent (e.g., POCl₃, SOCl₂) ChlorinatingAgent->Reaction Workup Quenching & Workup Reaction->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis from 2-hydroxy-6-methylpyridine.

Conclusion

The choice of the most suitable synthesis method for this compound on a large scale depends on several factors, including the availability and cost of starting materials, the required purity of the final product, and the capital investment in equipment.

  • The direct chlorination of 2-picoline is a strong candidate for large-scale industrial production due to its continuous nature and the use of an inexpensive starting material. However, it requires careful control of high-temperature conditions and the handling of hazardous chlorine gas.

  • The diazotization of 2-amino-6-methylpyridine offers excellent yields and purity under milder conditions, making it an attractive and potentially more controllable process. The scalability would depend on the efficient and safe handling of the diazonium salt intermediate.

  • The synthesis from 2-hydroxy-6-methylpyridine provides an alternative that avoids the use of chlorine gas, but its scalability is contingent on the cost and availability of the starting material and the overall efficiency of the chlorination step.

Further process optimization and a detailed economic and environmental impact analysis are recommended for each specific application to make a fully informed decision on the most appropriate scalable synthesis route.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-6-Methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2-Chloro-6-Methylpyridine, a common reagent in pharmaceutical and agrochemical research. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

This compound is a hazardous substance and must be handled with care. It is classified as a combustible liquid that can cause skin and eye irritation, and may cause respiratory irritation.[1] Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health & Safety (EHS) department and review the specific Safety Data Sheet (SDS) for the compound.

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent exposure. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton®).

  • Body Protection: A lab coat, and in cases of potential splashing, a chemical-resistant apron.

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended if handling outside of a certified chemical fume hood.

Spill Management: In the event of a spill, evacuate the immediate area. For small spills, use an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the spill. For large spills, contact your institution's EHS department immediately.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its contaminated materials is incineration by a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including the pure chemical, solutions, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves, and absorbent pads), must be treated as hazardous waste.

    • This waste stream must be segregated from other chemical waste to avoid incompatible mixtures. Specifically, keep it separate from strong oxidizing agents and strong acids.

  • Containerization:

    • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., glass or polyethylene).

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from sources of ignition, heat, and direct sunlight.

  • Arranging for Disposal:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound to inform safe handling and disposal procedures.

PropertyValueSource
Molecular Formula C₆H₆ClN[2]
Molecular Weight 127.57 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Density 1.167 g/mL at 25 °C[2][4]
Boiling Point 64-68 °C at 10 mmHg[2][4]
Flash Point 74 °C (165.2 °F) - closed cup[1]
Solubility in Water Slightly soluble[3]
Solubility in Organic Solvents Soluble in ethanol, ether, and acetone[3]
Recommended Incineration Temperature 820°C - 1,600°C (General for pyridine waste)

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste from Incompatible Materials ppe->segregate containerize Collect in a Labeled, Sealed Hazardous Waste Container segregate->containerize store Store in a Designated, Well-Ventilated, Secure Area containerize->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Professional Disposal by Licensed Contractor (Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end

Disposal Workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations, as well as your institution's specific protocols for hazardous waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.